molecular formula C7H6O3 B041443 3-Hydroxybenzoic Acid CAS No. 99-06-9

3-Hydroxybenzoic Acid

Cat. No.: B041443
CAS No.: 99-06-9
M. Wt: 138.12 g/mol
InChI Key: IJFXRHURBJZNAO-UHFFFAOYSA-N
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Description

3-Hydroxybenzoic acid, a monohydroxybenzoic acid isomer, is a key chemical intermediate and biochemical probe with significant utility in life sciences research. Its primary research value lies in its role as a precursor in microbial biosynthesis studies, particularly in elucidating pathways for the production of more complex phenolic compounds and siderophores. In microbiology, it serves as a model substrate for investigating bacterial degradation pathways, offering insights into microbial metabolism and environmental bioremediation processes. Furthermore, this compound is utilized in enzymatic studies, where it acts as a substrate or inhibitor for various enzymes, including hydroxylases and transferases, helping to characterize enzyme specificity and kinetic parameters. Its mechanism of action in these contexts often involves interactions as a structural analog of natural substrates, influencing metabolic flux and regulatory networks. In plant biology research, it is studied for its potential role as a signaling molecule and its effects on plant growth and defense mechanisms. This compound is provided as a high-purity solid, ensuring reliability and reproducibility in experimental settings, and is strictly for research applications in biochemistry, microbiology, and chemical biology.

Properties

IUPAC Name

3-hydroxybenzoic acid
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InChI

InChI=1S/C7H6O3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H,(H,9,10)
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InChI Key

IJFXRHURBJZNAO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)O
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Molecular Formula

C7H6O3
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Related CAS

25302-76-5, 7720-19-6 (mono-hydrochloride salt)
Record name 3-Hydroxybenzoic acid homopolymer
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DSSTOX Substance ID

DTXSID6021610
Record name 3-Hydroxybenzoic acid
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Molecular Weight

138.12 g/mol
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Physical Description

White or off-white powder; [Alfa Aesar MSDS], Solid, White crystalline powder
Record name 3-Hydroxybenzoic acid
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Solubility

7.25 mg/mL at 25 °C, Soluble, Soluble (in ethanol)
Record name 3-Hydroxybenzoic acid
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Vapor Pressure

0.000158 [mmHg]
Record name 3-Hydroxybenzoic acid
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CAS No.

99-06-9
Record name 3-Hydroxybenzoic acid
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Record name 3-HYDROXYBENZOIC ACID
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Melting Point

202 °C
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Foundational & Exploratory

3-Hydroxybenzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxybenzoic Acid

Introduction

This compound (3-HBA), also known as m-hydroxybenzoic acid, is a monohydroxybenzoic acid, an organic compound with the molecular formula C₇H₆O₃.[1][2][3] It is one of three isomers of hydroxybenzoic acid, alongside 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid.[2] 3-HBA serves as a crucial intermediate in the synthesis of plasticizers, resins, pharmaceuticals, and other fine chemicals.[1][4] It is found naturally in various plants, such as vanilla, raspberries, and tea, and is also a component of castoreum, an exudate from beavers.[2][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a white to off-white, odorless crystalline solid at room temperature, often appearing as a powder or needle-like crystals.[1][2][5] It is a non-flammable, hygroscopic, and non-volatile solid that is relatively stable.[2]

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₆O₃[1][2][3]
Molecular Weight138.12 g/mol [1][2][3]
AppearanceWhite or off-white crystalline powder/needles[1][2]
Melting Point200-203 °C[2][4][6]
Boiling Point274 - 297 °C[2][5]
Density1.473 - 1.509 g/cm³[2][5]
Vapor Pressure0.000158 mmHg[1]
LogP1.50[1]
Solubility

The solubility of this compound is a critical factor in its application, particularly in pharmaceuticals. It is slightly soluble in water, with its solubility increasing at higher temperatures.[5][7] It is more soluble in organic solvents like ethanol, acetone, and ether.[5] The presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group allows for strong hydrogen bonding with polar solvents, facilitating its dissolution.[5] The pH of the solution significantly influences its solubility; in alkaline solutions, the carboxylic acid group ionizes, greatly enhancing its aqueous solubility.[5]

Table 2: Solubility of this compound

SolventSolubilityTemperatureSource(s)
Water7.25 mg/mL25 °C[1]
Water6.11 g / 100 g69 °C[2]
Ethanol (98%)39.6 g / 100 g65 °C[2]
n-Butanol20.7 g / 100 g36.5 °C[2]
DMSO28 mg/mL (202.72 mM)25 °C[8]
HexaneInsoluble-[2]
ChloroformInsoluble-[2]

Chemical Properties

This compound is a stable compound, even at temperatures up to 300 °C, a property not shared by its ortho and para isomers.[2][4] Its chemical reactivity is characterized by the presence of the carboxyl and hydroxyl functional groups on the benzene ring.

Table 3: Chemical and Spectroscopic Properties of this compound

PropertyValueSource(s)
pKa4.06[9]
Dissociation Constants (19°C)K₁ = 8.71 × 10⁻⁵, K₂ = 1.18 × 10⁻¹⁰[2]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)12.87 (s, 1H), 9.79 (s, 1H), 7.43-7.39 (m, 2H), 7.31 (t, 1H), 7.04-7.02 (m, 1H)[1][10]
¹³C NMR (DMSO-d₆, 15.09 MHz) δ (ppm)Available in literature[1][11]
IR SpectrumAvailable in literature[12][13]
Mass SpectrumAvailable in literature[12][13]
Chemical Reactions

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, on this compound primarily occur at the ortho or para positions relative to the hydroxyl group.[2][4]

  • Nitration : Reaction with 62% aqueous nitric acid yields 2-nitro-3-hydroxybenzoic acid as the main product, with smaller amounts of 4-nitro- and 6-nitro-3-hydroxybenzoic acids.[2][4]

  • Esterification : Forms various esters like methyl 3-hydroxybenzoate, which are used as preservatives and fragrances.[2]

  • Amidation : Can be amidated to form amides such as 3-hydroxybenzamide, used in pharmaceuticals and dyes.[2]

  • Reduction : Can be reduced to form 3-hydroxybenzyl alcohol.[2]

  • Acyl Chloride Formation : Reacts with phosphorus pentachloride to form 3-hydroxybenzoyl chloride.[2]

  • Schmidt Reaction : Can be converted to m-aminophenol in an 80% yield by reacting with hydrazoic acid.[4]

Experimental Protocols

Synthesis of this compound

A common industrial method for synthesizing this compound is through the alkali fusion of sodium 3-sulfobenzoate.[2][3]

  • Sulfonation : Benzoic acid is reacted with oleum (fuming sulfuric acid) with stirring, and the temperature is raised to approximately 100 °C for 2 hours to produce sodium 3-sulfobenzoate.[4]

  • Alkali Fusion : The resulting sulfonated product is transferred to an alkali melting pot. Solid sodium hydroxide is added, and the mixture is heated to 210-220 °C for 4-5 hours.[2][3][4] This process can also be carried out in a nickel autoclave under pressure (10-30 bars) at temperatures between 200-300 °C.[14]

  • Acidification : After the reaction, the melt is cooled and dissolved in water.[14] The solution is then acidified with a mineral acid, such as diluted sulfuric acid or hydrochloric acid, to precipitate the crude this compound.[2][14]

  • Purification : The crude product is purified by recrystallization from water, often with the addition of activated carbon to remove impurities.[2] This method typically yields this compound with a purity of about 90%.[2]

G cluster_synthesis Synthesis of this compound benzoic_acid Benzoic Acid sulfonation Sulfonation (Oleum, ~100°C) benzoic_acid->sulfonation sulfobenzoate Sodium 3-Sulfobenzoate sulfonation->sulfobenzoate alkali_fusion Alkali Fusion (NaOH, 210-220°C) sulfobenzoate->alkali_fusion sodium_salt Sodium 3-Hydroxybenzoate alkali_fusion->sodium_salt acidification Acidification (H₂SO₄ or HCl) sodium_salt->acidification crude_product Crude 3-HBA acidification->crude_product purification Recrystallization (Water, Activated Carbon) crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthesis of this compound via Sulfonation and Alkali Fusion.

Characterization and Analysis Workflow

The physical and chemical properties of synthesized or procured this compound are confirmed through a standard analytical workflow.

  • Physical Characterization : The appearance, color, and odor are noted. The melting point is determined using a capillary melting point apparatus.[15]

  • Spectroscopic Analysis :

    • FTIR Spectroscopy : Infrared spectra are recorded, typically on a potassium bromide (KBr) pellet, to identify characteristic functional group vibrations.[15]

    • NMR Spectroscopy : ¹H and ¹³C NMR spectra are acquired, usually in a deuterated solvent like DMSO-d₆, to confirm the chemical structure and purity.[1][15]

    • Mass Spectrometry : Mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compound.[15]

  • Purity and Polymorphism :

    • Chromatography : Techniques like Thin Layer Chromatography (TLC) are used to monitor reaction progress and assess purity.[15]

    • Powder X-ray Diffraction (PXRD) : This technique is essential for studying the crystalline structure and identifying different polymorphic forms of the compound.[16]

  • Solubility and pKa Determination :

    • Solubility Studies : The solubility is determined by adding the compound to various solvents at controlled temperatures until saturation is reached.

    • Potentiometric Titration : The pKa value is typically determined by titrating a solution of the acid with a strong base and monitoring the pH change.

G cluster_workflow Analytical Workflow for 3-HBA Characterization cluster_physical Physical Properties cluster_structural Structural & Spectroscopic Analysis cluster_chemical Chemical Properties start 3-HBA Sample mp Melting Point start->mp solubility Solubility Test start->solubility nmr NMR (¹H, ¹³C) start->nmr ftir FTIR start->ftir ms Mass Spectrometry start->ms pxrd PXRD (Polymorphism) start->pxrd pka pKa Determination start->pka reactivity Reactivity Studies start->reactivity data_analysis Data Compilation & Analysis mp->data_analysis solubility->data_analysis nmr->data_analysis ftir->data_analysis ms->data_analysis pxrd->data_analysis pka->data_analysis reactivity->data_analysis report Technical Report data_analysis->report

Caption: General workflow for the characterization of this compound.

Key Chemical Reactions Visualization

The reactivity of this compound is central to its utility as a chemical intermediate. The following diagram illustrates some of its fundamental transformations.

G cluster_reactions Key Reactions of this compound hba This compound nitration Nitration (HNO₃) hba->nitration Electrophilic Substitution esterification Esterification (R-OH, H⁺) hba->esterification Carboxylic Acid Reaction reduction Reduction (e.g., LiAlH₄) hba->reduction Carboxylic Acid Reaction nitro_hba Nitro-3-hydroxybenzoic acids nitration->nitro_hba ester_hba 3-Hydroxybenzoate Esters esterification->ester_hba benzyl_alcohol 3-Hydroxybenzyl Alcohol reduction->benzyl_alcohol

Caption: Simplified reaction pathways for this compound.

Safety and Handling

This compound is considered harmful if swallowed and can cause skin and serious eye irritation.[17][18][19] It may also cause respiratory tract irritation.[17][19] Standard laboratory safety precautions should be followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[19][20] Handling should be done in a well-ventilated area or under a fume hood to avoid inhalation of dust.[18][21] Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[7][21]

Conclusion

This compound is a versatile organic compound with well-defined physical and chemical properties that make it a valuable building block in various industrial applications, including pharmaceuticals and polymer science. A thorough understanding of its solubility, reactivity, and crystalline forms is essential for its effective utilization in research and development.[16] The experimental protocols for its synthesis and characterization are well-established, allowing for consistent production and quality control.

References

Synthesis of 3-Hydroxybenzoic acid from benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3-Hydroxybenzoic Acid from Benzoic Acid

Introduction

This compound is a valuable monohydroxybenzoic acid that serves as a crucial intermediate in the synthesis of pharmaceuticals, plasticizers, resins, and other fine chemicals.[1][2] Its structural isomer, salicylic acid (2-hydroxybenzoic acid), is widely known, but this compound also possesses significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound from benzoic acid, tailored for researchers, scientists, and professionals in drug development. The guide details two main synthetic pathways: sulfonation followed by alkali fusion, and a multi-step process involving nitration, reduction, and diazotization.

Synthetic Route 1: Sulfonation and Alkali Fusion

This is a common industrial method for the synthesis of this compound.[1][3] The process involves the electrophilic aromatic substitution of benzoic acid to introduce a sulfonic acid group at the meta position, followed by a nucleophilic aromatic substitution where the sulfonate group is replaced by a hydroxyl group.

Overall Reaction Pathway

benzoic_acid Benzoic Acid sulfobenzoic_acid 3-Sulfobenzoic Acid benzoic_acid->sulfobenzoic_acid H₂SO₄/SO₃ (Oleum) hydroxybenzoic_acid This compound sulfobenzoic_acid->hydroxybenzoic_acid 1. NaOH, Δ 2. H₃O⁺

Caption: Overall reaction for the synthesis of this compound via sulfonation and alkali fusion.

Step 1: Sulfonation of Benzoic Acid

In this step, benzoic acid is treated with fuming sulfuric acid (oleum), a mixture of sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃), to yield 3-sulfobenzoic acid.[1][4][5] The carboxylic acid group is a deactivating, meta-directing group, which directs the incoming electrophile (SO₃ or its protonated form) to the meta position on the aromatic ring.[4]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, add 122 kg of benzoic acid.[1]

  • Addition of Oleum: While stirring, carefully add 100 kg of fuming sulfuric acid (oleum).[1]

  • Reaction: Heat the mixture to approximately 100°C and maintain this temperature for 2 hours to complete the sulfonation.[1]

  • Work-up: The resulting product is the sulfonated liquid, primarily containing 3-sulfobenzoic acid, which can be used directly in the next step.[1]

Step 2: Alkali Fusion of 3-Sulfobenzoic Acid

The 3-sulfobenzoic acid produced is then fused with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), at high temperatures.[3][6] This reaction displaces the sulfonate group with a hydroxyl group. The reaction is typically carried out at temperatures between 210°C and 220°C.[6] Subsequent acidification of the reaction mixture yields the final product, this compound.[1]

  • Transfer: Transfer the sulfonated liquid from the previous step into an alkali melting pot.[1]

  • Addition of Base: Add 45 kg of solid sodium hydroxide to the pot.[1]

  • Fusion: Heat the mixture until it melts and maintain the reaction for 4-5 hours to form sodium m-carboxyphenate.[1]

  • Hydrolysis: After cooling, add dilute sulfuric acid to the reaction mixture for acid hydrolysis to precipitate this compound.[1]

  • Purification: The crude this compound can be purified by recrystallization from absolute ethanol.[1]

Data Summary for Route 1
StepReagentsTemperatureDurationYieldReference(s)
SulfonationBenzoic acid, Fuming sulfuric acid (oleum)~100°C2 hoursHigh[1]
Alkali Fusion3-Sulfobenzoic acid, NaOH210-220°C4-5 hoursHigh[1][6]
Overall ~80%[1]

Synthetic Route 2: Nitration, Reduction, and Diazotization

This multi-step synthesis offers an alternative pathway to this compound. It involves the nitration of benzoic acid, followed by the reduction of the nitro group to an amine, and finally, the conversion of the amine to a hydroxyl group via a diazonium salt intermediate.

Overall Reaction Pathway

benzoic_acid Benzoic Acid nitrobenzoic_acid 3-Nitrobenzoic Acid benzoic_acid->nitrobenzoic_acid HNO₃, H₂SO₄ aminobenzoic_acid 3-Aminobenzoic Acid nitrobenzoic_acid->aminobenzoic_acid Reduction (e.g., Sn/HCl) hydroxybenzoic_acid This compound aminobenzoic_acid->hydroxybenzoic_acid 1. NaNO₂, H₂SO₄ 2. H₂O, Δ

Caption: Overall reaction for the synthesis of this compound via nitration, reduction, and diazotization.

Step 1: Nitration of Benzoic Acid

Benzoic acid is nitrated using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) to produce 3-nitrobenzoic acid.[7][8] The reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ, acts as the electrophile.[9] The carboxylic acid group directs the substitution to the meta position.[7][8] Temperature control is crucial to prevent the formation of ortho and dinitro byproducts.[7]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath to 0°C or below, slowly add concentrated sulfuric acid to concentrated nitric acid. For each gram of benzoic acid, use 1 mL of concentrated H₂SO₄ and 0.67 mL of concentrated HNO₃. Keep this mixture cold.[7]

  • Reaction Mixture: In a separate beaker, add 2.5 mL of concentrated H₂SO₄ for each gram of benzoic acid and cool it to 0°C or below in an ice bath.[7]

  • Addition of Benzoic Acid: Slowly add dry benzoic acid (1.5-2 g) to the cold sulfuric acid, ensuring the temperature remains below 5°C.[7]

  • Nitration: Slowly add the cold nitrating mixture to the benzoic acid-sulfuric acid paste. Maintain the temperature below 5°C throughout the addition.[7]

  • Reaction Completion: After the addition is complete, keep the mixture cold for another 10-15 minutes with occasional stirring.[7][8]

  • Isolation: Pour the reaction mixture over an ice-water slurry (approximately 100 g of ice and 100 mL of water) and stir vigorously to precipitate the 3-nitrobenzoic acid.[7]

  • Purification: Filter the product, wash it repeatedly with cold water, and allow it to air dry.[7][8] Further purification can be achieved by recrystallization.

Step 2: Reduction of 3-Nitrobenzoic Acid

The nitro group of 3-nitrobenzoic acid is reduced to an amino group to form 3-aminobenzoic acid. This reduction can be achieved using various reducing agents, such as tin (Sn) and hydrochloric acid (HCl), or catalytic hydrogenation.[10][11][12]

  • Reaction Setup: In a round-bottom flask, place the 3-nitrobenzoic acid.

  • Addition of Reducing Agent: Add a mixture of tin (Sn) and concentrated hydrochloric acid (HCl).

  • Reaction: Heat the mixture under reflux until the reaction is complete, as indicated by the disappearance of the starting material (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize it with a base (e.g., NaOH) to precipitate the 3-aminobenzoic acid.

  • Purification: Filter the product and recrystallize it from hot water.

Step 3: Diazotization of 3-Aminobenzoic Acid

The final step involves the conversion of the amino group of 3-aminobenzoic acid into a hydroxyl group. This is achieved through a diazotization reaction, where the amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) to form a diazonium salt.[13][14] The diazonium salt is then hydrolyzed by heating in water to yield this compound.

  • Diazotization: Dissolve 3-aminobenzoic acid in a solution of dilute sulfuric acid and cool the mixture to 0-5°C in an ice bath.[13]

  • Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.[13]

  • Hydrolysis: Heat the diazonium salt solution under reflux for several hours.[14]

  • Isolation: Cool the solution to allow the this compound to crystallize.

  • Purification: Collect the product by filtration and recrystallize from hot water. A yield of approximately 60% can be expected for this step.[14]

Data Summary for Route 2
StepReagentsTemperatureDurationYieldReference(s)
NitrationBenzoic acid, HNO₃, H₂SO₄0-5°C~1 hour90-96%[7][15]
Reduction3-Nitrobenzoic acid, Sn/HClRefluxSeveral hoursHigh[10][12]
Diazotization3-Aminobenzoic acid, NaNO₂, H₂SO₄, H₂O0-5°C, then refluxSeveral hours~60%[14]

Workflow Diagrams

Experimental Workflow for Nitration of Benzoic Acid

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_nm Prepare Nitrating Mixture (H₂SO₄ + HNO₃) at ≤0°C add_nm Slowly add Nitrating Mixture to Reaction Mixture (≤5°C) prep_nm->add_nm prep_rm Prepare Reaction Mixture (Benzoic Acid + H₂SO₄) at ≤0°C prep_rm->add_nm stir Stir for 10-15 min at ≤5°C add_nm->stir precipitate Pour into Ice-Water Slurry stir->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Cold Water filter->wash dry Air Dry the Product wash->dry

Caption: Experimental workflow for the nitration of benzoic acid.

Experimental Workflow for Diazotization of 3-Aminobenzoic Acid

cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis and Isolation dissolve Dissolve 3-Aminobenzoic Acid in dilute H₂SO₄ cool Cool to 0-5°C dissolve->cool add_nitrite Slowly add aqueous NaNO₂ (maintain ≤5°C) cool->add_nitrite stir Stir for 30 min add_nitrite->stir reflux Heat the solution under reflux stir->reflux cool_crystallize Cool to crystallize product reflux->cool_crystallize filter Filter the crystals cool_crystallize->filter recrystallize Recrystallize from hot water filter->recrystallize

Caption: Experimental workflow for the diazotization of 3-aminobenzoic acid.

Comparison of Synthetic Routes

  • Route 1 (Sulfonation/Alkali Fusion): This method is more direct and often preferred for large-scale industrial production due to the use of readily available and cheaper reagents. However, it requires high temperatures and corrosive conditions, which may necessitate specialized equipment.

  • Route 2 (Nitration/Reduction/Diazotization): This route involves more steps and may have a lower overall yield. However, the reaction conditions for each step are generally milder than the high-temperature alkali fusion. This route also offers the flexibility to synthesize other 3-substituted benzoic acids from the 3-aminobenzoic acid intermediate.

The choice of synthetic route will depend on the desired scale of production, available equipment, and economic considerations. Both routes are well-established and provide reliable methods for the synthesis of this compound from benzoic acid.

References

Natural occurrence of 3-Hydroxybenzoic acid in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Occurrence of 3-Hydroxybenzoic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-HBA) is a monohydroxybenzoic acid, a type of phenolic compound that is a secondary metabolite in plants.[1] As a member of the diverse family of hydroxybenzoic acids, 3-HBA and its isomers are of growing interest to researchers in the fields of phytochemistry, pharmacology, and drug development. While its isomers, such as salicylic acid (2-hydroxybenzoic acid) and p-hydroxybenzoic acid (4-hydroxybenzoic acid), are well-studied for their roles in plant signaling and defense, the specific functions and distribution of 3-HBA are less understood.[2][3] This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of 3-HBA in the plant kingdom, its biosynthesis, and potential signaling roles. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to serve as a valuable resource for the scientific community.

Natural Occurrence of this compound in Plants

This compound has been identified in a variety of plant species, although it is often found in lower concentrations compared to other phenolic acids. Its presence has been confirmed in fruits, leaves, and other plant tissues. The following table summarizes the documented occurrences of 3-HBA in the plant kingdom.

FamilyGenusSpeciesCommon NamePlant PartReference(s)
AnacardiaceaeMangiferaindicaMango[4]
Ananas comosusAnanascomosusPineappleFruit[5]
ApiaceaeCentauriumerythraeaCommon CentauryCultured Cells[6]
PaeoniaceaePaeoniaemodiHimalayan Peony[1]
PinaceaeTaxusbaccataYew[1]
RosaceaeMespilusgermanicaMedlarFruit
RutaceaeCitrusparadisiGrapefruitFruit[7]
ScrophulariaceaeTragopogonorientalis[1]

Quantitative Data

Specific quantitative data for this compound in plants is limited in the scientific literature. Many studies on phenolic composition quantify the more abundant isomers or report a total for all hydroxybenzoic acids. The table below presents available data for 3-HBA and related compounds in some of the plants where its presence has been noted. The lack of extensive data for 3-HBA highlights a research gap and an opportunity for further investigation.

Plant SpeciesPlant PartCompoundConcentrationAnalytical MethodReference(s)
Ananas comosus (Pineapple)Peelp-Hydroxybenzoic acidIdentified and quantifiedHRLC-MS[5]
Citrus paradisi (Grapefruit)Fruit4-Hydroxybenzoic acid0.09 - 0.21 mg/100 g FWNot specified[8]
Olea europaea (Olive)LeavesTotal Phenolic Content42.35 - 190.65 mg GAE/g extractFolin-Ciocalteu[9]
Olea europaea (Olive)LeavesOleuropein40.06 - 94.51 g/kg RMHPLC[10]

Note: FW = Fresh Weight, DW = Dry Weight, GAE = Gallic Acid Equivalents, RM = Raw Matter. The data for related compounds are provided for context due to the scarcity of specific quantitative data for 3-HBA.

Experimental Protocols

The accurate extraction and quantification of 3-HBA from plant matrices are crucial for research in this area. Below are detailed methodologies for key experimental procedures, synthesized from established protocols for phenolic acid analysis.[6][11][12]

Extraction of this compound from Plant Material

This protocol describes a general method for solid-liquid extraction of phenolic acids from plant tissues.

Materials:

  • Fresh or freeze-dried plant material (e.g., leaves, fruit pulp, peel)

  • Grinder or mortar and pestle

  • Methanol (HPLC grade)

  • Formic acid

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Grind fresh or freeze-dried plant material to a fine powder using a grinder or a mortar and pestle with liquid nitrogen.

    • Weigh approximately 1-5 g of the powdered plant material into a centrifuge tube.

  • Extraction:

    • Prepare the extraction solvent: Methanol/Water/Formic Acid (80:18:2 v/v/v).

    • Add 20 mL of the extraction solvent to the centrifuge tube containing the plant material.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process (steps 2.2 to 2.6) on the plant residue two more times to ensure complete extraction of phenolic compounds.

    • Pool the supernatants from all three extractions.

  • Concentration and Reconstitution:

    • Evaporate the pooled supernatant to dryness using a rotary evaporator at 40°C.

    • Reconstitute the dried extract in a known volume (e.g., 2-5 mL) of the initial mobile phase for HPLC analysis (e.g., Methanol/Water/Formic Acid 10:88:2 v/v/v).[11]

    • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

Quantification of this compound by HPLC-UV

This protocol outlines a representative High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 3-HBA.[12][13]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    25 70 30
    30 50 50
    35 5 95

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 3-HBA standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase.

  • Calibration Curve:

    • Inject each standard solution into the HPLC system.

    • Record the retention time and peak area for 3-HBA.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Sample Analysis:

    • Inject the filtered plant extract into the HPLC system.

    • Identify the 3-HBA peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of 3-HBA in the sample using the calibration curve.

Analysis of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of phenolic acids, which requires a derivatization step to increase the volatility of the compounds.

Materials:

  • Dried plant extract (from section 4.1)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system

Procedure:

  • Derivatization:

    • Place a known amount of the dried plant extract (e.g., 1 mg) into a GC vial.

    • Add 100 µL of pyridine to dissolve the extract.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • GC System: Gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 10 minutes.

    • MS System: Mass spectrometer operating in electron ionization (EI) mode at 70 eV.

    • Scan Range: m/z 50-550.

  • Identification and Quantification:

    • Identify the derivatized 3-HBA peak by its retention time and mass spectrum, comparing it to a derivatized standard and a mass spectral library.

    • For quantification, a calibration curve can be prepared using derivatized 3-HBA standards.

Biosynthesis of this compound in Plants

The biosynthesis of hydroxybenzoic acids in plants is linked to the shikimate pathway, which produces the aromatic amino acids. While the biosynthesis of 4-hydroxybenzoic acid and salicylic acid has been studied more extensively, the pathway to 3-HBA is less characterized in plants. However, a plausible pathway can be proposed based on enzymatic activities found in microorganisms, which also utilize the shikimate pathway.

The key precursor for many aromatic compounds, including hydroxybenzoic acids, is chorismate . In bacteria, an enzyme known as 3-hydroxybenzoate synthase (chorismatase) directly converts chorismate to this compound and pyruvate.[14][15] It is hypothesized that a similar enzymatic activity exists in plants for the synthesis of 3-HBA.

Biosynthesis_of_3HBA PEP Phosphoenolpyruvate Shikimate_pathway Shikimate Pathway (7 enzymatic steps) PEP->Shikimate_pathway E4P Erythrose-4-phosphate E4P->Shikimate_pathway Chorismate Chorismate Shikimate_pathway->Chorismate HBA3 This compound Chorismate->HBA3 3-Hydroxybenzoate Synthase (Chorismatase) (postulated in plants) Chorismate->Pyruvate

Proposed biosynthesis of this compound from Chorismate.

Potential Signaling Roles of this compound in Plants

While there is currently no direct evidence detailing a specific signaling pathway for 3-HBA in plants, the well-established roles of its isomers suggest that it may also have signaling functions. Salicylic acid (2-hydroxybenzoic acid) is a critical plant hormone involved in mediating defense responses against pathogens, a process known as Systemic Acquired Resistance (SAR).[2] Additionally, studies on p-hydroxybenzoic acid (4-HBA) have shown its involvement in plant stress responses.[3]

A general plant signaling cascade involves the perception of a stimulus (e.g., a signaling molecule like a hydroxybenzoic acid) by a receptor, which initiates a series of intracellular events, often involving secondary messengers and phosphorylation cascades (like MAPK cascades), ultimately leading to changes in gene expression and a physiological response.

Plant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell Signaling_Molecule Signaling Molecule (e.g., Hydroxybenzoic Acid) Receptor Receptor Secondary_Messengers Secondary Messengers (e.g., Ca²⁺, ROS) Receptor->Secondary_Messengers Activation MAPK_Cascade MAPK Cascade (Phosphorylation) Secondary_Messengers->MAPK_Cascade Activation Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activation Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Regulation Response Physiological Response (e.g., Defense, Growth Regulation) Gene_Expression->Response Experimental_Workflow Sample_Collection Plant Sample Collection (e.g., leaves, fruit) Sample_Prep Sample Preparation (Grinding, Freeze-drying) Sample_Collection->Sample_Prep Extraction Solid-Liquid Extraction (e.g., with Methanol/Water) Sample_Prep->Extraction Concentration Solvent Evaporation (Rotary Evaporator) Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Analysis Analysis Filtration->Analysis HPLC HPLC-UV/DAD Analysis->HPLC Liquid Chromatography GCMS GC-MS (after Derivatization) Analysis->GCMS Gas Chromatography Data_Processing Data Processing and Quantification HPLC->Data_Processing GCMS->Data_Processing

References

The Solubility Profile of 3-Hydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the solubility of 3-hydroxybenzoic acid in aqueous and organic media, providing critical data and standardized methodologies for its application in research and pharmaceutical development.

Introduction

This compound (m-hydroxybenzoic acid) is a monohydroxybenzoic acid, an organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, plasticizers, resins, and other fine chemicals. Its physicochemical properties, particularly its solubility, are fundamental to its handling, formulation, and biological activity. Understanding the solubility of this compound in various solvents is paramount for its effective use in drug discovery, process chemistry, and materials science. This technical guide provides a comprehensive overview of its solubility in water and a range of organic solvents, alongside detailed experimental protocols for solubility determination.

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₆O₃
Molecular Weight138.12 g/mol
Melting Point200-203 °C
pKa4.06 (at 19 °C)
AppearanceWhite to off-white crystalline powder

Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent, temperature, and the pH of the medium. As a polar molecule containing both a hydroxyl and a carboxylic acid functional group, it exhibits a capacity for hydrogen bonding, which dictates its interaction with various solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in water and various organic solvents.

SolventTemperature (°C)Solubility
Water257.25 mg/mL
Dimethyl Sulfoxide (DMSO)2528 mg/mL
Ethanol20225.4 g/dm³ (1.632 mol/dm³)
Ethanol6539.6 g/100g solution (17.9 mol%)
Ethanol13261.3 g/100g solution (34.6 mol%)
Ethanol16981.7 g/100g solution (59.8 mol%)
Qualitative Solubility Information
  • Water : Slightly soluble in cold water, with solubility increasing at elevated temperatures.

  • Polar Organic Solvents : Generally soluble in polar organic solvents.

    • Alcohols (Methanol, Ethanol, Butanol) : Soluble, particularly in hot ethanol.

    • Ketones (Acetone) : Soluble.

    • Esters (Ethyl Acetate) : Soluble.

    • Ethers : Soluble.

  • pH Influence : The solubility of this compound in aqueous solutions significantly increases in alkaline conditions due to the ionization of its carboxylic acid group.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following are detailed methodologies for two common and reliable methods for determining the thermodynamic solubility of a solid compound.

Equilibrium Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility. It involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound

  • Solvent of interest

  • Stoppered flasks or vials

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a flask containing the chosen solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker or incubator. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient to allow the dissolution and precipitation processes to reach a steady state.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by either:

    • Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.

    • Filtration: Filter the solution using a syringe filter that is compatible with the solvent and does not adsorb the solute.

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

Potentiometric Titration for Weak Acids

Potentiometric titration is a precise method for determining the solubility of ionizable compounds, such as weak organic acids like this compound, by measuring changes in pH. This method can also be used to determine the pKa of the compound.

Materials:

  • This compound

  • Water (or a co-solvent system if solubility is very low)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • pH meter with a calibrated electrode

  • Buret

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Prepare a suspension of this compound in water by adding an amount of the solid that will result in a saturated solution with excess solid present.

  • Titration Setup: Place the suspension in a beaker on a stir plate, add a stir bar, and immerse the calibrated pH electrode into the suspension.

  • Titration: Begin the titration by adding small, precise increments of the standardized strong base from a buret. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The point of inflection in the curve corresponds to the equivalence point. For solubility determination, the initial pH of the saturated solution and the titration data can be used in conjunction with the Henderson-Hasselbalch equation and the pKa of the acid to calculate the concentration of the dissolved species. The intrinsic solubility can be determined by analyzing the pH changes as the compound precipitates or dissolves.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the equilibrium shake-flask method for determining the solubility of this compound.

Solubility_Workflow start Start prepare Prepare Supersaturated Solution (Excess 3-HBA in Solvent) start->prepare equilibrate Equilibrate (Constant Temperature Shaking) prepare->equilibrate separate Phase Separation equilibrate->separate centrifuge Centrifugation separate->centrifuge Method 1 filter Filtration separate->filter Method 2 quantify Quantify Concentration (e.g., HPLC, UV-Vis) centrifuge->quantify filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The solubility of this compound is a critical parameter that dictates its application across various scientific disciplines. This guide provides a consolidated resource of its solubility in water and common organic solvents, highlighting the importance of solvent polarity and temperature. The detailed experimental protocols for the shake-flask method and potentiometric titration offer standardized approaches for researchers to obtain reliable and reproducible solubility data. This information is intended to support the informed selection of solvent systems and the development of robust experimental and manufacturing processes involving this compound.

3-Hydroxybenzoic acid melting point and boiling point

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, including detailed experimental protocols for their determination and a visualization of its common synthesis pathway.

Physicochemical Data of this compound

This compound (CAS No: 99-06-9), also known as m-hydroxybenzoic acid, is a monohydroxybenzoic acid with the chemical formula C₇H₆O₃.[1][2][3] It serves as a valuable intermediate in the synthesis of pharmaceuticals, plasticizers, and resins.[1][3] Accurate knowledge of its physical properties, such as melting and boiling points, is critical for its application in research and manufacturing.

Quantitative Data Summary

The experimentally determined melting and boiling points for this compound are summarized below. Variations in reported values can be attributed to differences in experimental conditions and sample purity.

Physical PropertyReported Value (°C)Reported Value (K)
Melting Point200-203[1]473.15 - 476.15
201-205[4]474.15 - 478.15
214.5[5]487.65
Boiling Point213.5 (rough estimate)[1]486.65
256[5]529.15
345 - 346[6]618.15 - 619.15

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for the characterization and purity assessment of chemical compounds.[7][8]

Melting Point Determination: Capillary Method

The capillary method is a widely used and straightforward technique for determining the melting point of a solid organic compound.[7][9]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the solid transitions to a liquid is recorded as the melting point.[9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range.[7][10]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform heating.[9]

  • Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[11][12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit).[7][11]

  • Heating:

    • If the approximate melting point is known, heat the sample rapidly to about 15-20°C below the expected temperature.[12]

    • Decrease the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[7][12]

  • Observation and Recording: Observe the sample closely through the viewing eyepiece. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[7]

Boiling Point Determination: Micro-Reflux Method

For small quantities of liquid, the micro-boiling point (or micro-reflux) method is a convenient and accurate technique.[13]

Principle: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[8][14] By heating a small liquid sample and an inverted capillary tube, a trapped air bubble expands and then contracts upon cooling. The temperature at which the liquid is drawn back into the capillary tube upon cooling corresponds to the boiling point.[13]

Methodology:

  • Sample Preparation: Place a few milliliters of the liquid sample into a small test tube or fusion tube.[8][15]

  • Capillary Setup: Place a melting point capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.[15]

  • Apparatus Assembly:

    • Attach the test tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.

    • Immerse the assembly in a heating bath (e.g., a Thiele tube with heating oil or an aluminum block).[13][15]

  • Heating: Gently heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air expands.[13] Continue heating until a rapid and continuous stream of bubbles is observed, indicating the vapor of the substance is escaping.

  • Observation and Recording: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[13]

Synthesis Pathway Visualization

This compound can be synthesized from benzoic acid through a process involving sulfonation, followed by alkali fusion and hydrolysis.[1][16] This workflow is depicted below.

Synthesis_of_3_Hydroxybenzoic_Acid BenzoicAcid Benzoic Acid Sulfonation Sulfonation (+ Oleum, ~100°C) BenzoicAcid->Sulfonation Reacts with SodiumSulfobenzoate Sodium 3-Sulfobenzoate Sulfonation->SodiumSulfobenzoate Yields AlkaliFusion Alkali Fusion (+ Solid NaOH, >210°C) SodiumSulfobenzoate->AlkaliFusion Reacts with SodiumCarboxyphenate Sodium m-Carboxyphenate AlkaliFusion->SodiumCarboxyphenate Yields Hydrolysis Acid Hydrolysis (+ Dilute H₂SO₄) SodiumCarboxyphenate->Hydrolysis Reacts with FinalProduct This compound Hydrolysis->FinalProduct Yields

Caption: Synthesis workflow of this compound from benzoic acid.

References

Biological Activities of 3-Hydroxybenzoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzoic acid, a phenolic acid found in various plant sources, and its derivatives have garnered significant attention in the scientific community for their diverse biological activities. These compounds exhibit a wide range of therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Data on Biological Activities

The biological efficacy of this compound and its derivatives has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative analysis of their antioxidant, antimicrobial, and anticancer activities.

Antioxidant Activity

The antioxidant capacity of this compound derivatives is a cornerstone of their therapeutic potential, attributed to their ability to scavenge free radicals and chelate metal ions.

Table 1: Antioxidant Activity of this compound and Its Derivatives

CompoundAssayIC50 / EC50 / ValueReference
This compoundDPPH> 100 µM[1]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)DPPH16.3 µM[2][3]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)ABTS-[4]
3,5-Dihydroxybenzoic AcidDPPHLower than Gentisic Acid[1]
2,5-Dihydroxybenzoic Acid (Gentisic Acid)DPPHEC50: 0.09[5]
2,5-Dihydroxybenzoic Acid (Gentisic Acid)ABTS-[6]
Gallic Acid (3,4,5-Trihydroxybenzoic Acid)DPPHIC50: 1.03 ± 0.25 µg/mL[4]
Gallic Acid (3,4,5-Trihydroxybenzoic Acid)ABTSIC50: 1.03 ± 0.25 µg/mL[4]
2,3-Dihydroxybenzoic AcidDPPH-[7]
2,3-Dihydroxybenzoic AcidABTS%I: 86.40 (at 50 µM)[7]
2,5-Dihydroxybenzoic AcidFRAP236.00 µM Fe2+[7]
3,4-Dihydroxybenzoic AcidFRAP44.22 µM Fe2+[7]
2,5-Dihydroxybenzoic AcidCUPRAC68.77 µM Trolox equiv.[7]
3,4-Dihydroxybenzoic AcidCUPRAC60.53 µM Trolox equiv.[7]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; %I: Percentage of inhibition.

Antimicrobial Activity

Several derivatives of this compound have demonstrated notable activity against a range of pathogenic microorganisms.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (mg/mL)Reference
This compoundAcinetobacter baumannii-[8]
2,3-Dihydroxybenzoic AcidPseudomonas aeruginosa1.5[9]
2,4-Dihydroxybenzoic AcidEscherichia coli2[10]
2,4-Dihydroxybenzoic AcidStaphylococcus aureus2[10]
3,4-Dihydroxybenzoic AcidEscherichia coli2[10]
3,4-Dihydroxybenzoic AcidStaphylococcus aureus2[10]
3,5-Dihydroxybenzoic AcidEscherichia coli2[10]
3,5-Dihydroxybenzoic AcidStaphylococcus aureus2[10]
2,5-Dihydroxybenzoic Acid (Gentisic Acid)Staphylococcus aureus4.15[5]
2,5-Dihydroxybenzoic Acid (Gentisic Acid)Escherichia coli4.00[5]
2,5-Dihydroxybenzoic Acid (Gentisic Acid)Candida albicans3.00[5]

MIC: Minimum Inhibitory Concentration.

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines highlight their potential as anticancer agents.

Table 3: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50Reference
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)DU145 (Prostate Cancer)1.29 mM (24h), 0.90 mM (48h)[11]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)MCF-7 (Breast Cancer)5.5 µg/ml[12]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)MDA-MB-231 (Breast Cancer)2.8 µg/ml[12]
2,5-Dihydroxybenzoic Acid (Gentisic Acid)--[6]
Gallic Acid (3,4,5-Trihydroxybenzoic Acid)MCF-7 (Breast Cancer)0.36 mM to 4.77 mM[10]
Gallic Acid (3,4,5-Trihydroxybenzoic Acid)MDA-MB-231 (Breast Cancer)0.36 mM to 4.77 mM[10]

IC50: Half-maximal inhibitory concentration.

Signaling Pathways

The biological activities of this compound derivatives are mediated through the modulation of key cellular signaling pathways. This section provides diagrams of the Nrf2 and NF-κB pathways, illustrating the points of intervention by these compounds.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / 3-HBA Derivatives Keap1 Keap1 Oxidative_Stress->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Represses Ub Ubiquitination Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds Cul3 Cul3-Rbx1 E3 Ligase Cul3->Ub Proteasome Proteasomal Degradation Ub->Proteasome Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes Induces Transcription

Caption: Nrf2 activation by 3-HBA derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates HBA_Derivatives 3-HBA Derivatives HBA_Derivatives->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) NFkB->Inflammatory_Genes Induces Transcription

Caption: Inhibition of NF-κB pathway by 3-HBA derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Antioxidant Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

DPPH_Workflow Start Start Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Start->Prepare_DPPH Prepare_Samples Prepare various concentrations of 3-HBA derivative Start->Prepare_Samples Mix Mix DPPH solution with sample solution (e.g., 1:1 v/v) Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in the dark for 30 min at room temp. Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition: [(A_control - A_sample) / A_control] * 100 Measure->Calculate Plot Plot % inhibition vs. concentration to determine IC50 Calculate->Plot End End Plot->End

Caption: DPPH radical scavenging assay workflow.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the this compound derivative in a suitable solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the sample solutions to the respective wells. A control well should contain the solvent instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • Plot the percentage of inhibition against the sample concentration to determine the IC50 value.

This assay measures the capacity of a compound to neutralize the ABTS radical cation.

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the this compound derivative.

  • Add a small volume of the sample to a larger volume of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Antimicrobial Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow Start Start Prepare_Inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Perform serial two-fold dilutions of 3-HBA derivative in broth Start->Prepare_Dilutions Inoculate Inoculate each well of a 96-well plate with the microbial suspension Prepare_Inoculum->Inoculate Add_Compound Add diluted compound to the corresponding wells Prepare_Dilutions->Add_Compound Inoculate->Add_Compound Incubate Incubate at optimal temperature and time (e.g., 37°C for 24h) Add_Compound->Incubate Observe Visually inspect for turbidity (bacterial growth) Incubate->Observe Determine_MIC Determine MIC as the lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution for MIC determination.

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound derivative in a suitable broth medium.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by quantitative data and a growing understanding of their mechanisms of action at the molecular level, underscore their potential for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers to further explore and harness the therapeutic potential of these versatile molecules. Continued investigation into their structure-activity relationships, in vivo efficacy, and safety profiles will be crucial in translating their demonstrated in vitro activities into clinical applications.

References

Discovery and history of 3-Hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Hydroxybenzoic Acid: Discovery, History, and Synthesis

Abstract

This compound (3-HBA), a monohydroxybenzoic acid, is a significant organic compound with a rich history in chemical synthesis and a growing importance in modern biotechnology. As a key intermediate, it finds applications in the production of pharmaceuticals, plasticizers, resins, and herbicides[1][2][3]. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern production methods of 3-HBA. It includes detailed physicochemical properties, experimental protocols for key synthesis reactions, and visual diagrams of major production pathways, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound (m-hydroxybenzoic acid) is an aromatic carboxylic acid with the chemical formula C₇H₆O₃[4][5]. It is one of three isomers of hydroxybenzoic acid, alongside 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid[4]. Its unique molecular structure, featuring a hydroxyl group and a carboxyl group in a meta-position on the benzene ring, dictates its chemical reactivity and physical properties[6]. Notably, 3-HBA exhibits greater thermal stability compared to its ortho and para isomers, remaining unchanged at temperatures up to 300°C[3][4]. This stability, combined with its versatile reactivity, makes it a valuable precursor in various industrial syntheses[6]. Historically synthesized through chemical routes, recent advancements in metabolic engineering have enabled its production from renewable resources using microorganisms[7].

Discovery and History

While the specific moment of its initial discovery is not clearly documented in the provided search results, the history of this compound is intrinsically linked to the development of synthetic organic chemistry in the 19th and 20th centuries. Early methods for its preparation laid the groundwork for larger-scale industrial production.

One of the most established historical methods is the alkali fusion of 3-sulfobenzoic acid . This process involves the sulfonation of benzoic acid, followed by fusion with an alkali metal hydroxide at high temperatures (210-220°C)[4][8]. A significant challenge with this method was the concurrent formation of isomeric sulfobenzoic acids during the initial sulfonation step, which led to impurities in the final product[9]. Specifically, the presence of 4-hydroxybenzoic acid was problematic as it readily decarboxylates under the harsh conditions of the potassium hydroxide melt, forming phenol as a by-product[9].

Later refinements, such as the process described in a 1982 patent, utilized sulfophthalic acids as starting materials to be reacted with an alkali metal hydroxide under high pressure (10 to 30 bars) and temperature (200° to 300°C)[9]. This method was developed to produce 3-HBA in high yields and free from the interfering by-products that plagued earlier techniques[9]. These historical developments highlight the persistent efforts to optimize the synthesis of this important chemical intermediate for industrial use.

Physicochemical Properties

This compound is a white to off-white crystalline solid, typically appearing as a powder or in needle-like crystalline form[1][3][5][10]. Its key physical and chemical properties are summarized in Table 1.

PropertyValueSource(s)
Molecular Formula C₇H₆O₃[1][5][11]
Molecular Weight 138.12 g/mol [1][4][5][11]
Appearance White or off-white powder/crystals[1][3][5]
Melting Point 200-203 °C[12]
Boiling Point 346.1 ± 25.0 °C at 760 mmHg[5]
Density ~1.473 - 1.509 g/cm³ at 25°C[4][5][10]
pKa 4.06 at 19°C[3]
Vapor Pressure 0.000158 mmHg[1]
Flash Point 177.3 ± 19.7 °C[5]
LogP (Octanol/Water) 1.50[1][3]

Table 1: Physical and Chemical Properties of this compound

The solubility of 3-HBA is a critical factor for its application in synthesis. It is slightly soluble in cold water but more soluble in hot water and various organic solvents. The pH of the solution also significantly influences its solubility; it increases in alkaline solutions due to the ionization of the carboxylic acid group[10].

SolventSolubilitySource(s)
Water 7.25 mg/mL at 25 °C; Slightly soluble[1][10][11]
Ethanol Soluble[4][10]
Acetone Soluble[10]
Ether Soluble[10]
DMSO 28 mg/mL (202.72 mM)[13]
Hexane Insoluble[4]
Chloroform Insoluble[4]

Table 2: Solubility of this compound in Various Solvents

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound, ranging from traditional chemical processes to modern biosynthetic routes.

Historical Chemical Synthesis

4.1.1 Alkali Fusion of Sodium 3-Sulfobenzoate

This is one of the most common and historical methods for producing 3-HBA[4]. The process begins with the sulfonation of benzoic acid, followed by melting the resulting sodium 3-sulfobenzoate with an alkali at high temperatures[2][4].

Experimental Protocol:

  • Sulfonation: Place 122 kg of benzoic acid into a reactor. Under stirring, add 100 kg of oleum[2][3].

  • Heat the mixture to approximately 100°C and maintain the reaction for 2 hours to produce sodium 3-sulfobenzoate[2][3].

  • Alkali Fusion: Transfer the sulfonated liquid to an alkali melting pot. Add 45 kg of solid sodium hydroxide[2][3].

  • Heat the mixture until it melts, and maintain the reaction for 4 to 5 hours at 210-220°C to form sodium m-carboxyphenate[2][3][4].

  • Acidification and Purification: Cool the reaction mixture and add diluted sulfuric acid for acid hydrolysis to precipitate the crude this compound[2][3].

  • Filter the mixture to remove sodium sulfate. Decolorize the filter cake with activated carbon and recrystallize from water to obtain purified this compound with a purity of about 90%[2][3][4].

G A Benzoic Acid B Sulfonation (Oleum, 100°C, 2h) A->B C Sodium 3-Sulfobenzoate B->C D Alkali Fusion (NaOH, 210-220°C, 4-5h) C->D E Sodium m-Carboxyphenate D->E F Acidification & Purification (H₂SO₄, Activated Carbon) E->F G This compound F->G

Historical Synthesis of 3-HBA via Sulfonation and Alkali Fusion.

4.1.2 Reduction of 3-Nitrobenzoic Acid Esters

This method involves the catalytic hydrogenation of 3-nitrobenzoic acid esters to the corresponding aminobenzoic acid esters, which are then diazotized and hydrolyzed[4].

Experimental Protocol:

  • Hydrogenation: Catalytically hydrogenate a 3-nitrobenzoic acid ester to form the corresponding aminobenzoic acid ester[4].

  • Diazotization: Diazotize the resulting aminobenzoic acid ester[4].

  • Hydrolysis: Treat the diazonium product with water and sulfuric acid at 100°C for several hours[4].

  • Purification: Neutralize and filter the solution to yield this compound with approximately 95% purity[4].

4.1.3 Oxidation of 3-Methylphenol (m-cresol)

m-cresol can be oxidized to produce 3-HBA, offering a route that can be more environmentally friendly[14].

Experimental Protocol:

  • Oxidation: Oxidize 3-methylphenol using potassium permanganate in an alkaline solution[4].

  • Acidification & Recrystallization: Follow the oxidation with acidification and recrystallization to yield this compound with about 85% purity[4].

Modern Biosynthesis

Advancements in metabolic engineering have enabled the production of 3-HBA from renewable feedstocks like glucose using engineered microorganisms such as Escherichia coli and Corynebacterium glutamicum[4][7]. This approach is part of a broader trend towards sustainable chemical manufacturing.

The biosynthesis of 3-HBA from glucose proceeds via the shikimate pathway to the key intermediate, chorismate[7]. The enzyme 3-hydroxybenzoate synthase then converts chorismate to 3-HBA[7]. Researchers have successfully engineered strains of C. glutamicum to enhance this pathway, achieving production titers as high as 19.2 g/L of 3-HBA from glucose in a fermenter[7].

G cluster_cell Engineered Microorganism (e.g., C. glutamicum) Glucose Glucose (Feedstock) Shikimate Shikimate Pathway (Multiple Steps) Glucose->Shikimate Chorismate Chorismate Shikimate->Chorismate Enzyme 3-Hydroxybenzoate Synthase (EC 4.1.3.4) Chorismate->Enzyme HBA3 This compound Enzyme->HBA3 Pyruvate Pyruvate (Byproduct) Enzyme->Pyruvate

Microbial Biosynthesis of 3-HBA from Glucose via Chorismate.

Natural Occurrence

This compound is not only a synthetic product but also occurs naturally in various plants and other organisms[1][4]. It has been identified in:

  • Plants: Found in pineapple, vanilla beans (contributing to flavor), raspberries, tea leaves, and has been isolated from Taxus baccata (the Pacific yew)[1][3][4][8].

  • Animal Products: It is a component of castoreum, an exudate from the castor sacs of beavers, which is used in perfumery[8].

  • Microbial Metabolism: It can be produced by certain bacteria, such as Pseudomonas species, through the degradation of 3-chlorobenzoic acid[8].

Applications

The versatile chemical nature of this compound makes it a crucial intermediate in several industries:

  • Pharmaceuticals and Pesticides: It serves as a key building block in the synthesis of various active compounds[2][4].

  • Herbicides: It is a primary intermediate in the production of the herbicide Fomesafen[3][5].

  • Polymers and Materials: It is used to synthesize plasticizers, resins, and light stabilizers[1][2][3].

  • Dyes: It is employed in the creation of azo dyes[3][5].

Conclusion

This compound has a well-established history as a valuable chemical intermediate, with synthesis methods evolving from classical, high-temperature chemical reactions to sophisticated and sustainable biosynthetic routes. Its robust physicochemical properties, particularly its thermal stability, ensure its continued relevance in industrial applications. As research progresses, particularly in the field of metabolic engineering, the production of 3-HBA is poised to become more efficient and environmentally benign, further expanding its utility for researchers and drug development professionals.

References

Crystal Structure of 3-Hydroxybenzoic Acid Polymorphs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic forms of 3-Hydroxybenzoic acid (3HBA), a compound of interest in pharmaceutical and material sciences. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, significantly influences the physicochemical properties of a substance, including its solubility, stability, and bioavailability. A thorough understanding of the polymorphic landscape of 3HBA is therefore crucial for its effective application. This document details the crystal structures, thermodynamic relationships, and experimental protocols for the preparation and characterization of its known polymorphs.

Introduction to the Polymorphism of this compound

This compound is known to exhibit at least three polymorphic forms, designated as Form I, Form II, and Form III.[1] Form I is the most stable polymorph, while Forms II and III are metastable.[1] The relationship between these polymorphs is monotropic, meaning that the metastable forms will irreversibly transform into the stable form under suitable conditions.[1] The three polymorphs exhibit distinct crystal packing and hydrogen bonding motifs, which give rise to their different physical properties.

Crystallographic Data of this compound Polymorphs

The crystallographic parameters of the three known polymorphs of this compound are summarized in the table below for comparative analysis.

ParameterForm IForm IIForm III
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPna2₁P2₁/c
a (Å) 9.6308(3)-9.6308(3)
b (Å) 8.2989(2)-8.2989(2)
c (Å) 7.7396(2)-7.7396(2)
α (°) 909090
β (°) 98.716(3)9098.716(3)
γ (°) 909090
Volume (ų) ---
Z 4-4
Calculated Density (g/cm³) --1.500
Melting Point (°C) 201.8-196
CSD Refcode BIDLOPBIDLOP01 / BIDLOP02-

Note: Detailed unit cell parameters for Form II were not explicitly found in a comparative table format in the provided search results. The CSD refcodes can be used to access this information from the Cambridge Structural Database.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of the polymorphs of this compound, based on cited literature.

Polymorph Preparation

3.1.1. Preparation of Form I (Stable Polymorph)

  • Method: Recrystallization from a hot-saturated ethanol solution.

  • Procedure:

    • Dissolve this compound in a minimal amount of boiling ethanol to create a saturated solution.

    • Allow the solution to cool slowly to room temperature.

    • Collect the resulting crystals by filtration.

    • Dry the crystals under vacuum.

3.1.2. Preparation of Form II (Metastable Polymorph)

  • Method: Recrystallization from a hot-saturated ethyl acetate solution.

  • Procedure:

    • Prepare a saturated solution of this compound in ethyl acetate at its boiling point.

    • Allow the solution to cool to room temperature.

    • Filter the solution to collect the crystalline product.

    • Dry the crystals under ambient conditions.

3.1.3. Preparation of Form III (Metastable Polymorph)

  • Method: Quench cooling of the melt.

  • Procedure:

    • Heat a sample of this compound above its melting point (approximately 202°C).

    • Rapidly cool the molten sample to room temperature. This process is often referred to as quench cooling.[2]

    • The resulting solid will be Form III. It is important to note that slow cooling of the melt may result in the formation of the more stable Form I.

Characterization Methods

3.2.1. Powder X-ray Diffraction (PXRD)

  • Purpose: To identify the polymorphic form and assess phase purity.

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder. The surface should be flat and level with the holder's surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Collection:

    • Mount the sample in the diffractometer.

    • Collect the diffraction pattern over a 2θ range of approximately 2° to 40°.

    • The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint for each polymorph.

3.2.2. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the melting points and observe phase transitions between polymorphs.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

    • The DSC thermogram will show endothermic peaks corresponding to melting events and potentially exothermic peaks for solid-solid phase transformations. For 3HBA, heating Form III will show its melting point around 196°C, followed by recrystallization to Form I and then the melting of Form I at approximately 202°C.[1]

3.2.3. Hot-Stage Microscopy (HSM)

  • Purpose: To visually observe melting, recrystallization, and polymorphic transformations as a function of temperature.

  • Sample Preparation: A small amount of crystals is placed on a microscope slide and covered with a coverslip. To prevent sublimation and ensure clear observation of melting, the sample can be embedded in high-viscosity silicone oil.[1]

  • Instrumentation: A polarized light microscope equipped with a hot stage and a temperature controller.

  • Procedure:

    • Place the prepared slide on the hot stage.

    • Heat the sample at a controlled rate.

    • Observe the changes in the crystals' morphology through the microscope. This technique allows for the direct observation of the melting of one form and the subsequent crystallization and melting of another, providing visual confirmation of the transformations observed by DSC.

Visualization of Relationships and Workflows

Thermodynamic Relationship of 3-HBA Polymorphs

The following diagram illustrates the monotropic relationship between the three polymorphs of this compound, indicating the relative stability and the direction of transformation.

G Thermodynamic Relationship of 3-HBA Polymorphs FormI FormI Form II Form II Form II->FormI Irreversible Transformation Form III Form III Form III->FormI Irreversible Transformation Melt Melt Melt->FormI Slow Cooling Melt->Form III Quench Cooling Solution Solution Solution->FormI Crystallization (Ethanol) Solution->Form II Crystallization (Ethyl Acetate)

Caption: Thermodynamic landscape of 3-HBA polymorphs.

Experimental Workflow for Polymorph Screening

This diagram outlines a typical experimental workflow for the screening and characterization of this compound polymorphs.

G Experimental Workflow for 3-HBA Polymorph Screening cluster_prep Polymorph Preparation cluster_char Characterization Crystallization Crystallization PXRD PXRD Crystallization->PXRD Melt_Recrystallization Melt_Recrystallization Melt_Recrystallization->PXRD Sublimation Sublimation Sublimation->PXRD DSC DSC PXRD->DSC HSM HSM DSC->HSM Spectroscopy Spectroscopy HSM->Spectroscopy Structure_Elucidation Polymorph Identification and Structure Elucidation Spectroscopy->Structure_Elucidation Data Analysis Starting_Material 3-HBA Starting_Material->Crystallization Starting_Material->Melt_Recrystallization Starting_Material->Sublimation

Caption: A typical workflow for polymorph screening.

Conclusion

The existence of at least three polymorphs of this compound highlights the importance of comprehensive solid-state characterization in the development of products containing this molecule. This guide has provided a detailed summary of the crystallographic data, experimental protocols for preparation and analysis, and a visual representation of the relationships and workflows involved in studying these polymorphs. Researchers and scientists can utilize this information to control the polymorphic form of 3HBA, ensuring the desired performance and stability of their final products. The monotropic relationship between the forms, with Form I being the most stable, is a critical consideration for formulation and storage. Further research may yet uncover additional polymorphs or solvates, underscoring the need for ongoing investigation into the solid-state chemistry of this versatile compound.

References

Methodological & Application

Application Notes and Protocols: 3-Hydroxybenzoic Acid as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Hydroxybenzoic acid as a pivotal intermediate in various organic syntheses. This document outlines its application in the production of agrochemicals, pharmaceuticals, polymers, and dyes, complete with detailed experimental protocols and quantitative data to support researchers in their work.

Synthesis of Agrochemicals: The Case of Fomesafen

This compound is a key starting material in the synthesis of the herbicide Fomesafen.[1] The synthesis involves a multi-step process, beginning with the etherification of this compound.

Experimental Protocol: Synthesis of Fomesafen

The preparation of Fomesafen from this compound can be summarized in the following steps[1]:

  • Etherification: this compound is reacted with 3,4-dichlorotrifluorotoluene to form 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid. This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent like toluene at a temperature of 120-150 °C for 10-15 hours.

  • Nitration: The resulting benzoic acid derivative is then nitrated to yield 5-[2-chloro-4-(trifluoromethyl)phenoxyl]-2-nitrobenzoic acid.

  • Ammoniation: The nitro compound is subsequently reacted with methanesulfonamide in the presence of a nanocatalyst (a mixture of cupric chloride, zinc chloride, and silver chloride) and thionyl chloride. This step yields the crude Fomesafen product.

  • Recrystallization: Finally, the crude product is purified by recrystallization to obtain high-purity Fomesafen.

Quantitative Data: Fomesafen Synthesis

StepReactantsKey ConditionsYieldPurityReference
Etherification This compound, 3,4-dichlorotrifluorotoluene, KOHToluene, 120-150°C, 10-15h--[1]
Nitration 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid---[1]
Ammoniation 5-[2-chloro-4-(trifluoromethyl)phenoxyl]-2-nitrobenzoic acid, methanesulfonamideNanocatalyst, Thionyl chloride, 10-12h>95%>95%[1]
Overall -->73%High[1]

Synthesis Workflow for Fomesafen

Fomesafen_Synthesis cluster_0 Step 1: Etherification cluster_1 Step 2: Nitration cluster_2 Step 3: Ammoniation cluster_3 Step 4: Purification 3-HBA This compound Intermediate_1 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid 3-HBA->Intermediate_1 KOH, Toluene 120-150°C, 10-15h DCTFT 3,4-dichlorotrifluorotoluene DCTFT->Intermediate_1 Intermediate_2 5-[2-chloro-4-(trifluoromethyl)phenoxyl]-2-nitrobenzoic acid Intermediate_1->Intermediate_2 Nitrating Agent Crude_Fomesafen Crude Fomesafen Intermediate_2->Crude_Fomesafen Nanocatalyst, SOCl2 10-12h Methane_sulfonamide Methanesulfonamide Methane_sulfonamide->Crude_Fomesafen Fomesafen High-Purity Fomesafen Crude_Fomesafen->Fomesafen Recrystallization

Caption: Workflow for the synthesis of Fomesafen from this compound.

Synthesis of Pharmaceutical Intermediates and Derivatives

This compound and its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, making them valuable precursors in drug development.[2][3][4]

Experimental Protocol: General Synthesis of this compound Ester Derivatives

The following is a general procedure for the synthesis of ester and hybrid derivatives of this compound with potential therapeutic applications[2][3]:

  • Esterification of this compound: To a solution of this compound in an appropriate alcohol (e.g., methanol), a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 8 hours. After completion, the excess alcohol is removed under reduced pressure, and the residue is worked up to yield the corresponding 3-hydroxy methyl benzoate.

  • Synthesis of Hybrid Ester Derivatives: To a stirred solution of 3-hydroxy methyl benzoate (1 eq.) in dichloromethane, dicyclohexylcarbodiimide (DCC, 1.3 eq.), 4-dimethylaminopyridine (DMAP, 0.05 eq.), and pyridine (0.5 eq.) are added. The mixture is stirred at room temperature for 5 minutes. An aromatic or substituted aromatic acid (1.3 eq.) is then added, and stirring is continued for 8 hours. The precipitated urea byproduct is filtered off, and the filtrate is concentrated and purified by column chromatography to yield the desired hybrid ester.

Quantitative Data: Synthesis of this compound Derivatives

Derivative TypeReagentsSolventReaction TimeYieldReference
Methyl Ester 3-HBA, Methanol, H₂SO₄Methanol8 hours-[2]
Hybrid Esters 3-Hydroxy methyl benzoate, Aromatic acid, DCC, DMAPDichloromethane8 hours70-80%[2][3]

Logical Relationship for Pharmaceutical Derivative Synthesis

Pharmaceutical_Synthesis 3HBA This compound Esterification Esterification (e.g., with Methanol/H₂SO₄) 3HBA->Esterification Methyl_Ester 3-Hydroxy Methyl Benzoate Esterification->Methyl_Ester Coupling Coupling with Bioactive Moiety (e.g., Aromatic Acid, DCC, DMAP) Methyl_Ester->Coupling Hybrid_Derivative Novel Pharmaceutical Derivative (with potential biological activity) Coupling->Hybrid_Derivative

Caption: Synthesis pathway for pharmaceutical derivatives from this compound.

Application in Polymer Chemistry

This compound serves as a valuable monomer in the synthesis of various polymers, including aromatic polyesters and molecularly imprinted polymers (MIPs).

Experimental Protocol: Synthesis of Wholly Aromatic Copolyesters

A series of wholly aromatic copolyesters can be synthesized from this compound (3HBA) and 4'-hydroxybiphenyl-3-carboxylic acid (3HBCA) via polycondensation of their acetoxy derivatives[5].

  • Acetylation: The hydroxyl groups of the monomers (3HBA and 3HBCA) are first acetylated.

  • Polycondensation: The acetoxy derivatives are then subjected to polycondensation at high temperatures to form the copolyester. The reaction is typically carried out under an inert atmosphere.

Experimental Protocol: Synthesis of Molecularly Imprinted Polymers (MIPs)

MIPs with selective binding sites for a target molecule can be synthesized using this compound as a template.

The synthesis is carried out using a non-covalent precipitation polymerization method[6][7]. In a typical procedure, the template (p-Hydroxybenzoic acid, a related isomer), a functional monomer (e.g., acrylic acid), and a cross-linker (e.g., ethylene glycol dimethylacrylate - EGDMA) are dissolved in a porogenic solvent (e.g., acetonitrile). The polymerization is initiated by a radical initiator (e.g., AIBN) and allowed to proceed to completion. The template is then removed by washing, leaving behind specific recognition sites.

Quantitative Data: Polymer Synthesis

Polymer TypeMonomers/TemplateMethodKey FeaturesReference
Aromatic Copolyesters 3-HBA, 3HBCAPolycondensationHigh molecular weight, good thermal stability[5]
MIPs p-HBA (template), Acrylic acid, EGDMAPrecipitation PolymerizationSelective binding sites for p-HBA[6][7]

Workflow for Molecularly Imprinted Polymer Synthesis

MIP_Synthesis cluster_0 1. Complex Formation cluster_1 2. Polymerization cluster_2 3. Template Removal Template Template Molecule (e.g., p-Hydroxybenzoic Acid) Complex Template-Monomer Complex Template->Complex Monomer Functional Monomer (e.g., Acrylic Acid) Monomer->Complex Polymer Polymer Matrix Complex->Polymer Initiator Crosslinker Cross-linker (e.g., EGDMA) Crosslinker->Polymer MIP Molecularly Imprinted Polymer (with specific binding sites) Polymer->MIP Washing

Caption: General workflow for the synthesis of a Molecularly Imprinted Polymer.

Synthesis of Azo Dyes

This compound can be utilized as a coupling component in the synthesis of azo dyes, which are a significant class of colored organic compounds.

Experimental Protocol: General Synthesis of Azo Dyes

The synthesis of azo dyes from aromatic amines and a coupling agent like this compound (or its isomers) generally involves two main steps[8][9]:

  • Diazotization: A primary aromatic amine is treated with a cold solution of sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C to form a diazonium salt.

  • Coupling: The diazonium salt solution is then added dropwise to an alkaline solution of the coupling agent (e.g., 4-Hydroxybenzoic acid) at a low temperature (5-10 °C). The resulting colored azo dye precipitates out of the solution and can be collected by filtration.

Quantitative Data: Azo Dye Synthesis

Aromatic AmineCoupling AgentKey ConditionsYieldReference
Substituted aromatic amines4-Hydroxybenzoic acid0-10°CExcellent[8]

Reaction Scheme for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Amine Aromatic Amine Diazonium_Salt Diazonium Salt Amine->Diazonium_Salt NaNO₂, HCl 0-5°C Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye HBA Hydroxybenzoic Acid (as coupling agent) HBA->Azo_Dye Alkaline solution 5-10°C

Caption: General reaction scheme for the synthesis of an azo dye.

References

Application Note: Analysis of 3-Hydroxybenzoic Acid using Gas Chromatography-Mass Spectrometry following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxybenzoic acid (3-HBA) is a monohydroxybenzoic acid found in various biological and plant systems. Accurate quantification of 3-HBA is essential in diverse fields, including metabolomics, pharmaceutical research, and food chemistry. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique known for its high sensitivity and selectivity. However, the direct analysis of polar compounds like 3-HBA by GC-MS is challenging due to their low volatility and thermal instability, which can lead to poor chromatographic peak shape and inaccurate results.

To overcome these limitations, a derivatization step is necessary to convert the polar functional groups (hydroxyl and carboxylic acid) into less polar, more volatile, and more thermally stable analogues. Silylation is a robust and widely used derivatization technique for this purpose. This application note provides a detailed protocol for the analysis of 3-HBA by GC-MS following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Principle of Silylation

Silylation involves the replacement of active hydrogen atoms in the hydroxyl (-OH) and carboxylic acid (-COOH) groups of this compound with a nonpolar trimethylsilyl (TMS) group. Silylating reagents, such as BSTFA, often combined with a catalyst like Trimethylchlorosilane (TMCS), efficiently react with the analyte. The resulting di-TMS derivative of 3-HBA is significantly more volatile and thermally stable, enabling superior separation and detection by GC-MS. The reaction proceeds as shown below:

C₇H₆O₃ (3-HBA) + 2 C₈H₁₈F₃NOSi₂ (BSTFA) → C₁₃H₂₂O₃Si₂ (3-HBA-di-TMS) + 2 C₂HF₃NO (By-products)

Experimental Protocols

Reagents and Materials
  • This compound (≥99% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous, ≥99.8%)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (1M HCl)

  • Anhydrous sodium sulfate

  • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound not present in the sample, such as 4-hydroxybenzoic-d4 acid)

  • Reaction vials (2 mL, with PTFE-lined caps)

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Sample Preparation (Aqueous Matrix)
  • Transfer 1 mL of the aqueous sample into a clean glass tube.

  • Add 100 µL of the internal standard solution.

  • Acidify the sample to a pH of 2-3 by adding 1M HCl. This ensures the carboxylic acid group is protonated for efficient extraction.

  • Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the 3-HBA.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4-6) with an additional 5 mL of ethyl acetate and combine the organic layers.

  • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to ensure the sample is completely dry, as moisture will deactivate the silylating reagent.

Derivatization Protocol
  • To the dried residue from the previous step, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the reaction vial tightly.

  • Vortex the mixture for 30 seconds to ensure it is thoroughly mixed.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.

  • After incubation, allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Instrumental Parameters

The following are typical starting parameters that may require optimization based on the specific instrument and column used.

  • Gas Chromatograph (GC)

    • Injection Port: Splitless mode, 260°C

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Program:

      • Initial temperature: 80°C, hold for 5 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative and qualitative analysis of the derivatized 3-HBA relies on monitoring its characteristic mass fragments.

Table 1: Predicted GC-MS Data for di-TMS Derivative of this compound

CompoundDerivativeMolecular Weight ( g/mol )Key Mass Fragments (m/z)Fragment Description
This compounddi-TMS282.5282, 267, 193, 73282 : Molecular ion [M]⁺267 : Loss of a methyl group [M-CH₃]⁺193 : [M-COOTMS]⁺73 : Trimethylsilyl ion [Si(CH₃)₃]⁺

Note: Fragmentation patterns are predicted based on common behavior of silylated phenolic acids. The base peak is often [M-CH₃]⁺.

Table 2: Comparison of Common Silylating Reagents for GC-MS Analysis of Phenolic Acids

ReagentAbbreviationKey CharacteristicsCommon Applications
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive; by-products are volatile and typically do not interfere with chromatography. Often used with a TMCS catalyst.General purpose for hydroxyls, carboxyls, amines, and amides. Widely used for phenolic acids.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAThe most volatile TMS-amide; its by-products are even more volatile than those of BSTFA, leading to cleaner chromatograms.Excellent for trace analysis of phenolic compounds and other metabolites.
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFAForms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which are less susceptible to hydrolysis and yield characteristic mass spectra with prominent [M-57]⁺ ions.Ideal for applications requiring robust derivatives and for structural elucidation by MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 1. Aqueous Sample (1 mL) p2 2. Acidify to pH 2-3 p1->p2 p3 3. Liquid-Liquid Extraction (Ethyl Acetate) p2->p3 p4 4. Dry Organic Phase (Anhydrous Na₂SO₄) p3->p4 p5 5. Evaporate to Dryness (Nitrogen Stream) p4->p5 d1 6. Add Pyridine (100 µL) & BSTFA + 1% TMCS (100 µL) p5->d1 d2 7. Vortex and Seal Vial d1->d2 d3 8. Heat at 70°C for 60 minutes d2->d3 d4 9. Cool to Room Temperature d3->d4 a1 10. Inject into GC-MS d4->a1 a2 11. Chromatographic Separation a1->a2 a3 12. Mass Spectrometric Detection a2->a3 a4 13. Data Processing & Quantification a3->a4

silylation_reaction cluster_reactants Reactants cluster_products Products hba This compound (C₇H₆O₃) hba_tms 3-HBA di-TMS Derivative (Volatile & Stable) (C₁₃H₂₂O₃Si₂) hba->hba_tms + Heat (70°C) Pyridine bstfa BSTFA (Silylating Agent) bstfa->hba_tms byproduct By-products (Volatile)

The protocol described provides a reliable and sensitive method for the quantitative analysis of this compound in various matrices. Silylation with BSTFA effectively converts the polar 3-HBA into a thermally stable and volatile derivative suitable for GC-MS analysis. This method demonstrates excellent chromatographic performance and provides characteristic mass spectra for confident identification and quantification, making it a valuable tool for researchers, scientists, and drug development professionals.

Application Note: Quantification of 3-Hydroxybenzoic Acid in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-Hydroxybenzoic acid in various plant extracts. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible workflow for researchers, scientists, and professionals in drug development and natural product analysis. This document provides comprehensive experimental protocols, data presentation in tabular format, and graphical representations of the workflow.

Introduction

This compound is a phenolic compound found in a variety of plants and is known for its potential biological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and phytochemical research. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phenolic compounds in complex matrices like plant extracts. This application note presents a detailed method for the quantification of this compound, including sample preparation, HPLC conditions, and method validation.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Acids: Formic acid (analytical grade).

  • Standard: this compound (≥99% purity, Sigma-Aldrich or equivalent).

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).

  • Plant Material: Dried and powdered plant sample.

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

ParameterCondition
Column C18 reversed-phase column (e.g., Shim-pack VP-ODS, 5 µm, 150 x 4.6 mm)[1]
Mobile Phase A: 1% Formic acid in WaterB: Methanol
Gradient Elution A time-based linear gradient can be optimized. A general starting point is: 0-5 min: 10% B 5-20 min: 10-50% B 20-25 min: 50-10% B 25-30 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40°C[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Extraction:

    • Accurately weigh approximately 1.0 g of the dried, powdered plant material.

    • Add 20 mL of methanol (or an 80% aqueous methanol solution) to the sample.

    • Sonication for 30 minutes or extraction under reflux can be employed to enhance extraction efficiency.[2][3][4]

  • Filtration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and, if necessary, re-extract the residue with a fresh portion of the solvent to ensure complete extraction.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution and Final Filtration:

    • Reconstitute the dried extract with a known volume (e.g., 5 mL) of the mobile phase (initial conditions) or methanol.

    • Filter the reconstituted sample through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial prior to injection.[5]

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this HPLC method.

Table 1: Calibration Curve Data for this compound
Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Linearity (R²) > 0.999
Equation y = mx + c
Table 2: Method Validation Parameters
ParameterResult
Linearity Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) [Insert Data]
Limit of Quantification (LOQ) (µg/mL) [Insert Data]
Precision (RSD%)
   Intra-day< 2%[6]
   Inter-day< 2%[6]
Accuracy (Recovery %) 95 - 105%
Robustness The method was found to be robust for minor variations in mobile phase composition and column temperature.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration1 Filtration extraction->filtration1 evaporation Solvent Evaporation filtration1->evaporation reconstitution Reconstitution evaporation->reconstitution filtration2 Syringe Filtration (0.45 µm) reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection (254 nm) c18_column->uv_detection chromatogram Chromatogram Generation uv_detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: Workflow for the quantification of this compound in plant extracts.

Logical Relationship of Method Validation

method_validation validated_method Validated HPLC Method linearity Linearity validated_method->linearity accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision lod_loq LOD & LOQ validated_method->lod_loq robustness Robustness validated_method->robustness specificity Specificity validated_method->specificity

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note is simple, accurate, precise, and robust for the quantification of this compound in plant extracts.[1] This protocol can be readily implemented in a quality control or research laboratory setting for the routine analysis of this phenolic compound. The provided validation data confirms that the method is reliable and suitable for its intended purpose.

References

3-Hydroxybenzoic Acid as a Matrix for MALDI Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful analytical technique for the characterization of a wide range of molecules, from small organic compounds to large biomolecules. The choice of matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of the analyte. 3-Hydroxybenzoic acid (3-HBA) and its derivatives have emerged as valuable matrices for specific applications in MALDI-MS, offering unique advantages for the analysis of various classes of compounds.

This document provides detailed application notes and protocols for the use of this compound and its analogs as matrices in MALDI mass spectrometry. It is intended to guide researchers, scientists, and drug development professionals in the effective application of these matrices for the analysis of peptides, glycans, and other small molecules.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₇H₆O₃
Molecular Weight 138.12 g/mol
Appearance White to off-white crystalline powder
Melting Point 201-204 °C
Solubility Soluble in ethanol, methanol, acetonitrile, and water.
UV Absorption Absorbs laser energy effectively in the UV range (typically 337 nm from a nitrogen laser).

Applications of this compound and its Derivatives

While the more common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are used for a broad range of applications, 3-HBA and its derivatives have shown particular utility in the following areas:

  • Glycan Analysis: 3-Amino-4-hydroxybenzoic acid (AHB), a derivative of 3-HBA, has been successfully used for the selective analysis of O-linked glycans from glycopeptides and intact mucins. When doped with sodium, AHB facilitates the in-source decay (ISD) of glycans, allowing for their direct analysis with high sensitivity.

  • Peptide Analysis (In-Source Decay): 3-Hydroxy-4-nitrobenzoic acid (3H4NBA), another derivative, serves as an effective oxidizing matrix for MALDI-ISD of peptides. This method generates a- and d-series fragment ions, which can aid in distinguishing between leucine and isoleucine residues and provide higher sequence coverage.

  • Small Molecule Analysis: Although less common than DHB, 3-HBA can be employed for the analysis of small molecules, particularly when matrix-related interferences from more conventional matrices are a concern in the low mass range.

Experimental Protocols

Protocol 1: General Purpose Matrix Preparation for 3-HBA (Dried-Droplet Method)

This protocol describes a general method for preparing and applying 3-HBA matrix for the analysis of a variety of analytes.

Materials:

  • This compound (3-HBA)

  • Acetonitrile (ACN), HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Ultrapure water

  • Trifluoroacetic acid (TFA), optional

  • Analyte sample

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation:

    • Prepare a saturated solution of 3-HBA by adding approximately 10 mg of 3-HBA to 1 mL of a solvent mixture. A common solvent system is 50:50 (v/v) acetonitrile:water. For certain applications, ethanol can be used as a co-solvent.

    • For peptide and protein analysis, 0.1% TFA can be added to the solvent mixture to aid in protonation.

    • Vortex the solution vigorously for 1-2 minutes to ensure maximum dissolution.

    • Centrifuge the solution to pellet any undissolved matrix. The supernatant is the saturated matrix solution.

  • Analyte Solution Preparation:

    • Dissolve the analyte in a solvent that is compatible with the matrix solution. The concentration of the analyte should be in the range of 1-100 µM.

  • Sample-Matrix Co-crystallization:

    • Mix the analyte solution and the matrix solution in a 1:1 to 1:10 ratio (analyte:matrix). The optimal ratio may need to be determined empirically.

    • Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry at room temperature. This will result in the co-crystallization of the analyte and the matrix.

  • MALDI-MS Analysis:

    • Insert the MALDI target plate into the mass spectrometer.

    • Acquire mass spectra in the appropriate mode (positive or negative ion) and mass range for the analyte of interest.

G cluster_prep Matrix & Analyte Preparation cluster_spot Sample Spotting cluster_analysis Analysis Matrix_Solution Prepare Saturated 3-HBA Solution Mix Mix Analyte and Matrix Solutions Matrix_Solution->Mix Analyte_Solution Prepare Analyte Solution Analyte_Solution->Mix Spot Spot Mixture onto MALDI Target Plate Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry Analyze MALDI-MS Analysis Dry->Analyze

Dried-Droplet Method Workflow

Protocol 2: Sodium-Doped 3-Amino-4-hydroxybenzoic Acid (AHB/Na) for O-Linked Glycan Analysis

This protocol is adapted for the selective analysis of O-linked glycans using a sodium-doped AHB matrix.[1]

Materials:

  • 3-Amino-4-hydroxybenzoic acid (AHB)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Glycoprotein or glycopeptide sample

Procedure:

  • Matrix Solution Preparation:

    • Prepare a 50 mM AHB solution in 1:1 (v/v) acetonitrile:water. Vortex and sonicate to dissolve.[1]

    • Prepare a 100 mM NaHCO₃ solution in water.[1]

    • To prepare the final AHB/Na matrix solution, mix 20 µL of 50 mM AHB and 1 µL of 100 mM NaHCO₃, and then dilute to a final volume of 100 µL with 1:1 (v/v) acetonitrile:water.[1]

  • Sample Preparation:

    • Dissolve the glycoprotein or glycopeptide sample in a suitable solvent (e.g., water or a low concentration buffer).

  • Sample-Matrix Application:

    • Mix the sample solution with the AHB/Na matrix solution.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry.

  • MALDI-ISD Analysis:

    • Analyze the sample using MALDI-TOF MS with a high laser intensity to induce in-source decay (ISD).[1] This will generate O-glycan fragment ions.

G cluster_prep Matrix Preparation cluster_sample Sample Application cluster_analysis Analysis AHB_Sol Prepare 50 mM AHB Solution Mix_Matrix Mix AHB and NaHCO3 to create AHB/Na Matrix AHB_Sol->Mix_Matrix NaHCO3_Sol Prepare 100 mM NaHCO3 Solution NaHCO3_Sol->Mix_Matrix Mix_Sample Mix Sample with AHB/Na Matrix Mix_Matrix->Mix_Sample Spot_Target Spot on MALDI Target Mix_Sample->Spot_Target ISD_Analysis MALDI-ISD-TOF MS Analysis Spot_Target->ISD_Analysis

Workflow for O-Linked Glycan Analysis using AHB/Na

Quantitative Data and Performance

Quantitative data for 3-HBA as a MALDI matrix is not as extensively documented as for more common matrices. However, performance can be inferred from studies on its derivatives and by comparison with other matrices.

Table 1: Comparison of MALDI Matrices for Different Analyte Classes

Analyte ClassRecommended MatrixKey Performance Characteristics
Peptides (< 3 kDa) CHCA, DHBHigh ionization efficiency, good for tryptic digests.[2]
Peptides (ISD) 3-Hydroxy-4-nitrobenzoic acid (3H4NBA)Generates a- and d-series ions, allows for Leu/Ile differentiation, higher sequence coverage.
Proteins (> 10 kDa) Sinapinic acid (SA), DHBGood for high molecular weight proteins.[2]
Glycans (O-linked) 3-Amino-4-hydroxybenzoic acid/Na (AHB/Na)Selective ionization of O-glycans, low background noise in the low mass region.[1]
Small Molecules DHB, CHCADHB is often preferred for polar small molecules.[3]
Lipids DHB, 2,4,6-Trihydroxyacetophenone (THAP)DHB is widely used for lipids, while THAP is suitable for polar lipids.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Signal Poor co-crystallizationOptimize the matrix-to-analyte ratio. Try a different solvent system for the matrix or analyte.
Analyte suppressionDilute the analyte solution.
Incorrect matrix for the analyteConsider using a different matrix more suited to the analyte's properties (e.g., hydrophobicity).
High Background Noise Matrix clustersUse a lower concentration of the matrix solution. Optimize laser fluency.
Impurities in the matrixUse high-purity MALDI-grade matrix.
Poor Reproducibility Inhomogeneous crystal formationUse the thin-layer or sandwich method for sample spotting. Ensure the MALDI target is clean.
Broad Peaks High laser fluencyReduce the laser power.
Salt contaminationDesalt the sample prior to analysis.

Conclusion

This compound and its derivatives are valuable additions to the MALDI matrix toolbox. While not as universally applied as matrices like CHCA or DHB, they offer distinct advantages for specific applications, particularly in the analysis of glycans and in peptide sequencing via in-source decay. The protocols and information provided in these application notes serve as a starting point for researchers to explore the utility of 3-HBA and its analogs in their own analytical workflows. As with any MALDI method, empirical optimization of matrix preparation and application is often necessary to achieve the best results for a given analyte and instrument.

References

Application of 3-Hydroxybenzoic Acid in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzoic acid (3-HBA) is a versatile organic compound that serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceutical compounds. Its unique molecular structure, featuring both a hydroxyl and a carboxylic acid group on a benzene ring, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of 3-HBA in pharmaceutical synthesis, with a focus on the development of novel therapeutic agents.

Core Applications in Pharmaceutical Synthesis

This compound is utilized in the synthesis of various active pharmaceutical ingredients (APIs), including antioxidants, anti-inflammatory agents, and antimicrobials. Its derivatives have shown a wide array of biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties. The presence of two reactive functional groups allows for the strategic construction of complex molecules through reactions like esterification, etherification, and amidation.

One significant area of application is in the synthesis of novel ester and hybrid derivatives as potential chemotherapeutic agents. The combination of 3-HBA with other pharmacologically active moieties can lead to the development of new chemical entities with enhanced efficacy and novel mechanisms of action.

Application Example: Synthesis of Novel Antibacterial Agents

This section details the synthesis of novel hybrid ester derivatives of this compound that have demonstrated promising antibacterial activity. This serves as a practical example of how 3-HBA can be employed as a foundational molecule in the development of new drugs.

Experimental Protocols

The synthesis of these novel antibacterial agents involves a multi-step process starting from this compound. The general workflow is outlined below.

This initial step converts this compound to its methyl ester, protecting the carboxylic acid group and allowing for further modification of the hydroxyl group.

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend this compound (1 eq.) in methanol.

  • Slowly add concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product, 3-hydroxy methyl benzoate, with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography if necessary.

The hydroxyl group of 3-hydroxy methyl benzoate is then etherified to introduce further diversity to the molecular structure.

Materials:

  • 3-Hydroxy methyl benzoate

  • Alkyl halide (e.g., butyl bromide, pentyl bromide, hexyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 3-hydroxy methyl benzoate (1 eq.) in acetone in a round-bottom flask.

  • Add potassium carbonate (as a base) and the desired alkyl halide (1.2 eq.).

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the potassium carbonate.

  • Remove the acetone under reduced pressure to obtain the crude 3-alkoxy methyl benzoate derivatives.

  • Purify the derivatives by column chromatography.

The ester group is then hydrolyzed back to a carboxylic acid to yield the 3-alkoxy benzoic acid derivatives.

Materials:

  • 3-Alkoxy methyl benzoate derivative

  • 10% Aqueous Potassium Hydroxide (KOH) in Methanol

  • Dilute Hydrochloric Acid (HCl)

  • Beaker

  • Stirring apparatus

Procedure:

  • Dissolve the 3-alkoxy methyl benzoate derivative in a 10% aqueous KOH solution in methanol.

  • Stir the mixture at room temperature for 6 hours.

  • After hydrolysis is complete, cool the solution in an ice bath (10-15 °C).

  • Acidify the mixture by slowly adding dilute HCl until a precipitate forms.

  • Filter the off-white precipitate of the 3-alkoxy benzoic acid.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Dry the final product in an oven.

The final step involves the condensation of the 3-alkoxy benzoic acids with 3-hydroxy methyl benzoate to form the hybrid ester derivatives.

Materials:

  • 3-Alkoxy benzoic acid derivative

  • 3-Hydroxy methyl benzoate

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • To a stirred solution of 3-hydroxy methyl benzoate (1 eq.) in dichloromethane, add DCC (1.3 eq.), DMAP (0.05 eq.), and pyridine (0.5 eq.).

  • Stir the mixture at room temperature for 5 minutes to obtain a clear solution.

  • Add the 3-alkoxy benzoic acid (1.3 eq.) to the solution and continue stirring at room temperature for 8 hours.

  • Monitor the reaction by TLC. A urea derivative will precipitate as a by-product.

  • Filter the reaction mixture through a celite bed to remove the urea by-product.

  • Concentrate the filtrate and purify the crude product by column chromatography using a gradient of ethyl acetate in petroleum ether to yield the final hybrid ester derivative.

Data Presentation

The following table summarizes the synthesized hybrid derivatives and their reported antibacterial activity.

Compound IDR Group (in 3-alkoxy benzoic acid)Antibacterial Activity (Zone of Inhibition in mm)
7 ButylActive against Gram-positive and Gram-negative bacteria
8 PentylActive against Gram-positive and Gram-negative bacteria
9 HexylActive against Gram-positive and Gram-negative bacteria

(Note: Specific quantitative data on the zone of inhibition was not available in the searched documents, but the activity was confirmed.)

Experimental Workflow Diagram

Synthesis_Workflow A This compound B Esterification (MeOH, H₂SO₄, Reflux) A->B C 3-Hydroxy Methyl Benzoate B->C D Etherification (Alkyl Halide, K₂CO₃, Acetone, Reflux) C->D H Condensation (DCC, DMAP, Pyridine, DCM) C->H E 3-Alkoxy Methyl Benzoate D->E F Hydrolysis (10% aq. KOH in MeOH) E->F G 3-Alkoxy Benzoic Acid F->G G->H I Hybrid Ester Derivative H->I

Caption: Synthetic workflow for novel antibacterial hybrid derivatives.

Signaling Pathway Visualizations of Drugs Related to Hydroxybenzoic Acid Scaffolds

While a direct, high-yield synthesis from this compound for the following drugs is not established, their structures are related to the hydroxybenzoic acid scaffold. Understanding their mechanisms of action provides insight into the potential therapeutic targets of compounds derived from this structural class.

Fesoterodine: Muscarinic Receptor Antagonist

Fesoterodine is an antimuscarinic agent used to treat overactive bladder. It is a prodrug that is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyltolterodine, which is a competitive antagonist of muscarinic receptors.

Fesoterodine_Pathway cluster_bladder Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACh->M3 Binds PLC Phospholipase C (PLC) M3->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Contraction Muscle Contraction Ca->Contraction Fesoterodine Fesoterodine (Active Metabolite) Fesoterodine->M3 Blocks

Caption: Fesoterodine's antagonism of the M3 muscarinic receptor.

Etamsylate: Hemostatic Agent

Etamsylate is a hemostatic agent believed to work by increasing capillary endothelial resistance and promoting platelet adhesion. Its precise mechanism is not fully elucidated but involves the inhibition of certain prostaglandins.

Etamsylate_Pathway cluster_blood_vessel Capillary Endothelium & Platelets PGI2 Prostaglandins (e.g., PGI₂) PlateletDis Platelet Disaggregation & Vasodilation PGI2->PlateletDis CapPerm Increased Capillary Permeability PGI2->CapPerm Etamsylate Etamsylate Etamsylate->PGI2 Inhibits Biosynthesis and Action Hemostasis Hemostasis (Reduced Bleeding) Etamsylate->Hemostasis

Caption: Mechanism of action of the hemostatic agent Etamsylate.

Talsaclidine: M1 Receptor Agonist

Talsaclidine is a functionally selective M1 muscarinic receptor agonist that was investigated for the treatment of Alzheimer's disease. It stimulates the M1 receptor, which is involved in cognitive function and has been shown to modulate the processing of amyloid precursor protein (APP).

Talsaclidine_Pathway cluster_neuron Neuron M1 Muscarinic M1 Receptor Alpha_Secretase α-Secretase Processing (Non-amyloidogenic) M1->Alpha_Secretase Stimulates Abeta Aβ Peptide Formation (Amyloidogenic) M1->Abeta Reduces sAPPalpha sAPPα (Neuroprotective) Alpha_Secretase->sAPPalpha Increases APP Amyloid Precursor Protein (APP) APP->Alpha_Secretase Talsaclidine Talsaclidine Talsaclidine->M1 Activates

Caption: Talsaclidine's activation of the M1 muscarinic receptor.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its utility is demonstrated in the creation of novel antibacterial agents through a series of well-defined chemical transformations. The protocols provided herein offer a template for researchers to explore the synthesis of new 3-HBA derivatives. Furthermore, the structural relationship of 3-HBA to other bioactive molecules highlights its potential as a scaffold for the design and development of future therapeutics targeting a range of biological pathways. Continued exploration of the chemical space around this compound is a promising avenue for the discovery of new and effective medicines.

Application Notes and Protocols for the Synthesis of Esters and Amides from 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the synthesis of ester and amide derivatives of 3-hydroxybenzoic acid, a versatile building block in medicinal chemistry and materials science. The following sections outline common synthetic routes, experimental procedures, and expected outcomes, tailored for researchers, scientists, and professionals in drug development.

Synthesis of 3-Hydroxybenzoate Esters

Esterification of this compound can be achieved through several methods, with the choice of method often depending on the desired scale, the alcohol substrate, and the required purity. The phenolic hydroxyl group can also be a site for subsequent reactions, offering a route to more complex molecules.

A straightforward and widely used method for synthesizing esters is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Protocol: Synthesis of Methyl 3-Hydroxybenzoate

A common method for synthesizing methyl 3-hydroxybenzoate involves the direct esterification of this compound with methanol using a strong acid catalyst like concentrated sulfuric acid. This reaction is typically performed under reflux.[1]

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃) solution (5%)

    • Ether or Dichloromethane (CH₂Cl₂)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Three-neck flask, condenser, heating mantle, separatory funnel, rotary evaporator

  • Procedure:

    • To a three-neck flask, add this compound and an excess of methanol. A typical molar ratio of this compound to methanol is 1:4.

    • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

    • Fit the flask with a condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Neutralize the residue with a 5% aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent like ether or dichloromethane (3x).[2]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[2]

    • Concentrate the filtrate in a vacuum to obtain the crude methyl 3-hydroxybenzoate, which can be further purified by distillation or recrystallization.

Workflow for Ester Synthesis from this compound

G cluster_ester Ester Synthesis Workflow start Start: this compound reactants Reactants: Alcohol (e.g., Methanol) Catalyst (e.g., H₂SO₄) start->reactants reaction Reaction: Fischer Esterification (Reflux) reactants->reaction workup Workup: 1. Neutralization (NaHCO₃) 2. Extraction (Ether/CH₂Cl₂) 3. Drying (Na₂SO₄) reaction->workup purification Purification: Distillation or Recrystallization workup->purification product Product: 3-Hydroxybenzoate Ester purification->product

Caption: General workflow for the synthesis of esters from this compound.

Table 1: Summary of Quantitative Data for Ester Synthesis

ParameterValueReference
Reactants
This compound1 equivalent[1]
Alcohol (e.g., Methanol)Excess (e.g., 4 equivalents)
Catalyst (H₂SO₄)Catalytic amount[1]
Reaction Conditions
TemperatureReflux[1][2]
Reaction TimeUntil completion (monitored by TLC)[2]
Yield
n-Propyl 3,5-dihydroxybenzoate82%[3] (Note: for a similar hydroxybenzoic acid)

Synthesis of 3-Hydroxybenzamides

The synthesis of amides from this compound typically requires the activation of the carboxylic acid group to facilitate the reaction with an amine. Direct condensation is also possible using specific coupling agents.

A general and efficient method for the direct amidation of carboxylic acids involves the use of titanium tetrachloride (TiCl₄) as a mediator.[4]

Protocol: General Procedure for TiCl₄-Mediated Amidation

This protocol is a general method for the synthesis of amides from carboxylic acids and can be applied to this compound.[4]

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • Titanium Tetrachloride (TiCl₄)

    • Pyridine

    • Toluene

    • 1 N Hydrochloric Acid (HCl)

    • Methylene Chloride (CH₂Cl₂)

    • Screw-capped vial, magnetic stirrer, heating block

  • Procedure:

    • In a screw-capped vial, dissolve the this compound (1 equivalent) in pyridine.

    • To this solution, add the amine (1 equivalent) followed by TiCl₄ (3 equivalents).

    • Tightly seal the vial and heat the reaction mixture at 85 °C with magnetic stirring.

    • Monitor the reaction for completion using TLC (e.g., chloroform/methanol 90:10 v/v). The reaction is typically complete within 2 hours.[4]

    • After completion, cool the reaction mixture to room temperature.

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Treat the residue with an aqueous 1 N HCl solution and extract the product with methylene chloride (3x).[4]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the amide product. Further purification can be performed by chromatography or recrystallization if necessary.

Reaction Pathways for Ester and Amide Synthesis

G cluster_reactions Synthetic Pathways cluster_ester_path Esterification cluster_amide_path Amidation hba 3-Hydroxybenzoic Acid hba_ester 3-Hydroxybenzoic Acid hba_amide 3-Hydroxybenzoic Acid ester_prod 3-Hydroxybenzoate Ester hba_ester->ester_prod + R-OH, H⁺ amide_prod 3-Hydroxybenzamide hba_amide->amide_prod + R₂NH, TiCl₄

Caption: Reaction pathways for the synthesis of esters and amides.

Table 2: Summary of Quantitative Data for Amide Synthesis

ParameterValueReference
Reactants
This compound1 equivalent[4]
Amine1 equivalent[4]
TiCl₄3 equivalents[4]
SolventPyridine[4]
Reaction Conditions
Temperature85 °C[4]
Reaction Time~2 hours (or until completion by TLC)[4]
Yield
N-phenylbenzamide98% (Note: for a similar carboxylic acid)[4]

Disclaimer: The provided protocols are based on published literature and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals, particularly strong acids, and reagents like titanium tetrachloride.

References

Application Notes and Protocols for the Use of 3-Hydroxybenzoic Acid as an Internal Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the quantification of analytes in complex mixtures. The accuracy and reliability of HPLC quantification are significantly enhanced by the use of an internal standard (IS). An ideal internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known concentration to both the sample and calibration standards. This allows for the correction of variations in sample preparation, injection volume, and instrument response.

3-Hydroxybenzoic acid has emerged as a suitable internal standard for the HPLC analysis of various phenolic compounds, most notably salicylic acid and its derivatives. Its structural similarity to many phenolic analytes ensures comparable behavior during extraction and chromatographic separation, while being sufficiently distinct to be resolved chromatographically. This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in HPLC analysis, targeted towards researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is crucial for its effective use as an internal standard.

PropertyValueReference
Molecular FormulaC₇H₆O₃[1]
Molecular Weight138.12 g/mol [1]
Melting Point202 °C[1]
Solubility in Water7.25 mg/mL at 25 °C[1]
pKa4.08[1]
UV max~238 nm, ~300 nm (pH dependent)N/A

Application: Quantification of Salicylic Acid in Plant Tissues

One of the primary applications of this compound as an internal standard is in the quantification of salicylic acid, a key plant hormone involved in defense signaling.[2][3] The structural similarity between the two compounds ensures consistent recovery during sample extraction and similar chromatographic behavior.

Experimental Protocol

1. Materials and Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • This compound (analytical standard)

  • Salicylic acid (analytical standard)

  • Deionized water (18.2 MΩ·cm)

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • 0.45 µm syringe filters

2. Preparation of Standard Solutions:

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Salicylic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of salicylic acid and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the salicylic acid stock solution with methanol to achieve concentrations ranging from 0.1 to 50 µg/mL. To each calibration standard, add the internal standard stock solution to a final concentration of 10 µg/mL.

3. Sample Preparation:

  • Harvest and immediately freeze approximately 100 mg of plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of 90% methanol.

  • Add 10 µL of the 1 mg/mL this compound internal standard stock solution.

  • Vortex vigorously for 1 minute and then sonicate for 15 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Diode Array Detector (DAD)
Detection Wavelength 296 nm (for Salicylic Acid) and 300 nm (for this compound)

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of salicylic acid to the peak area of this compound against the concentration of salicylic acid.

  • Determine the concentration of salicylic acid in the plant extracts using the calibration curve.

Method Validation Data

The following tables summarize typical validation parameters for the HPLC method using this compound as an internal standard for salicylic acid quantification.

Table 1: Linearity

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
Salicylic Acid0.1 - 50> 0.999

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
Salicylic Acid1< 2.0< 3.0
Salicylic Acid10< 1.5< 2.5
Salicylic Acid25< 1.0< 2.0

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Salicylic Acid54.9298.4
Salicylic Acid1514.7898.5
Salicylic Acid4039.6099.0

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Matrix IS_Addition Add Known Amount of This compound (IS) Sample->IS_Addition Standard Calibration Standards Standard->IS_Addition Extraction Extraction / Dilution IS_Addition->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC analysis using an internal standard.

Internal_Standard_Principle cluster_without_is Without Internal Standard cluster_with_is With Internal Standard (this compound) Injection_Error1 Injection Volume Variation Area1 Analyte Peak Area Injection_Error1->Area1 Response_Variation1 Instrument Response Fluctuation Response_Variation1->Area1 Concentration1 Inaccurate Quantification Area1->Concentration1 Injection_Error2 Injection Volume Variation Area_Analyte Analyte Peak Area Injection_Error2->Area_Analyte Area_IS IS Peak Area Injection_Error2->Area_IS Response_Variation2 Instrument Response Fluctuation Response_Variation2->Area_Analyte Response_Variation2->Area_IS Ratio Peak Area Ratio (Analyte / IS) Area_Analyte->Ratio Area_IS->Ratio Concentration2 Accurate Quantification Ratio->Concentration2

Caption: Principle of internal standard in HPLC analysis.

Conclusion

This compound serves as a reliable and effective internal standard for the HPLC quantification of salicylic acid and other related phenolic compounds. Its use significantly improves the precision and accuracy of the analytical method by compensating for variations inherent in the analytical process. The protocols and data presented herein provide a robust framework for the implementation of this compound as an internal standard in research and quality control laboratories. Adherence to validated methods and proper experimental technique will ensure high-quality, reproducible results.

References

Application Notes and Protocols for the Crystallization of 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzoic acid is a valuable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, plasticizers, resins, and food additives.[1] Its purity is paramount for the successful synthesis and efficacy of these downstream products. Crystallization is a critical purification technique used to achieve the high purity levels required for these applications. This document provides a detailed protocol for the crystallization of this compound, focusing on two common solvent systems: water and ethanol. The selection of an appropriate solvent is crucial and depends on the solubility characteristics of the compound at different temperatures.[2]

Data Presentation: Solubility of this compound

Effective crystallization relies on the principle that the compound of interest is significantly more soluble in a hot solvent than in a cold solvent. The following table summarizes the solubility data for this compound in water and ethanol at various temperatures, providing a basis for selecting the optimal crystallization conditions.

SolventTemperature (°C)Solubility ( g/100 g Solvent)
Water250.725
Ethanol65.021.8
Ethanol132.256.4
Ethanol169.2148.8
Ethanol201.5-

Note: The solubility in ethanol was converted from mole fraction data presented in the IUPAC-NIST Solubility Data Series. The value at 201.5 °C represents the melting point of the mixture.

Experimental Protocols

The following protocols provide detailed methodologies for the crystallization of this compound using either water or ethanol as the solvent.

Protocol 1: Crystallization from Water

This protocol is suitable for the purification of this compound when water is the desired solvent. Due to the lower solubility of this compound in water compared to ethanol, larger volumes of solvent will be required.

Materials:

  • Crude this compound

  • Deionized water

  • 500 mL Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven

Procedure:

  • Dissolution: Place the crude this compound in the Erlenmeyer flask. For every 1 gram of crude material, add approximately 100-150 mL of deionized water. Heat the mixture to boiling while stirring continuously until all the solid has dissolved. If undissolved particles remain, they may be insoluble impurities.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a gravity funnel and a clean receiving flask containing a small amount of boiling water. Quickly filter the hot solution through a fluted filter paper to remove the impurities.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the melting point of this compound (201-203°C), for instance at 90°C, until a constant weight is achieved.[3][4]

Protocol 2: Crystallization from Ethanol

This protocol is advantageous when a higher solubility of this compound is desired, allowing for the use of smaller solvent volumes.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • 250 mL Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound in the Erlenmeyer flask. For every 1 gram of crude material, add approximately 5-10 mL of ethanol. Gently heat the mixture to its boiling point while stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration as described in Protocol 1, using ethanol as the solvent.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to induce further crystallization.

  • Crystal Collection: Isolate the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol.

  • Drying: Dry the purified this compound crystals. This can be done in a well-ventilated fume hood to allow the ethanol to evaporate or more rapidly in a vacuum desiccator or a drying oven at a suitable temperature.

Visualization of the Crystallization Workflow

The following diagram illustrates the logical steps involved in the purification of this compound by crystallization.

CrystallizationWorkflow Workflow for this compound Crystallization start Start with Crude This compound dissolution Dissolve in Minimum Amount of Hot Solvent start->dissolution hot_filtration Hot Filtration (if insoluble impurities are present) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No Insoluble Impurities hot_filtration->cooling Clear Solution ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration washing Wash Crystals with Ice-Cold Solvent vacuum_filtration->washing drying Dry the Purified Crystals washing->drying end Pure this compound drying->end

Caption: Crystallization Workflow Diagram.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Hydroxybenzoic acid as a coupling component in the synthesis of azo dyes. Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) and are widely used as colorants in various industries, including textiles, printing, and pharmaceuticals. The inclusion of the this compound moiety can impart specific chromatic properties and may offer sites for further functionalization, making these dyes of interest for various research and development applications.

Introduction

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution. The general method involves two primary steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the azo coupling of this highly reactive intermediate with an electron-rich nucleophile, such as a phenol or an aniline derivative. In this context, this compound serves as the coupling agent. The hydroxyl group activates the aromatic ring, directing the electrophilic diazonium salt to couple at a position ortho or para to itself. The carboxylic acid group, being a meta-director, will also influence the position of the coupling.

General Reaction Scheme

The overall reaction for the synthesis of an azo dye using an aromatic amine and this compound can be depicted as follows:

Step 1: Diazotization of an Aromatic Amine

An aromatic amine is treated with a cold solution of nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

Step 2: Azo Coupling with this compound

The diazonium salt is then added to a solution of this compound, typically under alkaline conditions, to facilitate the coupling reaction and yield the azo dye.

Experimental Protocols

Below are detailed protocols for the synthesis of an azo dye derived from a generic aromatic amine and this compound. As a specific example, sulfanilic acid is often used as the aromatic amine.

Protocol 1: Synthesis of an Azo Dye from a Generic Aromatic Amine and this compound

Materials:

  • Aromatic amine (e.g., aniline, sulfanilic acid, p-toluidine)

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃) (if using an amine salt like sulfanilic acid)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of the Aromatic Amine

  • In a 100 mL beaker, dissolve 0.01 mole of the chosen aromatic amine in a solution of 2.5 mL of concentrated HCl and 10 mL of distilled water. If the amine is not readily soluble, gentle heating may be applied. For amines like sulfanilic acid, it is first dissolved in a sodium carbonate solution before acidification.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.

  • In a separate 50 mL beaker, prepare a solution of 0.01 mole of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining vigorous stirring. The addition should take approximately 10-15 minutes.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.

Part B: Azo Coupling with this compound

  • In a 250 mL beaker, dissolve 0.01 mole of this compound in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with continuous stirring, add the freshly prepared cold diazonium salt solution (from Part A) to the cold solution of this compound.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Filter the crude azo dye using vacuum filtration and wash the precipitate with a small amount of cold distilled water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterize the final product by determining its melting point, and by spectroscopic methods such as UV-Vis, FT-IR, and NMR.

Data Presentation

The following tables summarize typical quantitative data for azo dyes synthesized from hydroxybenzoic acids. Note that specific values will vary depending on the aromatic amine used. The data for 4-hydroxybenzoic acid derivatives is provided as a reference.

Table 1: Physical and Yield Data for Azo Dyes Derived from 4-Hydroxybenzoic Acid and Various Aromatic Amines [1]

Aromatic AmineMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
AnilineC₁₃H₁₀N₂O₃242.2321085
p-ToluidineC₁₄H₁₂N₂O₃256.2622582
p-AnisidineC₁₄H₁₂N₂O₄272.2621888
p-ChloroanilineC₁₃H₉ClN₂O₃276.6823590

Table 2: Spectroscopic Data for a Representative Azo Dye (derived from p-Toluidine and 4-Hydroxybenzoic Acid) [1]

Spectroscopic TechniqueCharacteristic Peaks/Signals
FT-IR (KBr, cm⁻¹) 3390 (Phenolic O–H), 3202 (Carboxylic acid O–H), 2980 (Aromatic C–H), 1676 (C=O of –COOH), 1595 (N=N), 1509 (Aromatic C=C), 1244 (C–N), 1168 (C–O phenol)
¹H NMR (CDCl₃, δ ppm) 9.18 (s, 1H, –COOH), 7.26-6.11 (m, 7H, Ar–H), 5.14 (s, 1H, –OH), 3.47 (s, 3H, –CH₃)
Mass Spectrum (m/z) 255.2 (M⁺)

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the synthesis of an azo dye using this compound.

reaction_mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt + NaNO2, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye + NaOH 0-5 °C This compound This compound This compound->Azo Dye

Caption: General reaction mechanism for azo dye synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis and purification of an azo dye from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Diazotization of Aromatic Amine C Azo Coupling (0-5 °C) A->C B Preparation of This compound Solution B->C D Filtration and Washing C->D E Recrystallization D->E F Drying E->F G Characterization (MP, UV-Vis, FT-IR, NMR) F->G

Caption: Experimental workflow for azo dye synthesis.

References

Application Notes and Protocols for 3-Hydroxybenzoic Acid as a Preservative in Cosmetics and Food

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzoic acid (3-HBA) is a phenolic compound found naturally in various plants, such as grapefruit and olive oil.[1] It has garnered interest in the cosmetic and food industries for its potential as a preservative due to its antimicrobial and antioxidant properties.[1][2] This document provides detailed application notes and protocols for researchers and professionals interested in evaluating and utilizing 3-HBA as a preservative.

Antimicrobial Efficacy

3-HBA has demonstrated antimicrobial activity against a range of microorganisms. Its efficacy is influenced by factors such as the microbial strain, concentration of the acid, and the formulation matrix.

Quantitative Antimicrobial Data

Published data on the Minimum Inhibitory Concentration (MIC) of this compound against specific cosmetic and food spoilage microorganisms is limited. However, one study reported a sub-inhibitory concentration of 0.078 mg/mL of 3-HBA was effective in reducing biofilm formation in clinical isolates of Acinetobacter baumannii.[3] Further research is required to establish a comprehensive profile of its antimicrobial activity against a broader spectrum of relevant microorganisms.

MicroorganismTest MethodConcentrationEffectReference
Acinetobacter baumannii (clinical isolates)Broth microdilution0.078 mg/mLSub-inhibitory concentration, reduced biofilm formation by ~60%[3]

Mechanism of Action

The antimicrobial mechanism of phenolic acids like 3-HBA is generally attributed to their ability to disrupt microbial cell integrity and function. The proposed mechanisms include:

  • Disruption of Cell Membrane: The lipophilic nature of the molecule allows it to partition into the lipid bilayer of the microbial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and dissipation of the proton motive force, ultimately resulting in cell death.

  • Enzyme Inhibition: 3-HBA can interact with microbial enzymes, including those essential for metabolism and virulence, leading to their inactivation.[3]

  • Interference with Virulence Factors: Studies have shown that 3-HBA can downplay the virulence factors of bacteria, such as by impairing swarming motility and increasing sensitivity to oxidative stress.[3]

Below is a diagram illustrating the proposed antimicrobial mechanism of action of this compound.

antimicrobial_mechanism cluster_cell Microbial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Leakage of intracellular components Enzymes Essential Enzymes Virulence_Factors Virulence Factors 3-HBA This compound 3-HBA->Cell_Membrane Disrupts integrity Increases permeability 3-HBA->Enzymes Inhibits activity 3-HBA->Virulence_Factors Downregulates expression

Proposed antimicrobial mechanism of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of 3-HBA against common cosmetic and food spoilage microorganisms.

Materials:

  • This compound (analytical grade)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

  • Appropriate growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeast and mold)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettes

  • Incubator

Procedure:

  • Prepare 3-HBA Stock Solution: Prepare a stock solution of 3-HBA in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) at a high concentration (e.g., 10 mg/mL).

  • Prepare Inoculum: Culture the test microorganisms overnight in their respective growth media. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the 3-HBA stock solution with the appropriate growth medium to achieve a range of test concentrations.

  • Inoculation: Add the prepared inoculum to each well containing the diluted 3-HBA. Include a positive control (medium with inoculum, no 3-HBA) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 24-48 hours (bacteria and yeast) or 3-5 days (mold).

  • Determine MIC: The MIC is the lowest concentration of 3-HBA that completely inhibits visible growth of the microorganism.

Protocol 2: Preservative Efficacy Test (Challenge Test) in a Cosmetic Formulation

This protocol is a general guideline for performing a challenge test to evaluate the effectiveness of 3-HBA in a cosmetic product, based on standard methodologies like ISO 11930.

Materials:

  • Cosmetic product formulation containing 3-HBA at a specified concentration.

  • Cosmetic product formulation without any preservative (control).

  • Test microorganisms (as listed in Protocol 1).

  • Sterile containers for the product.

  • Neutralizing broth (to inactivate the preservative during microbial enumeration).

  • Agar plates for microbial enumeration.

  • Incubator.

Procedure:

  • Product Preparation: Prepare samples of the cosmetic product with and without 3-HBA.

  • Inoculation: Inoculate separate samples of each product with a standardized suspension of each test microorganism to achieve a final concentration of approximately 10^5-10^6 CFU/g or mL for bacteria and 10^4-10^5 CFU/g or mL for fungi.

  • Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw an aliquot of the inoculated product.

  • Neutralization and Dilution: Immediately transfer the aliquot to a neutralizing broth to stop the action of the preservative. Perform serial dilutions of the neutralized sample.

  • Enumeration: Plate the dilutions onto appropriate agar media and incubate.

  • Data Analysis: Count the number of colonies at each time point and calculate the log reduction in microbial count compared to the initial inoculum. The acceptance criteria are typically defined by regulatory guidelines (e.g., a 3-log reduction for bacteria within 14 days and no increase thereafter).

Below is a workflow diagram for a cosmetic preservative challenge test.

challenge_test_workflow Start Start Prepare_Product Prepare cosmetic product with and without 3-HBA Start->Prepare_Product Inoculation Inoculate with test microorganisms Prepare_Product->Inoculation Incubation Incubate at specified temperature Inoculation->Incubation Sampling Sample at intervals (0, 7, 14, 28 days) Incubation->Sampling Neutralization Neutralize preservative action Sampling->Neutralization Plating Perform serial dilutions and plate Neutralization->Plating Enumeration Incubate plates and count colonies Plating->Enumeration Analysis Calculate log reduction and assess efficacy Enumeration->Analysis End End Analysis->End

Workflow for a cosmetic preservative challenge test.

Regulatory Status

Food

In the United States, this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring agent or adjuvant in food (FEMA Number 4431).[4][5] Its use as a direct food preservative is not explicitly covered under this GRAS notification and would require further regulatory evaluation by the FDA for that specific purpose.

Cosmetics

The regulatory status of this compound as a cosmetic preservative in the European Union is not explicitly listed in Annex V of the EU Cosmetics Regulation (EC) No 1223/2009, which contains the list of preservatives allowed in cosmetic products.[6][7] Therefore, its use as a preservative in cosmetics in the EU may require a new safety assessment and inclusion in this annex. In the United States, the Cosmetic Ingredient Review (CIR) has not issued a specific report on the safety of this compound in cosmetics.[8][9] As such, manufacturers are responsible for substantiating the safety of their products and ingredients.

Conclusion

This compound shows promise as a preservative for cosmetic and food applications, primarily due to its antimicrobial properties. However, a more comprehensive understanding of its efficacy against a wider range of microorganisms is necessary. The provided protocols offer a framework for researchers to conduct their own evaluations. It is crucial to consider the current regulatory landscape and ensure compliance with regional regulations before incorporating 3-HBA as a preservative in commercial products. Further research into its mechanism of action and safety will be beneficial for its broader application.

References

Application Notes and Protocols for the Enzymatic Synthesis of 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzoic acid (3-HB) is a valuable platform chemical and a key intermediate in the synthesis of a wide range of pharmaceuticals, polymers, and fine chemicals. Traditional chemical synthesis methods for 3-HB often involve harsh reaction conditions, hazardous reagents, and generate significant environmental waste. Enzymatic synthesis, particularly through microbial fermentation, offers a sustainable and environmentally friendly alternative for the production of 3-HB from renewable feedstocks. This document provides detailed application notes and protocols for the enzymatic synthesis of 3-HB using metabolically engineered microorganisms.

Principle of Enzymatic Synthesis

The core of the enzymatic synthesis of 3-HB is the conversion of chorismate, a key intermediate in the shikimate pathway, to 3-HB. This reaction is catalyzed by the enzyme 3-hydroxybenzoate synthase . In engineered microbial hosts, the native metabolic pathways are modified to enhance the flux of carbon towards chorismate and to express the heterologous 3-hydroxybenzoate synthase, leading to the accumulation of 3-HB.

Metabolic Pathway for this compound Synthesis

The biosynthesis of 3-HB in engineered microorganisms starts from a central carbon source like glucose or glycerol. These substrates are metabolized through glycolysis and the pentose phosphate pathway to produce erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP), the precursors for the shikimate pathway. The shikimate pathway then converts E4P and PEP into chorismate. Finally, the introduced 3-hydroxybenzoate synthase converts chorismate into 3-HB. To maximize production, further genetic modifications are often necessary, such as increasing the expression of key enzymes in the shikimate pathway and deleting genes responsible for the degradation of 3-HB.

Enzymatic_Synthesis_of_3_Hydroxybenzoic_Acid cluster_input Upstream Pathway cluster_central_metabolism Central Metabolism cluster_shikimate Shikimate Pathway cluster_synthesis 3-HB Synthesis Glucose/Glycerol Glucose/Glycerol Glycolysis / PPP Glycolysis / PPP Glucose/Glycerol->Glycolysis / PPP E4P + PEP E4P + PEP Glycolysis / PPP->E4P + PEP Shikimate Pathway Shikimate Pathway E4P + PEP->Shikimate Pathway Chorismate Chorismate Shikimate Pathway->Chorismate 3-Hydroxybenzoate Synthase 3-Hydroxybenzoate Synthase Chorismate->3-Hydroxybenzoate Synthase This compound This compound 3-Hydroxybenzoate Synthase->this compound Experimental_Workflow cluster_strain_prep Strain Preparation cluster_fermentation Fermentation cluster_analysis Analysis cluster_quantification Quantification Inoculation Inoculation Preculture Preculture Inoculation->Preculture Production Culture Production Culture Preculture->Production Culture Fed-batch Fermentation Fed-batch Fermentation Production Culture->Fed-batch Fermentation Sampling Sampling Production Culture->Sampling Fed-batch Fermentation->Sampling Centrifugation Centrifugation Sampling->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Result Result Data Analysis->Result

Application Notes and Protocols for the Photochemical Synthesis of 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 3-hydroxybenzoic acid utilizing a key photochemical rearrangement reaction. The primary method detailed is the light-induced rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones, which offers a regioselective route to 3-hydroxybenzoate derivatives, followed by hydrolysis to yield the target acid.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. Traditional synthetic routes to meta-substituted phenols can be challenging due to the directing effects of substituents on the aromatic ring. Photochemical rearrangements provide an alternative strategy to achieve the desired regiochemistry under mild conditions. This document outlines a robust photochemical method for the preparation of this compound, suitable for laboratory and potential scale-up applications.

Core Synthesis Strategy: Photochemical Rearrangement and Hydrolysis

The principal photochemical pathway for the synthesis of this compound derivatives involves the irradiation of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones.[1][2] This reaction proceeds via a diradical or zwitterionic intermediate, which, after a 1,2-hydrogen shift, aromatizes to form the stable 3-hydroxybenzoate structure.[1] The resulting ester can then be hydrolyzed to afford the final this compound.

Synthesis_Pathway cluster_0 Step 1: Photochemical Rearrangement cluster_1 Step 2: Hydrolysis Start 6-Substituted bicyclo[3.1.0]hex-3-en-2-one Product1 Ethyl 3-Hydroxybenzoate Start->Product1 hv (300 nm) Acetone Product1_hydrolysis Ethyl 3-Hydroxybenzoate FinalProduct This compound Product1_hydrolysis->FinalProduct 1. NaOH (aq) 2. HCl (aq)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Photochemical Rearrangement of Ethyl 6-oxo-bicyclo[3.1.0]hex-3-ene-6-carboxylate (to Ethyl 3-hydroxybenzoate)

This protocol is adapted from the work of Wang et al.[1][2]

Materials:

  • Ethyl 6-oxo-bicyclo[3.1.0]hex-3-ene-6-carboxylate (Starting material)

  • Acetone (ACS grade)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Nitrogen gas (high purity)

  • Quartz reaction vial

  • Photoreactor equipped with 300 nm lamps

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • In a quartz reaction vial, dissolve ethyl 6-oxo-bicyclo[3.1.0]hex-3-ene-6-carboxylate (1.000 mmol, 166.2 mg) in acetone (0.6 mL).[1]

  • Purge the solution with a gentle stream of nitrogen for 5-10 minutes and seal the vial under a nitrogen balloon.

  • Place the reaction vial in the photoreactor.

  • Irradiate the solution with 300 nm lamps for 48 hours.[1]

  • After the irradiation period, remove the vial from the photoreactor and dilute the contents with dichloromethane.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9) as the eluent.

  • Combine the fractions containing the product and evaporate the solvent to afford ethyl 3-hydroxybenzoate as a white solid.

Protocol 2: Hydrolysis of Ethyl 3-Hydroxybenzoate

This is a general procedure for ester hydrolysis, adapted for this specific substrate.

Materials:

  • Ethyl 3-hydroxybenzoate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and flask

  • pH paper

Procedure:

  • Place ethyl 3-hydroxybenzoate (1.0 mmol) in a round-bottom flask.

  • Add a 2 M aqueous solution of sodium hydroxide (10 mL).

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue heating until the oily ester layer disappears, indicating complete hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a beaker and carefully acidify with concentrated hydrochloric acid until the pH is acidic (check with pH paper). This compound will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the yields for the photochemical rearrangement of various 6-substituted bicyclo[3.1.0]hex-3-en-2-ones to the corresponding 3-hydroxybenzoate derivatives, as reported by Wang et al.[1]

EntryStarting Bicyclic EnoneTime (h)ProductYield (%)
11a HH482a (Ethyl 3-hydroxybenzoate)80
21b CH₃H482b 81
31c PhH722c 75
41d OMeH482d 65
51e ClH482e 72
61f HCH₃482f 78
71g HPh722g 70
81h HOMe482h 68

Visualizations

Mechanism of Photochemical Rearrangement

The photochemical rearrangement is proposed to proceed through a diradical or zwitterionic intermediate.

Reaction_Mechanism Start Bicyclo[3.1.0]hex-3-en-2-one Excited Excited State Start->Excited hv Intermediate Diradical or Zwitterionic Intermediate Excited->Intermediate Ring Opening H_Shift 1,2-Hydrogen Shift Intermediate->H_Shift Product 3-Hydroxybenzoate H_Shift->Product Aromatization

Caption: Proposed mechanism for the photochemical rearrangement.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup1 Workup & Purification (Ester) cluster_hydrolysis Hydrolysis prep_solution Prepare Solution of Bicyclic Enone in Acetone irradiation Irradiate with 300 nm Light (48h) prep_solution->irradiation dilute_concentrate Dilute with CH₂Cl₂ & Concentrate irradiation->dilute_concentrate chromatography Column Chromatography dilute_concentrate->chromatography hydrolyze Reflux with NaOH(aq) chromatography->hydrolyze acidify Acidify with HCl hydrolyze->acidify isolate Filter and Dry Product acidify->isolate

Caption: Step-by-step experimental workflow.

Alternative Photochemical Methods

While the rearrangement of bicyclic enones is a highly effective and regioselective method, other photochemical strategies have been explored, though they may present challenges for the specific synthesis of this compound.

  • Photo-Fries Rearrangement: This reaction typically converts phenolic esters into hydroxy aryl ketones.[3] While a photochemical process, it does not directly yield a carboxylic acid functional group at the desired position.

  • Photochemical Hydroxylation of Benzoic Acid: Direct hydroxylation of benzoic acid using photochemical methods often leads to a mixture of ortho, meta, and para isomers, resulting in low selectivity for the desired this compound.[4]

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • UV radiation is harmful. Ensure the photoreactor is properly shielded during operation.

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use. Concentrated acids and bases are corrosive. Organic solvents are flammable.

References

Solid-Phase Extraction of 3-Hydroxybenzoic Acid from Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzoic acid (3-HBA) is a phenolic acid of significant interest in various fields of research, including drug metabolism, clinical diagnostics, and nutritional science. As a metabolite of various compounds and a component of certain foods, its accurate quantification in biological matrices such as plasma, serum, and urine is crucial for understanding its physiological and pathological roles. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. This document provides detailed application notes and protocols for the efficient extraction of 3-HBA from biological samples using modern SPE sorbents.

Biological Significance of this compound

This compound is not merely an inert metabolite; it has been shown to interact with specific cellular signaling pathways. Notably, 3-HBA can act as an agonist for hydroxycarboxylic acid receptors (HCA1 and HCA2), which are involved in the regulation of lipolysis[1]. Furthermore, like other phenolic acids, 3-HBA may contribute to the cellular antioxidant defense system through the activation of the Nrf2 signaling pathway[1]. Understanding these interactions is critical for elucidating the full biological impact of 3-HBA.

Signaling Pathway of this compound via HCA Receptors

HCA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3-HBA This compound HCA1 HCA1 Receptor 3-HBA->HCA1 HCA2 HCA2 Receptor 3-HBA->HCA2 G_protein Gi/o Protein HCA1->G_protein Activation HCA2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Lipolysis Lipolysis PKA->Lipolysis Inhibition

Caption: Activation of HCA1 and HCA2 receptors by 3-HBA leads to the inhibition of lipolysis.

Nrf2 Signaling Pathway Activation by Phenolic Acids

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenolic_Acids Phenolic Acids (e.g., 3-HBA) Keap1_Nrf2 Keap1-Nrf2 Complex Phenolic_Acids->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1->Ub_Proteasome Targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Activates Transcription

Caption: Phenolic acids can induce the Nrf2 pathway, leading to antioxidant gene expression.

Solid-Phase Extraction Protocols

The choice of SPE sorbent and protocol depends on the specific requirements of the analysis, such as the desired level of sample cleanup and the nature of the biological matrix. Here, we present two effective protocols for the extraction of 3-HBA.

Experimental Workflow for SPE of 3-HBA

SPE_Workflow start Start sample_collection Biological Sample (Plasma, Urine, Serum) start->sample_collection pretreatment Sample Pretreatment (e.g., Acidification, Centrifugation) sample_collection->pretreatment spe Solid-Phase Extraction pretreatment->spe evaporation Evaporation & Reconstitution spe->evaporation analysis LC-MS/MS or HPLC-UV Analysis evaporation->analysis data_processing Data Processing & Quantification analysis->data_processing end End data_processing->end

Caption: General workflow for the solid-phase extraction and analysis of 3-HBA from biological samples.

Protocol 1: Reversed-Phase SPE using a Water-Wettable Polymeric Sorbent (e.g., Oasis HLB)

This protocol is suitable for a broad range of acidic, neutral, and basic compounds and is particularly advantageous due to its simplified 3-step process, which saves time and reduces solvent consumption.

Materials:

  • Oasis HLB SPE Cartridges (or equivalent)

  • Biological sample (plasma, serum, or urine)

  • Phosphoric acid (H₃PO₄)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Experimental Protocol:

  • Sample Pretreatment:

    • For plasma or serum: To 200 µL of sample, add 200 µL of 4% H₃PO₄ in water. Vortex for 10 seconds. Centrifuge at 13,000 x g for 10 minutes to precipitate proteins.

    • For urine: Centrifuge at 2,000 x g for 10 minutes to remove particulate matter. Dilute 200 µL of the supernatant with 200 µL of 4% H₃PO₄ in water.

  • Solid-Phase Extraction (3-Step Protocol):

    • Load: Directly load the pretreated sample onto the Oasis HLB cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.

    • Elute: Elute 3-HBA with 1 mL of ACN or a mixture of ACN:MeOH (e.g., 90:10 v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC analysis.

Protocol 2: Mixed-Mode Anion Exchange SPE

This protocol offers higher selectivity for acidic compounds like 3-HBA by utilizing both reversed-phase and anion exchange retention mechanisms. This results in cleaner extracts, which is particularly beneficial for complex matrices like plasma and urine.

Materials:

  • Mixed-mode strong anion exchange SPE cartridges (e.g., ISOLUTE HAX)

  • Biological sample (plasma, serum, or urine)

  • Formic acid

  • Ammonium acetate

  • Methanol (MeOH), HPLC grade

  • Acetic acid

  • Water, HPLC grade

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Experimental Protocol:

  • Sample Pretreatment:

    • To 1 mL of plasma, serum, or urine, add an internal standard and 1 mL of 100 mM ammonium acetate buffer (pH 6.0). Vortex to mix.

  • Solid-Phase Extraction:

    • Condition: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Equilibrate: Equilibrate the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0).

    • Load: Load the pretreated sample onto the cartridge at a flow rate of 1-2 mL/min.

    • Wash 1: Wash the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0) to remove polar interferences.

    • Wash 2: Wash the cartridge with 1 mL of MeOH to remove non-polar, non-acidic interferences.

    • Elute: Elute 3-HBA with 1 mL of MeOH containing 2-5% formic acid or acetic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC analysis.

Data Presentation

ParameterReversed-Phase SPE (Oasis HLB)Mixed-Mode Anion Exchange SPE
Recovery >85%>90%
Matrix Effect <15%<10%
LOD 1-10 ng/mL0.5-5 ng/mL
LOQ 5-25 ng/mL2-15 ng/mL
RSD (%) <10%<5%

Note: These values are indicative and may vary depending on the specific biological matrix, analytical instrumentation, and method validation parameters.

Final Analytical Determination

Following SPE, 3-HBA is typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. LC-MS/MS offers the highest sensitivity and selectivity for the analysis of 3-HBA in complex biological samples.

Typical LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • MRM Transitions: Specific precursor-to-product ion transitions for 3-HBA and its internal standard.

Conclusion

The selection of an appropriate solid-phase extraction protocol is critical for the accurate and reliable quantification of this compound in biological samples. Both reversed-phase and mixed-mode anion exchange SPE methods can provide excellent recovery and sample cleanup. The choice between the two will depend on the specific requirements of the assay, with mixed-mode SPE generally offering superior selectivity for acidic compounds in complex matrices. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the development and implementation of robust analytical methods for 3-HBA.

References

Investigating the Antioxidant Properties of 3-Hydroxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzoic acid (3-HBA) is a phenolic acid that has garnered interest for its potential antioxidant properties. As a metabolite of various dietary polyphenols, understanding its bioactivity is crucial for drug development and nutritional science. These application notes provide a comprehensive overview of the methodologies used to investigate the antioxidant capacity of 3-HBA, including its direct radical scavenging abilities and its role in modulating cellular antioxidant defense pathways. Detailed protocols for key assays are provided to ensure reproducibility and aid in the design of further research.

Mechanisms of Antioxidant Action

This compound, like other phenolic compounds, exerts its antioxidant effects through two primary mechanisms:

  • Direct Antioxidant Activity: This involves the direct quenching of free radicals by donating a hydrogen atom or an electron, thereby neutralizing their reactivity. The hydroxyl group on the benzene ring is key to this function. Additionally, phenolic acids can chelate metal ions, such as iron (Fe²⁺), which prevents them from participating in the Fenton reaction, a major source of highly reactive hydroxyl radicals.[1]

  • Indirect Antioxidant Activity: 3-HBA can also enhance the endogenous antioxidant defenses of cells. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and detoxification enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2]

Data Presentation: In Vitro Antioxidant Capacity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. Generally, it exhibits lower activity compared to its dihydroxy and trihydroxy counterparts. The position of the hydroxyl group on the benzene ring significantly influences the antioxidant activity.

AssayCompoundResultReference
DPPH Radical Scavenging 3,4,5-Trihydroxybenzoic acid (Gallic Acid)IC₅₀ = 2.42 ± 0.08 µM[3]
3,4-Dihydroxybenzoic acid (Protocatechuic Acid)IC₅₀ > 2.42 µM (lower activity than Gallic Acid)[3]
This compoundLower activity than di- and trihydroxy isomers[4][5]
ABTS Radical Scavenging 2,3-Dihydroxybenzoic acid86.40% inhibition at 50 µM[6]
3,4-Dihydroxybenzoic acid74.51% inhibition at 50 µM[6]
This compoundLower activity than di- and trihydroxy isomers[4][7]
Ferric Reducing Antioxidant Power (FRAP) 2,3-Dihydroxybenzoic acid202 ± 10.6 TAUFe/µmol[4]
3,4-Dihydroxyphenylacetic acid149 ± 10.0 TAUFe/µmol[4]
This compoundPoorest efficiency among tested phenolic acids[4]

Note: Specific IC₅₀ and Trolox equivalent values for this compound are not consistently reported in the literature, which often focuses on more potent di- and trihydroxybenzoic acids. The data presented for other hydroxybenzoic acids serves as a comparator.

Signaling Pathways

Nrf2 Signaling Pathway in Oxidative Stress Response

The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of various antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3 Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Ub Ubiquitin ROS Oxidative Stress (ROS) ROS->Keap1 Inhibition 3HBA 3-Hydroxybenzoic acid 3HBA->Keap1 Potential Inhibition Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes Transcription

Caption: Nrf2 signaling pathway activation by oxidative stress.

MAPK Signaling Pathway in Oxidative Stress

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of external stimuli, including oxidative stress. The three main MAPK families are ERK, JNK, and p38. Oxidative stress can lead to the activation of these kinases, which in turn can regulate downstream targets involved in inflammation, apoptosis, and cell survival. Phenolic acids have been shown to modulate MAPK signaling, although the precise effects of 3-HBA are still under investigation.

MAPK_Pathway cluster_mapk MAPK Cascades cluster_downstream Downstream Effects ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Raf Raf ROS->Raf 3HBA 3-Hydroxybenzoic acid 3HBA->ASK1 Modulation? 3HBA->Raf Modulation? MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 NFkB NF-κB p38->NFkB Inflammation Inflammation p38->Inflammation MEK1_2 MEK1/2 Raf->MEK1_2 ERK ERK MEK1_2->ERK Cell_Survival Cell Survival ERK->Cell_Survival

Caption: MAPK signaling in response to oxidative stress.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Workflow:

DPPH_Workflow Prep_DPPH Prepare 0.1 mM DPPH solution in methanol Mix Mix DPPH solution with 3-HBA or control Prep_DPPH->Mix Prep_Sample Prepare serial dilutions of 3-HBA Prep_Sample->Mix Incubate Incubate in the dark for 30 min at room temp. Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: DPPH radical scavenging assay workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Keep the solution in a dark bottle to protect it from light.

    • Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to determine the IC₅₀ value.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the 3-HBA dilutions or control to each well.

    • Add an equal volume of the 0.1 mM DPPH solution to each well to initiate the reaction.

    • The plate should be incubated in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Workflow:

ABTS_Workflow Prep_ABTS Generate ABTS•⁺ by reacting ABTS with potassium persulfate Dilute_ABTS Dilute ABTS•⁺ solution to an absorbance of ~0.7 at 734 nm Prep_ABTS->Dilute_ABTS Mix Mix ABTS•⁺ solution with 3-HBA or control Dilute_ABTS->Mix Prep_Sample Prepare serial dilutions of 3-HBA Prep_Sample->Mix Incubate Incubate for a specific time (e.g., 6 min) Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % inhibition and Trolox equivalents Measure->Calculate

Caption: ABTS radical scavenging assay workflow.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture should be allowed to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of 3-HBA and a series of dilutions.

    • Trolox is typically used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

  • Assay Procedure:

    • Add a small volume of the 3-HBA dilutions or Trolox standard to a cuvette or 96-well plate.

    • Add a larger volume of the diluted ABTS•⁺ solution to initiate the reaction.

  • Measurement and Calculation:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant capacity can be expressed as TEAC, which is the concentration of Trolox that has the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Workflow:

FRAP_Workflow Prep_FRAP Prepare FRAP reagent (acetate buffer, TPTZ, and FeCl3) Warm_FRAP Warm FRAP reagent to 37°C Prep_FRAP->Warm_FRAP Mix Mix FRAP reagent with 3-HBA or standard Warm_FRAP->Mix Prep_Sample Prepare solutions of 3-HBA and FeSO4 standard Prep_Sample->Mix Incubate Incubate at 37°C for a specific time (e.g., 4 min) Mix->Incubate Measure Measure absorbance at 593 nm Incubate->Measure Calculate Calculate Fe(II) equivalents Measure->Calculate

Caption: FRAP assay workflow.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

    • Prepare a stock solution of 3-HBA.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add a small volume of the 3-HBA solution or FeSO₄ standard to a test tube or 96-well plate.

    • Add a larger volume of the pre-warmed FRAP reagent.

  • Measurement and Calculation:

    • After a set incubation time at 37°C (e.g., 4 minutes), measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from the standard curve and expressed as Fe(II) equivalents (e.g., in µM or mmol/g of sample).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is converted to a fluorescent compound upon oxidation by intracellular reactive oxygen species (ROS).

Workflow:

CAA_Workflow Seed_Cells Seed cells (e.g., HepG2) in a 96-well plate Treat_Cells Treat cells with 3-HBA or control Seed_Cells->Treat_Cells Load_Probe Load cells with DCFH-DA probe Treat_Cells->Load_Probe Induce_ROS Induce oxidative stress with a radical initiator (e.g., AAPH) Load_Probe->Induce_ROS Measure Measure fluorescence kinetically Induce_ROS->Measure Calculate Calculate CAA units Measure->Calculate

Caption: Cellular Antioxidant Activity (CAA) assay workflow.

Protocol:

  • Cell Culture and Treatment:

    • Seed human hepatocarcinoma (HepG2) cells, or another suitable cell line, in a 96-well black, clear-bottom plate and grow to confluence.

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of 3-HBA or a known antioxidant like quercetin (positive control) for a specified time (e.g., 1 hour).

  • Probe Loading and ROS Induction:

    • Load the cells with DCFH-DA solution and incubate.

    • Wash the cells to remove excess probe.

    • Add a radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells to induce oxidative stress.

  • Measurement and Calculation:

    • Immediately begin measuring the fluorescence intensity kinetically using a microplate reader (excitation ~485 nm, emission ~538 nm).

    • The antioxidant capacity is calculated based on the area under the fluorescence curve and is often expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.

Conclusion

This compound exhibits antioxidant properties through both direct and indirect mechanisms. While its in vitro radical scavenging activity is generally lower than that of other hydroxybenzoic acid isomers, its potential to modulate cellular antioxidant defense pathways like the Nrf2 system warrants further investigation. The protocols detailed in these application notes provide a robust framework for the continued exploration of 3-HBA and other phenolic compounds as potential therapeutic agents in conditions associated with oxidative stress. For drug development professionals, understanding these mechanisms and having standardized protocols are essential for the preclinical evaluation of new antioxidant drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 3-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through several methods, including:

  • Alkali fusion of 3-sulfobenzoic acid: This is one of the most common industrial methods, involving the sulfonation of benzoic acid followed by fusion with an alkali like sodium hydroxide at high temperatures (210-220 °C).[1][2][3]

  • Oxidation of m-cresol: A more environmentally friendly method that directly oxidizes m-cresol to produce this compound, avoiding chlorinated intermediates.[4]

  • Hydrolysis of 3-nitrobenzoic acid esters: This involves the catalytic hydrogenation of 3-nitrobenzoic acid esters to the corresponding amino esters, followed by diazotization and hydrolysis.[1]

  • Oxidation of 3-hydroxybenzaldehyde: This method uses air bubbled through a hot aqueous sodium hydroxide suspension of 3-hydroxybenzaldehyde.[1]

  • Biosynthesis: Genetically engineered microorganisms like E. coli can produce this compound from substrates such as glucose or 3-chlorobenzoic acid.[1]

Q2: What key factors influence the yield and purity of the final product?

A2: Several factors critically impact the yield and purity:

  • Reaction Temperature and Pressure: In alkali fusion, maintaining the correct temperature (210-280°C) and pressure (10-30 bars) is crucial for optimal conversion and to prevent side reactions.[5][6]

  • Purity of Starting Materials: The presence of isomeric sulfobenzoic acids as by-products in the starting material can lead to the formation of isomeric hydroxybenzoic acids, which are difficult to separate.[6]

  • Reaction Time: Sufficient reaction time (e.g., 8 to 15 hours for alkali fusion) is necessary to ensure the reaction goes to completion.[5][6]

  • pH Control: Proper pH adjustment during acidification is vital for the complete precipitation of this compound.[4]

  • Purification Method: The choice of purification technique, such as recrystallization from water with activated carbon, significantly affects the final purity.[1]

Q3: What are the common impurities and side products encountered during synthesis?

A3: Common impurities include isomeric hydroxybenzoic acids (2-hydroxy and 4-hydroxybenzoic acid) and phenol.[6] The 4-hydroxybenzoic acid can easily decarboxylate under the harsh conditions of the potassium hydroxide melt, forming phenol, which complicates purification.[6] In the sulfonation of benzoic acid, 2- and 4-sulfobenzoic acids are formed as by-products which can carry through to the final product.[5]

Q4: How can this compound be effectively purified?

A4: The most common method for purification is recrystallization. Crude this compound can be dissolved in hot water, treated with decolorizing charcoal to remove colored impurities, and then cooled to allow the purified acid to crystallize.[1][7] The product is then typically filtered and dried under vacuum.[5]

Troubleshooting Guide

Problem 1: Low Yield of this compound

  • Possible Cause: Incomplete sulfonation of benzoic acid.

    • Solution: Ensure the use of fuming sulfuric acid (oleum) and maintain the reaction temperature around 100-140°C for a sufficient duration (e.g., 1-2 hours) to drive the reaction to completion.[8][9]

  • Possible Cause: Suboptimal conditions during alkali fusion.

    • Solution: Strictly control the temperature within the 210-280°C range and pressure between 10-30 bars.[6] Temperatures that are too high can lead to product degradation, while temperatures that are too low result in an incomplete reaction.

  • Possible Cause: Loss of product during workup and purification.

    • Solution: During acidification, cool the solution to 0-5°C to maximize the precipitation of this compound.[10] When washing the filtered product, use a cold solvent to minimize redissolving the product.[9]

Problem 2: Product is Contaminated with Isomeric Impurities

  • Possible Cause: Formation of isomeric sulfobenzoic acids during the initial sulfonation step.

    • Solution: The sulfonation of benzoic acid naturally produces a mixture of isomers, with the meta-position being favored.[11] While difficult to eliminate completely, careful control of sulfonation temperature can influence isomer ratios. The primary solution is a highly efficient purification step, such as fractional crystallization, to separate the isomers.

  • Possible Cause: Starting with impure 3-sulfobenzoic acid.

    • Solution: If possible, purify the 3-sulfobenzoic acid intermediate before proceeding to the alkali fusion step. A process involving precipitation with an alkali metal salt and washing can reduce impurities.[9]

Problem 3: Final Product is Discolored (Yellow or Brown)

  • Possible Cause: Formation of oxidation by-products or presence of residual impurities.

    • Solution: During the purification step, after dissolving the crude product in hot water, add activated carbon and boil the solution for a few minutes.[1] The charcoal will adsorb colored impurities, which can then be removed by hot filtration.[7]

Problem 4: Difficulty in Precipitating the Product

  • Possible Cause: Incorrect pH during the acidification step.

    • Solution: Carefully add a mineral acid like hydrochloric acid until the pH is acidic (e.g., pH 1-3).[4][10] Monitor the pH throughout the addition to avoid over-acidification, which might affect purity. Ensure the solution is thoroughly cooled to decrease the solubility of this compound.

Data Summary

The following table summarizes quantitative data for different synthesis methods of this compound.

Synthesis MethodStarting MaterialKey ReagentsTemperaturePressureReaction TimeYieldPurityReference
Alkali Fusion3-Sulfobenzoic acidNaOH or KOH210-280°C10-30 bar6-15 hours~90-97%>99%[1][5][6]
Oxidation of m-cresolm-CresolH₂SO₄, Catalyst150°C3 MPa4 hours~10-30%≥97%[4]
Reduction & Hydrolysis3-Nitrobenzoic acid estersH₂, Catalyst, H₂O, H₂SO₄~100°CN/ASeveral hours~95%~95%[1]
Biosynthesis3-Chlorobenzoic acidPseudomonas speciesN/AN/AN/AN/AN/A[2]

Experimental Protocols

Protocol 1: Synthesis via Sulfonation of Benzoic Acid and Alkali Fusion

This protocol is a common and high-yielding method for producing this compound.

  • Sulfonation of Benzoic Acid:

    • In a suitable reactor, melt 4 moles of benzoic acid at 125-130°C.[9]

    • Slowly add 1621 g of 20% oleum (fuming sulfuric acid) while maintaining the temperature between 125°C and 140°C.[9]

    • Hold the reaction mixture at 130°C for one hour to ensure complete sulfonation to 3-sulfobenzoic acid.[9]

  • Alkali Fusion:

    • In a high-pressure nickel autoclave, place an aqueous solution of sodium hydroxide (50% strength).[5][6]

    • Introduce the 3-sulfobenzoic acid mixture into the NaOH solution.

    • Seal the autoclave and heat the mixture to 260-280°C for 6-12 hours. The pressure will rise to approximately 23-28 bar.[5]

  • Workup and Purification:

    • After the reaction, cool the autoclave and carefully remove the reaction melt. The melt contains the sodium salt of this compound.

    • Dilute the melt with water.[6]

    • Slowly and carefully acidify the solution with a mineral acid, such as 30% hydrochloric acid, with vigorous stirring to a pH of 1-2.[6][10] This will cause the evolution of CO₂ and SO₂ gases.

    • Cool the suspension to approximately 15°C to precipitate the crude this compound.[6]

    • Filter the product and wash the filter cake with cold water to remove residual salts.[6]

    • For further purification, recrystallize the crude product from hot water with activated carbon.[1]

    • Dry the final product in a vacuum oven at 90°C. A purity of >99% and a yield of 95-97% can be achieved.[5]

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the synthesis of this compound.

G cluster_workflow General Synthesis Workflow Start Starting Material (e.g., Benzoic Acid) Step1 Step 1: Intermediate Formation (e.g., Sulfonation) Start->Step1 Step2 Step 2: Conversion to Product Salt (e.g., Alkali Fusion) Step1->Step2 Step3 Step 3: Acidification & Precipitation Step2->Step3 Step4 Step 4: Isolation & Washing Step3->Step4 Step5 Step 5: Purification (Recrystallization) Step4->Step5 End Final Product: This compound Step5->End

Caption: General workflow for this compound synthesis.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Problem {Low Yield Detected} Check1 Incomplete Reaction? Check reaction time, temp, pressure Problem->Check1 Check2 Product Degradation? Check for charring, side products Problem->Check2 Check3 Loss During Workup? Review precipitation & washing steps Problem->Check3 Solution1 {Optimize Conditions|Increase time/temp as per protocol} Check1->Solution1 Yes Check1->Check2 No Solution2 {Refine Conditions|Avoid excessive temp/time} Check2->Solution2 Yes Check2->Check3 No Solution3 {Improve Isolation|Ensure low temp precipitation, use cold wash solvent} Check3->Solution3 Yes

Caption: Troubleshooting logic for low product yield.

G cluster_pathway Key Synthesis Pathway: Sulfonation Route BenzoicAcid Benzoic Acid SulfobenzoicAcid 3-Sulfobenzoic Acid BenzoicAcid->SulfobenzoicAcid + H₂SO₄/SO₃ (Sulfonation) ProductSalt Sodium 3-Hydroxybenzoate SulfobenzoicAcid->ProductSalt + NaOH (Alkali Fusion) FinalProduct This compound ProductSalt->FinalProduct + HCl (Acidification)

Caption: Key synthesis pathway via the sulfonation route.

References

Troubleshooting low solubility of 3-Hydroxybenzoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxybenzoic acid, focusing on challenges related to its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in water at room temperature?

At 25°C, the solubility of this compound in water is approximately 7.25 mg/mL.[1][2] Its solubility is known to be slight in cold water but increases with temperature.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

The solubility of this compound is highly dependent on pH. As an acidic compound, its solubility significantly increases in alkaline solutions. This is due to the deprotonation of its carboxylic acid group, forming the more soluble 3-hydroxybenzoate salt.

Q3: What is the pKa of this compound?

The pKa of the carboxylic acid group of this compound is approximately 4.08. This value is crucial for understanding its solubility behavior at different pH levels.

Q4: In which common laboratory solvents is this compound more soluble?

This compound exhibits better solubility in organic solvents compared to water. It is soluble in ethanol, acetone, and ether.[3]

Troubleshooting Guide for Low Solubility

Problem: I am unable to dissolve the desired amount of this compound in water.

This is a common issue due to the inherently low aqueous solubility of this compound. Here are several troubleshooting steps you can take, ranging from simple adjustments to more involved formulation strategies.

Solution 1: Temperature Adjustment

The solubility of this compound in water increases with temperature. Heating the solution can help dissolve a higher concentration of the acid.

Experimental Protocol: Dissolution by Heating

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dispersion: Add the powder to the required volume of deionized water in a suitable glass beaker with a magnetic stir bar.

  • Heating and Stirring: Place the beaker on a hotplate with magnetic stirring. Gradually heat the solution while stirring continuously.

  • Observation: Monitor the dissolution of the solid. The temperature can be increased up to boiling, but be mindful of potential degradation for prolonged periods at high temperatures.

  • Cooling: Once dissolved, the solution can be slowly cooled to room temperature. Be aware that supersaturation may occur, and the acid might precipitate out upon cooling if the concentration exceeds its solubility at that temperature.

dot

Caption: Workflow for dissolving 3-HBA using temperature adjustment.

Solution 2: pH Adjustment

Increasing the pH of the aqueous solution above the pKa of this compound will significantly enhance its solubility by converting it to its more soluble salt form.

Experimental Protocol: Dissolution by pH Adjustment

  • Dispersion: Suspend the weighed this compound in the desired volume of deionized water with stirring.

  • Base Addition: Slowly add a suitable base, such as 1 M sodium hydroxide (NaOH) solution, dropwise to the suspension.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Dissolution Point: As the pH increases, the this compound will dissolve. Complete dissolution should be achieved at a pH above its pKa (e.g., pH 5-7).

  • Final Adjustment: Carefully adjust the pH to the desired final value for your experiment.

  • Caution: Be aware that altering the pH may affect the stability of your compound or interfere with downstream applications.

dot

G cluster_input Inputs cluster_process Process cluster_output Output A This compound (Solid) D Suspend 3-HBA in Solvent A->D B Aqueous Solvent (e.g., Water) B->D C Base (e.g., NaOH) E Add Base Dropwise C->E D->E F Monitor pH E->F G Continue Base Addition until Dissolved F->G G->E If not fully dissolved H Aqueous Solution of 3-Hydroxybenzoate G->H

References

Common impurities in commercial 3-Hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

A1: Commercial this compound (3-HBA) typically has a purity of 98.5% or higher. However, several process-related impurities can be present. The most common are:

  • Isomeric Impurities: 2-Hydroxybenzoic acid (salicylic acid) and 4-Hydroxybenzoic acid are frequent impurities due to the nature of the synthesis process, particularly the sulfonation of benzoic acid, where a mixture of isomers is formed that is difficult to separate completely.

  • Phenol: This can be present as a byproduct, especially if 4-hydroxybenzoic acid is present, as it can decarboxylate under certain conditions.

  • Inorganic Salts: Depending on the purification process, inorganic salts such as sodium chloride may be present in trace amounts.

  • Residual Solvents and Water: Trace amounts of solvents used during manufacturing and purification, as well as water, may also be found.

Q2: What are the typical levels of these impurities?

A2: The concentration of impurities can vary between suppliers and batches. While high-purity grades (e.g., 99.9%) may have very low levels of these impurities, standard grades may contain higher amounts. It is always recommended to consult the supplier's certificate of analysis (CoA) for batch-specific impurity profiles.

Q3: How can these impurities affect my experiments?

A3: The impact of impurities depends on the specific application:

  • In Pharmaceutical Development: Isomeric impurities can affect the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility and crystal form. For instance, even small amounts of salicylic acid (0.5%) have been shown to accelerate the polymorphic conversion of 3-HBA. This can have significant implications for drug stability and bioavailability. Regulatory guidelines, such as those from the ICH, set strict limits for impurities in drug substances.

  • In Polymer Chemistry: When 3-HBA is used as a monomer in polyester synthesis, the presence of isomeric impurities can disrupt the polymer chain structure, leading to altered thermal and mechanical properties of the resulting polymer. Phenol, if present, can act as a chain terminator, limiting the molecular weight of the polymer.

  • In Organic Synthesis: Isomeric impurities have different reactivity profiles compared to 3-HBA, which can lead to the formation of unintended side products, reducing the yield and purity of the desired compound.

Q4: My reaction with this compound is giving unexpected side products. Could impurities be the cause?

A4: Yes, impurities are a common cause of unexpected side reactions. The presence of the more reactive ortho-isomer (salicylic acid) or the para-isomer (4-hydroxybenzoic acid) can lead to the formation of isomeric products that may be difficult to separate from your target molecule. Phenol can also participate in various side reactions depending on the reaction conditions. We recommend analyzing the purity of your 3-HBA starting material using a suitable analytical method like HPLC.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Product Purity
Potential Cause Troubleshooting Steps
Batch-to-batch variability in 3-HBA purity 1. Request and compare the Certificate of Analysis (CoA) for different batches. 2. Perform a purity analysis (e.g., via HPLC) on each new batch of 3-HBA before use. 3. If possible, procure a larger single batch for the entire project to ensure consistency.
Presence of reactive isomeric impurities 1. Analyze the starting material for the presence of 2-hydroxybenzoic acid and 4-hydroxybenzoic acid. 2. If isomeric impurities are confirmed, consider purifying the 3-HBA by recrystallization. 3. Adjust the reaction work-up and purification strategy to separate the isomeric products.
Phenol impurity acting as a reaction inhibitor or participating in side reactions 1. Check the CoA for phenol levels. 2. If phenol is suspected, consider a purification step for the 3-HBA starting material.
Issue 2: Poor Polymer Properties (e.g., low molecular weight, altered thermal stability)
Potential Cause Troubleshooting Steps
Phenol impurity acting as a chain terminator 1. Analyze the 3-HBA monomer for the presence of phenol. 2. Use a higher purity grade of 3-HBA.
Isomeric impurities disrupting the polymer backbone 1. Quantify the level of isomeric impurities in the 3-HBA monomer. 2. Even low levels of isomers can impact polymer properties. Consider sourcing a monomer with a higher isomeric purity.

Quantitative Data on Common Impurities

The following table summarizes potential impurities and their possible concentration ranges based on available data. Note that these are not specifications and can vary significantly.

ImpurityCommon SourcePotential Concentration Range
2-Hydroxybenzoic Acid (Salicylic Acid) Isomeric byproduct of synthesisTrace to >1%
4-Hydroxybenzoic Acid Isomeric byproduct of synthesisTrace to >1%
Phenol Decarboxylation of 4-hydroxybenzoic acidTrace
Sodium Chloride Purification processTrace
Water Incomplete drying<0.5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound

This method allows for the separation and quantification of this compound and its common isomeric impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase acidification)

  • This compound reference standard

  • 2-Hydroxybenzoic acid reference standard

  • 4-Hydroxybenzoic acid reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for your specific column and system but a good starting point is a gradient elution.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standards of 3-HBA and its isomers in a suitable solvent (e.g., methanol or mobile phase) to prepare stock solutions of known concentrations. Prepare a mixed standard solution by diluting the stock solutions.

  • Sample Preparation: Accurately weigh and dissolve the commercial 3-HBA sample in the same solvent as the standards to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient elution with acidified water and acetonitrile/methanol.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

  • Analysis: Inject the mixed standard solution to determine the retention times of each isomer. Then, inject the sample solution.

  • Quantification: Identify and quantify the impurities in the sample by comparing the peak areas with those of the standards.

Visualizations

Impurity_Troubleshooting_Workflow start Experiment with 3-HBA yields unexpected results check_purity Check Certificate of Analysis (CoA) start->check_purity run_hplc Perform HPLC analysis of starting material check_purity->run_hplc If CoA is uninformative inconsistent_yields Inconsistent Yields / Purity run_hplc->inconsistent_yields polymer_issues Poor Polymer Properties run_hplc->polymer_issues side_products Unexpected Side Products run_hplc->side_products batch_variability Identify batch-to-batch variability inconsistent_yields->batch_variability Yes phenol_impurity Phenol impurity detected? polymer_issues->phenol_impurity Yes isomeric_impurities Isomeric impurities detected? side_products->isomeric_impurities Yes use_high_purity Use higher purity grade 3-HBA batch_variability->use_high_purity purify_3HBA Purify 3-HBA (e.g., recrystallization) isomeric_impurities->purify_3HBA adjust_workup Adjust reaction work-up and purification isomeric_impurities->adjust_workup phenol_impurity->use_high_purity end Problem Resolved purify_3HBA->end adjust_workup->end use_high_purity->end

Technical Support Center: Improving Peak Shape of 3-Hydroxybenzoic Acid in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape issues encountered during the analysis of 3-Hydroxybenzoic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing is the most common peak shape problem for acidic compounds like this compound and is typically indicated by a tailing factor (Tf) greater than 1.2.[1] This asymmetry is primarily caused by secondary-retention mechanisms competing with the desired hydrophobic interactions on the column.[1][2]

The main causes include:

  • Silanol Interactions: The carboxyl and hydroxyl groups of this compound can form strong ionic or hydrogen-bonding interactions with free silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][3] These interactions are a major source of peak tailing because they create a secondary, stronger retention mechanism that slows the elution of a fraction of the analyte molecules.[2][4] This effect is more pronounced when silanol groups are ionized at a higher mobile phase pH.[5][6]

  • Incorrect Mobile Phase pH: this compound has an acidic pKa of approximately 4.06.[7][8] If the mobile phase pH is close to this value, the compound will exist as a mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms. This dual state leads to inconsistent retention and results in a broad or tailing peak.[9][10]

  • Low Buffer Concentration: An insufficient buffer concentration (e.g., less than 10 mM) may fail to maintain a consistent pH across the column as the sample passes through, leading to variable ionization and peak tailing.[1]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion.[1]

Q2: What is the optimal mobile phase pH for analyzing this compound?

The mobile phase pH is a critical factor for achieving a good peak shape for ionizable compounds.[9] For this compound (pKa ≈ 4.06), the goal is to suppress the ionization of its carboxylic acid group to ensure it exists in a single, non-ionized form.

To achieve this, the mobile phase pH should be set at least 1.5 to 2 units below the analyte's pKa. Therefore, an optimal pH range is 2.5 to 3.0 .[9] At this low pH, the carboxylic acid is fully protonated, minimizing its polarity and preventing interactions with ionized silanol groups, which leads to better retention and a sharp, symmetrical peak.[9][11]

Q3: My this compound peak is fronting. What are the likely causes and solutions?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates a different set of problems.[12]

The primary causes include:

  • Sample Overload (Mass or Volume): Injecting too much analyte mass or too large a sample volume can saturate the column inlet, causing some molecules to travel down the column prematurely.[12][13] The solution is to dilute the sample or reduce the injection volume.[12]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile), the sample band will not focus properly at the head of the column, leading to distortion.[1][12] The best practice is to dissolve the sample in the initial mobile phase or a weaker solvent.[1]

  • Column Degradation or Collapse: A physical collapse of the column bed at the inlet can create a void, leading to poor peak shape for all analytes in the chromatogram.[12][14] This issue is irreversible and requires column replacement.[14]

Q4: Can the choice of HPLC column affect the peak shape of this compound?

Yes, the column chemistry is crucial. For polar and acidic compounds like this compound, interactions with the silica backbone of the stationary phase are a major concern.

  • Use High-Purity, End-Capped Columns: Modern columns are made with high-purity silica, which has fewer metal impurities that can cause tailing.[2][6] They are also "end-capped," a process that chemically blocks most of the residual silanol groups, significantly reducing the sites available for secondary interactions.[3]

  • Consider Polar-Embedded or Polar-Endcapped Phases: These types of columns have a polar group embedded within the C18 chain or at the end. This feature can further shield residual silanols from interacting with analytes, improving peak shape for polar compounds.[1]

Q5: How does the sample solvent affect peak shape?

The composition and volume of the injection solvent can have a significant impact on peak shape.

  • Solvent Strength: As mentioned for peak fronting, using a sample solvent stronger than the mobile phase can cause severe peak distortion because it acts as a small, powerful burst of mobile phase, carrying the analyte down the column in a disorganized band.[15] Always aim to dissolve your sample in a solvent that is as weak as or weaker than your mobile phase.[1]

  • Injection Volume: Injecting a large volume, even if the solvent is matched to the mobile phase, can lead to band broadening and distorted peaks.[13][14] This is especially true for early-eluting peaks. A general guideline is to keep the injection volume to less than 1-2% of the column's total volume.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

When faced with a tailing peak for this compound, a systematic approach is the most effective way to identify and resolve the root cause. The following workflow provides a logical sequence of steps.

G start Peak Tailing Observed (Tf > 1.2) check_ph 1. Check Mobile Phase pH Is pH < 3.0? start->check_ph adjust_ph Adjust pH to 2.5-3.0 using acid (e.g., Formic, Phosphoric). Ensure adequate buffering (10-50 mM). check_ph->adjust_ph No check_overload 2. Check for Overload Are you injecting a high concentration? check_ph->check_overload  Yes good_peak Symmetrical Peak (Tf ≈ 1.0) adjust_ph->good_peak reduce_load Dilute sample 10-fold or reduce injection volume. check_overload->reduce_load Yes check_column 3. Check Column Health Is the column old or contaminated? check_overload->check_column  No reduce_load->good_peak flush_column Flush column with a strong solvent. If no improvement, replace the column. check_column->flush_column Yes check_system 4. Check HPLC System Is tailing seen for all peaks? check_column->check_system  No flush_column->good_peak system_maintenance Check for dead volume (fittings, tubing). Perform system maintenance. check_system->system_maintenance Yes check_system->good_peak  No system_maintenance->good_peak

Caption: A logical workflow for troubleshooting peak tailing.

Guide 2: Understanding Analyte-Column Interactions

The key to a good peak shape is promoting the desired primary interaction (hydrophobicity) while minimizing undesired secondary interactions (silanol activity).

G cluster_0 Desired Interaction (Symmetrical Peak) cluster_1 Undesired Interaction (Peak Tailing) Analyte1 This compound (Non-Ionized @ Low pH) C18_1 C18 Stationary Phase Analyte1->C18_1 Hydrophobic Interaction (Primary Retention) Analyte2 This compound (Ionized or Polar Groups) Silanol Residual Silanol Group (Si-O⁻) Analyte2->Silanol Ionic / H-Bonding (Secondary Retention) C18_2 C18 Stationary Phase Analyte2->C18_2 Hydrophobic Interaction

Caption: Competing interactions on the HPLC column.

Data Presentation

Table 1: Key Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₆O₃[16]
Molecular Weight138.12 g/mol [17]
pKa (Carboxylic Acid)~4.06[7][8]
logP1.50 - 1.81[16][18]
Water Solubility10.2 g/L[18]
Table 2: Troubleshooting Summary for Peak Tailing
SymptomPossible CauseRecommended Solution
General TailingMobile Phase pH too high Lower mobile phase pH to 2.5-3.0 with an appropriate acid (formic, phosphoric).[9][10]
Silanol Interactions Use a high-purity, end-capped column; lower mobile phase pH.[1][3]
Tailing worsens with higher concentrationColumn Overload Reduce sample concentration or injection volume.[1]
Tailing on a new methodInjection Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent.[1][15]
Tailing develops over timeColumn Contamination Flush the column with a strong solvent; if unsuccessful, replace the column.[1]
Table 3: Troubleshooting Summary for Peak Fronting
SymptomPossible CauseRecommended Solution
Fronting for concentrated samplesMass Overload Dilute the sample.[12][13]
Fronting for large injection volumesVolume Overload Reduce the injection volume.[13]
Fronting, especially for early peaksSample Solvent too strong Dissolve the sample in the mobile phase.[12][14]
All peaks are fronting, pressure may have changedColumn Void/Collapse Replace the column and diagnose the cause of the failure (e.g., pressure shock).[12][14]

Experimental Protocols

Appendix A: Recommended RP-HPLC Method for this compound

This method is designed to provide a robust starting point for the analysis of this compound, minimizing peak shape issues.

G cluster_prep Preparation cluster_hplc HPLC Analysis prep_mp 1. Prepare Mobile Phase - Phase A: 0.1% Phosphoric Acid in Water - Phase B: Acetonitrile prep_sample 2. Prepare Sample - Dissolve 3-HBA in Mobile Phase A - Target conc: ~50 µg/mL prep_mp->prep_sample equilibrate 3. Equilibrate System - Flush column with 95% A / 5% B - Flow Rate: 1.0 mL/min prep_sample->equilibrate inject 4. Inject Sample - Injection Volume: 5 µL equilibrate->inject run 5. Run Gradient - Isocratic or Gradient Elution (e.g., 5% to 60% B over 10 min) inject->run detect 6. Detection - Wavelength: 235-275 nm run->detect

Caption: Experimental workflow for 3-HBA analysis.

1. HPLC System and Column:

  • System: Standard HPLC or UHPLC system with a UV detector.

  • Column: High-purity, end-capped C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: Deionized water with 0.1% phosphoric acid or 0.1% formic acid.[16] Adjusting with acid is critical to achieve a pH between 2.5 and 3.0.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Procedure: Filter and degas both mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: ~235 nm or ~272 nm.[1][19]

  • Injection Volume: 5 µL.[1]

  • Gradient Program (Example):

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 10.0 min: Ramp from 5% B to 60% B

    • 10.1 - 12.0 min: Return to 5% B and equilibrate for the next injection.

4. Sample Preparation:

  • Solvent: Prepare stock solutions and dilutions using Mobile Phase A or a mixture that is weaker than the initial mobile phase conditions.

  • Concentration: Aim for a final concentration in the range of 10-100 µg/mL.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove particulates.

References

Stability of 3-Hydroxybenzoic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Hydroxybenzoic acid in various solvent systems. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is chemically stable at room temperature when stored in a tightly closed container in a dry, well-ventilated area.[1][2][3] It is advisable to protect it from direct sunlight and moisture to prevent any potential degradation over long-term storage.[2]

Q2: How stable is this compound in common organic solvents?

A2: The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light. Generally, solutions are less stable than the solid form. For instance, a solution in DMSO is reported to be stable for up to one month at -20°C and for a year at -80°C when aliquoted to avoid repeated freeze-thaw cycles.[4] For other organic solvents like methanol and ethanol, it is recommended to prepare fresh solutions for optimal results, especially for sensitive quantitative assays.

Q3: What is the impact of pH on the stability of this compound in aqueous solutions?

Q4: Is this compound susceptible to photodegradation?

A4: Yes, like many phenolic compounds, this compound can be susceptible to photodegradation upon exposure to UV light.[7] It is recommended to protect solutions from light by using amber vials or by covering the container with aluminum foil, especially during long-term experiments or storage.

Q5: What are the primary degradation pathways for this compound?

A5: Based on studies of similar phenolic acids, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Under strongly acidic or basic conditions, the carboxylic acid group can be susceptible to reactions.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by the presence of metal ions, oxygen, and light.[8][9] This can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the breakdown of the molecule.[7]

  • Thermal Degradation: While the solid form is stable up to high temperatures, solutions may degrade at elevated temperatures over time.[10][11] Studies on other hydroxybenzoic acids have shown decarboxylation at very high temperatures in certain media.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of Solution (e.g., turning yellow/brown) Oxidation of the phenolic hydroxyl group. This can be initiated by exposure to air (oxygen), light, or trace metal contaminants.- Prepare fresh solutions before use.- Use high-purity solvents.- Store solutions in amber vials or protect from light.- Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.
Precipitation in Solution Exceeding the solubility limit, change in temperature, or pH shift.- Ensure the concentration is below the solubility limit for the specific solvent and temperature.- If working with aqueous solutions, control the pH as solubility is pH-dependent.- For organic solvents, check for temperature-dependent solubility and store at a constant temperature.
Inconsistent Results in Assays (e.g., HPLC) Degradation of the stock or working solutions.- Prepare fresh stock and working solutions daily.- Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.- Verify the stability of the compound in the mobile phase over the duration of the analysis.
Appearance of Unexpected Peaks in Chromatogram Formation of degradation products due to hydrolysis, oxidation, or photodegradation.- Conduct a forced degradation study to identify potential degradation products.- Ensure the analytical method is stability-indicating (i.e., can separate the parent compound from its degradants).- Minimize the exposure of samples to harsh conditions (light, high temperature) during sample preparation and analysis.

Stability Data Summary

The following tables provide hypothetical, yet representative, stability data for this compound under various stress conditions. This data is intended to serve as a guideline for experimental design.

Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C (Protected from Light)

SolventStorage Duration% Assay of 3-HBA (Initial)% Assay of 3-HBA (Final)Appearance
Methanol24 hours100.0%99.5%Colorless
Ethanol24 hours100.0%99.6%Colorless
Acetonitrile24 hours100.0%99.8%Colorless
DMSO24 hours100.0%99.7%Colorless
Water (pH 4)24 hours100.0%99.2%Colorless
Water (pH 7)24 hours100.0%98.5%Faint yellow tint
Water (pH 9)24 hours100.0%95.8%Yellow tint

Table 2: Hypothetical Forced Degradation of this compound (1 mg/mL in Aqueous Solution)

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl at 60°C8 hours~ 5%Hydrolysis products
0.1 M NaOH at 60°C4 hours~ 15%Hydrolysis and oxidation products
3% H₂O₂ at 25°C24 hours~ 20%Oxidation products (e.g., dihydroxybenzoic acids)
Thermal (60°C, pH 7)48 hours~ 8%Unspecified thermal degradants
Photolytic (UV light)24 hours~ 12%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound to identify potential degradation products and establish a stability-indicating analytical method.[5][8][12]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 4 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples (including an untreated control) using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[13][14][15]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm or 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended use in stability studies.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, 25°C) stock->oxidation Expose to stress thermal Thermal Degradation (60°C) stock->thermal Expose to stress photo Photolytic Degradation (UV Light) stock->photo Expose to stress neutralize Neutralization (for acid/base samples) acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc Inject into HPLC thermal->hplc Inject into HPLC photo->hplc Inject into HPLC neutralize->hplc Inject into HPLC data Data Interpretation hplc->data Generate Chromatograms

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_degradation Degradation Pathways HBA This compound hydrolysis Hydrolysis Products HBA->hydrolysis Acid/Base, Heat oxidation Oxidation Products (e.g., Dihydroxybenzoic acids) HBA->oxidation H2O2, Light, O2 photo Photodegradation Products HBA->photo UV Light

Caption: Potential degradation pathways of this compound.

References

Preventing degradation of 3-Hydroxybenzoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxybenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during sample preparation and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during sample preparation?

A1: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures in solution, and extreme pH conditions. While solid this compound is stable at high temperatures, its stability in solution is more susceptible to these factors.

Q2: What are the ideal storage conditions for solid this compound and its solutions?

A2: Solid this compound should be stored in a cool, dry, and well-ventilated place, protected from direct sunlight. For solutions, it is recommended to store them at low temperatures (e.g., ≤ -20°C) in amber vials to protect from light. Long-term storage of plasma samples containing phenolic acids at -70°C has been shown to have minimal effect on protein stability, suggesting that similar low temperatures are suitable for preserving this compound in biological matrices.[1]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While specific quantitative data on the degradation of this compound across a wide pH range is limited in readily available literature, for many phenolic compounds, neutral or slightly acidic conditions are often optimal for stability. For instance, in solid-phase extraction (SPE) of phenolic acids, adjusting the sample to an acidic pH of 2 is a common practice to ensure the compound is in its protonated form, which can improve retention on certain sorbents and may also contribute to stability.

Q4: Can the choice of solvent impact the stability of this compound?

A4: Yes, the solvent can influence stability. For similar phenolic compounds, methanol and acetonitrile are common solvents used in analytical methods. Studies on other compounds have shown that acetonitrile can sometimes offer greater stability than methanol. When preparing standards and samples, it is advisable to use high-purity (HPLC or MS-grade) solvents and to prepare solutions fresh whenever possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Issue 1: Low recovery of this compound after extraction.
Potential Cause Troubleshooting Step Explanation
Incomplete Extraction Optimize the extraction solvent and method. For plant materials, methanol is a commonly used and effective solvent for extracting phenolic compounds.[2] Ensure sufficient solvent volume and extraction time. Sonication can aid in cell disruption and improve extraction efficiency.The choice of solvent and extraction parameters are critical for efficiently recovering the analyte from the sample matrix.
Degradation during Extraction Perform extraction at a reduced temperature (e.g., on ice) and protect samples from light by using amber vials or covering glassware with aluminum foil. Minimize the duration of any heating steps.Elevated temperatures and light exposure can accelerate the degradation of this compound in solution.
pH-Related Issues Adjust the pH of the sample prior to extraction. For SPE with non-polar sorbents, acidifying the sample to ~pH 2 ensures this compound is in its less polar, protonated form, improving retention.The ionization state of this compound, which is pH-dependent, affects its solubility and interaction with extraction materials.
Issue 2: Inconsistent or decreasing concentrations of this compound in stored samples or standards.
Potential Cause Troubleshooting Step Explanation
Degradation during Storage Store stock solutions and processed samples at ≤ -20°C in amber, tightly sealed containers. For long-term storage, consider ≤ -70°C. Minimize freeze-thaw cycles.[1]Low temperatures and protection from light are crucial for minimizing degradation over time. Repeated freezing and thawing can introduce variability.
Solvent Evaporation Ensure vials are properly sealed with high-quality caps and septa. Store at low temperatures to minimize solvent evaporation.Loss of solvent will lead to an artificial increase in the concentration of the analyte.
Adsorption to Container Use silanized glass or polypropylene vials to minimize adsorption of the analyte to the container surface.Phenolic compounds can sometimes adsorb to glass surfaces, leading to lower measured concentrations.

Experimental Protocols

Protocol 1: General Recommendations for Handling and Storage
  • Solid Compound: Store solid this compound in a tightly sealed container in a cool, dry, and dark place.

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as methanol or acetonitrile. Use amber volumetric flasks. Store stock solutions at ≤ -20°C.

  • Working Solutions: Prepare working standards fresh daily from the stock solution if possible. If they need to be stored, keep them at 2-8°C for short-term use (a few days) or frozen for longer periods. Always protect from light.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water, diluted biological fluids)

This protocol is adapted from methods for other phenolic acids and should be optimized for your specific application.

  • Sample Pre-treatment: Acidify the aqueous sample to pH 2 with an appropriate acid (e.g., formic acid or phosphoric acid). This ensures this compound is in its protonated form.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a polymer-based sorbent) according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with acidified water (pH 2).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent, such as acidified water, to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase used for your analytical method (e.g., HPLC).

Visualizations

To aid in understanding the experimental workflow and potential degradation pathways, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Initial Sample (e.g., Plasma, Plant Extract) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Minimize light & heat Cleanup Sample Cleanup (e.g., Filtration, SPE) Extraction->Cleanup Control pH Degradation1 Potential Degradation Extraction->Degradation1 Concentration Concentration (e.g., Evaporation) Cleanup->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Degradation2 Potential Degradation Concentration->Degradation2 Injection Instrumental Analysis (e.g., HPLC) Reconstitution->Injection Degradation3 Potential Degradation Reconstitution->Degradation3 Improper Storage Data Data Acquisition and Processing Injection->Data

Figure 1. A generalized workflow for the analysis of this compound, highlighting stages where degradation is most likely to occur.

degradation_pathways Factors Leading to this compound Degradation cluster_factors Degradation Factors HBA This compound DegradationProducts Degradation Products HBA->DegradationProducts degrades to Light Light Exposure (UV Radiation) Light->HBA Heat High Temperature (in solution) Heat->HBA pH Extreme pH (Strongly Acidic/Alkaline) pH->HBA Oxidants Oxidizing Agents Oxidants->HBA

Figure 2. Key environmental and chemical factors that can induce the degradation of this compound during experimental procedures.

References

Technical Support Center: Crystallization of 3-Hydroxybenzoic Acid Polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of 3-Hydroxybenzoic acid (3-HBA) polymorphs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am consistently obtaining a mixture of polymorphs during the crystallization of this compound. How can I obtain a pure polymorphic form?

A1: The formation of polymorphic mixtures is a common challenge with 3-HBA due to the small energy differences between its polymorphs.[1][2] The polymorphic outcome is highly sensitive to experimental conditions.[3][4] To obtain a pure form, precise control over nucleation and growth is essential.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent significantly influences the nucleating polymorph.[3][5] Experiment with a range of solvents with varying polarities. For instance, the stable Form I is more likely to nucleate from solvents in which it has a higher solubility.[6]

  • Supersaturation Control: A high rate of supersaturation generation, often caused by rapid cooling or fast solvent evaporation, tends to favor the formation of metastable polymorphs (Forms II and III).[7] To favor the thermodynamically stable Form I, employ a slower cooling rate or a slower evaporation method.

  • Seeding: Introducing seed crystals of the desired polymorph can effectively direct the crystallization towards that specific form. Ensure the seed crystals are of high purity.

  • Temperature Control: The thermal history of the solution can impact nucleation.[8][9] Consistent and accurately controlled temperatures during dissolution and crystallization are crucial.

Q2: My crystallization of 3-HBA from solution keeps yielding solvates/hydrates instead of the desired anhydrous polymorph. What should I do?

A2: this compound has a known tendency to form solvates and hydrates when crystallized from solution.[10][11]

Troubleshooting Steps:

  • Solvent-Free Methods: Consider using solvent-free crystallization techniques such as sublimation or melt crystallization to avoid the incorporation of solvent molecules into the crystal lattice.[10][11]

  • Solvent Choice: If solution crystallization is necessary, select solvents that are less likely to be incorporated into the crystal structure. Non-polar solvents or solvents with bulky molecules may be less prone to forming solvates.

  • Controlled Humidity: When using water or other protic solvents, conduct experiments in a controlled low-humidity environment to minimize hydrate formation.

Q3: I am struggling to crystallize the metastable polymorphs (Form II or Form III) of 3-HBA. They seem to convert to the stable Form I.

A3: Forms II and III of 3-HBA are metastable and monotropically related to the stable Form I.[1][2] This means they have a thermodynamic driving force to convert to Form I over time, especially in the presence of a solvent.

Troubleshooting Steps:

  • Rapid Crystallization: Employ techniques that lead to rapid nucleation, such as crash cooling or using a fast evaporation anti-solvent method. This kinetically traps the metastable form before it has a chance to convert.

  • Work at Lower Temperatures: Lower temperatures can sometimes slow down the solvent-mediated transformation to the more stable form.

  • Immediate Isolation and Drying: Once the metastable crystals are formed, they should be isolated from the solvent immediately and dried quickly to prevent transformation.

  • Characterize Promptly: Analyze the obtained crystals as soon as possible using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm their polymorphic identity before any potential transformation occurs.

Q4: How can I confirm the polymorphic form of my 3-HBA crystals?

A4: A combination of analytical techniques is recommended for unambiguous identification of 3-HBA polymorphs.

Recommended Techniques:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline phases. Each polymorph has a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can distinguish between polymorphs based on their different melting points and enthalpies of fusion.[1] It can also reveal solid-solid phase transitions.

  • Infrared (IR) Spectroscopy: The different hydrogen bonding motifs in the polymorphs can lead to distinct differences in their IR spectra.[1]

  • Hot-Stage Microscopy (HSM): This technique allows for the visual observation of melting and phase transitions at different temperatures.[1]

Quantitative Data

The following tables summarize key quantitative data for the known polymorphs of this compound.

Table 1: Thermal Properties of this compound Polymorphs

PolymorphMelting Point (°C)Heat of Fusion (kJ mol⁻¹)Relationship to Form I
Form I 20236.66Stable Form
Form II --Metastable, Monotropic
Form III 196-Metastable, Monotropic

Data sourced from Braun et al. (2021).[1]

Table 2: Solubility of this compound Polymorphs

SolventPolymorphTemperature (°C)Molar Solubility (mol/L)
MethanolForm I10 - 50Data available
AcetonitrileForm I10 - 50Data available
Acetic AcidForm I10 - 50Data available
AcetoneForm I10 - 50Data available
WaterForm I10 - 50Data available
Ethyl AcetateForm I10 - 50Data available
AcetonitrileForm II10 - 50Data available
Acetic AcidForm II10 - 50Data available
AcetoneForm II10 - 50Data available
Ethyl AcetateForm II10 - 50Data available

Note: Specific solubility values vary with temperature. Detailed solubility data can be found in Nordström & Rasmuson (2006).[12][13] The solubility of Form II is generally higher than that of Form I, which is consistent with its metastable nature.

Experimental Protocols

Protocol 1: General Procedure for Solution Crystallization of 3-HBA

  • Dissolution: Dissolve a known mass of this compound in a selected solvent in a clean crystallizing dish or flask at an elevated temperature to achieve a saturated or slightly undersaturated solution.

  • Hot Filtration (Optional): If any particulate matter is present, perform a hot filtration of the solution into a clean, pre-warmed container to remove impurities.

  • Cooling/Evaporation:

    • Slow Cooling: Cover the container and allow it to cool slowly to room temperature. For even slower cooling, the container can be placed in an insulated bath. This method tends to favor the formation of the stable Form I.

    • Rapid Cooling (Crash Cooling): Place the container directly into an ice bath or other cold environment for rapid cooling. This can favor the nucleation of metastable polymorphs.

    • Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at a constant temperature.

  • Crystal Isolation: Once a sufficient quantity of crystals has formed, isolate them from the mother liquor by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator.

  • Characterization: Promptly characterize the obtained crystals using PXRD, DSC, and/or IR spectroscopy to determine the polymorphic form.

Protocol 2: Preparation of 3-HBA Form III by Quench Cooling

This protocol is adapted from the work of Braun et al. (2021).[1]

  • Sample Preparation: Place a small amount of this compound in a DSC pan or on a microscope slide.

  • Melting: Heat the sample above its melting point (e.g., to 210 °C) to obtain a clear melt.

  • Quench Cooling: Rapidly cool the melt to a low temperature (e.g., by placing it on a cold block or using a rapid cooling accessory in the DSC). This process should be as fast as possible to bypass the nucleation of Form I.

  • Characterization: The resulting solid can be analyzed in-situ (e.g., by DSC) or carefully removed for PXRD analysis to confirm the presence of Form III. Note that Form III is prone to transforming to Form I upon heating.[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_dissolution Dissolution cluster_crystallization Crystallization Method cluster_outcome Polymorphic Outcome cluster_analysis Analysis 3HBA_solid 3-HBA Solid dissolve Dissolve in Solvent (e.g., Methanol, Acetone) 3HBA_solid->dissolve slow_cool Slow Cooling dissolve->slow_cool rapid_cool Rapid Cooling dissolve->rapid_cool evaporation Solvent Evaporation dissolve->evaporation form_I Form I (Stable) slow_cool->form_I form_II_III Forms II/III (Metastable) rapid_cool->form_II_III evaporation->form_I analysis PXRD, DSC, IR form_I->analysis form_II_III->analysis

Caption: Experimental workflow for solution-based polymorph screening of 3-HBA.

logical_relationship supersaturation_rate Rate of Supersaturation Generation polymorph_outcome Favored Polymorphic Outcome high_rate High metastable Metastable Forms (II and III) high_rate->metastable kinetically favored low_rate Low stable Stable Form (I) low_rate->stable thermodynamically favored

References

Technical Support Center: Overcoming Poor Ionization of 3-Hydroxybenzoic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome the challenges associated with the poor ionization of 3-Hydroxybenzoic acid (3-HBA) in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why does this compound (3-HBA) often exhibit poor ionization in mass spectrometry?

A1: this compound, like many small phenolic acids, can present ionization challenges due to its modest size and polarity. In electrospray ionization (ESI), its ionization efficiency is highly dependent on the mobile phase composition and pH. In matrix-assisted laser desorption/ionization (MALDI), suboptimal matrix selection or poor co-crystallization with the analyte can lead to low signal intensity.

Q2: Which ionization mode, positive or negative, is generally better for 3-HBA analysis?

A2: For phenolic acids like 3-HBA, negative ion mode ESI is often preferred. The presence of both a carboxylic acid and a phenolic hydroxyl group allows for ready deprotonation to form the [M-H]⁻ ion, which is often more stable and abundant than the protonated [M+H]⁺ species.[1]

Q3: Can I use atmospheric pressure chemical ionization (APCI) for 3-HBA?

A3: While ESI is more common for polar molecules like 3-HBA, APCI can be a viable alternative, particularly for less polar analytes or when ESI performance is suboptimal. APCI is generally less susceptible to matrix effects and can be effective for small molecules.

Q4: What are common adducts I might see with 3-HBA in ESI-MS?

A4: In positive ion mode, you may observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, especially if there are trace amounts of salts in your sample or mobile phase. In negative ion mode, adducts are less common, but dimers [2M-H]⁻ can sometimes be observed at higher concentrations.

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Electrospray Ionization (ESI) Troubleshooting

Issue: Low or no signal for 3-HBA in my LC-MS analysis.

  • Troubleshooting Steps:

    • Verify Instrument Performance: Before troubleshooting your analyte, confirm that your mass spectrometer is performing as expected by infusing a known standard.

    • Optimize Ionization Mode: If you are using positive ion mode, try switching to negative ion mode, as 3-HBA readily forms [M-H]⁻ ions.

    • Adjust Mobile Phase pH: The pH of your mobile phase is critical. For negative ion mode, a neutral or slightly basic mobile phase can enhance deprotonation. However, for reversed-phase chromatography, a common and effective approach is to use a mobile phase acidified with a small amount of a weak acid like formic or acetic acid to ensure sharp chromatographic peaks and reproducible ionization.[2][3][4] For positive ion mode, ensure your mobile phase is acidic to promote protonation.

    • Check Mobile Phase Additives: The choice and concentration of additives can significantly impact signal intensity. Experiment with different additives as outlined in the table below. For organic acids like 3-HBA, 0.1% formic acid in the mobile phase is a good starting point for reversed-phase LC-MS.[5]

    • Optimize Source Parameters: Ensure your ESI source parameters (e.g., capillary voltage, gas flow, and temperature) are optimized for an analyte of this mass and polarity. High source temperatures can potentially cause in-source fragmentation.[6]

    • Consider Derivatization: If signal intensity remains low after optimization, consider derivatizing the 3-HBA to a more readily ionizable form.

Issue: Inconsistent retention times and poor peak shapes for 3-HBA.

  • Troubleshooting Steps:

    • Mobile Phase pH Control: Ensure consistent and appropriate pH of your mobile phase. For phenolic acids, maintaining a pH between 2 and 4 is often recommended to prevent ionization during separation, leading to better peak shapes.[2]

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

    • Sample Solvent: The solvent used to dissolve your sample should be compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

    • Column Contamination: Contaminants accumulating on the column can lead to peak tailing and broadening.[7] Implement a column washing step after your analytical runs.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Troubleshooting

Issue: I am not seeing a clear signal for 3-HBA using MALDI-MS.

  • Troubleshooting Steps:

    • Matrix Selection: The choice of matrix is paramount. For a small, polar analyte like 3-HBA, 2,5-dihydroxybenzoic acid (DHB) is a highly recommended matrix.[8][9]

    • Matrix-to-Analyte Ratio: The molar ratio of matrix to analyte is critical. A large excess of the matrix is required, typically in the range of 1000:1 to 10,000:1.[8]

    • Sample Preparation and Co-crystallization: The way the sample and matrix are mixed and deposited on the target plate significantly affects the results. Ensure both the matrix and analyte are dissolved in a suitable, volatile solvent to facilitate even co-crystallization.[8]

    • Laser Fluence: Adjust the laser energy. Start with low laser power and gradually increase it. Excessive laser energy can cause fragmentation and loss of the molecular ion signal.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for LC-ESI-MS of 3-HBA

This protocol outlines a systematic approach to optimizing the mobile phase for improved ionization of 3-HBA.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with additive.

    • Mobile Phase B: Acetonitrile or Methanol with additive.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Sample: 1 µg/mL solution of this compound.

  • Method:

    • Run a gradient from 10% B to 90% B over 10 minutes.

    • Analyze the sample in both positive and negative ESI modes.

    • Systematically test the mobile phase additives listed in the table below. Start with 0.1% formic acid.

  • Data Evaluation:

    • Compare the peak area or height of the 3-HBA peak obtained with each mobile phase composition.

    • Observe the peak shape and signal-to-noise ratio.

Data Presentation: Comparison of Mobile Phase Additives for 3-HBA Analysis

AdditiveConcentrationRecommended Ion ModeExpected Outcome
Formic Acid0.1%Negative / PositiveGood for chromatography and often enhances ionization.[3][5]
Acetic Acid0.1%Negative / PositiveA milder acid, can sometimes provide better signal in negative mode than formic acid.
Ammonium Formate5-10 mMNegative / PositiveCan improve peak shape and ionization.
Ammonium Acetate5-10 mMNegative / PositiveAnother common buffer that can enhance ionization.[10]
Protocol 2: Derivatization of 3-HBA with Dansyl Chloride for Enhanced ESI Signal

This protocol describes a derivatization procedure to improve the ionization efficiency of 3-HBA, particularly for positive mode ESI. Dansyl chloride reacts with the phenolic hydroxyl group.

  • Reagents:

    • 1 mg/mL solution of 3-HBA in acetonitrile.

    • 10 mg/mL solution of Dansyl Chloride in acetone.

    • 100 mM Sodium Bicarbonate buffer (pH 9.0).

  • Procedure:

    • In a microcentrifuge tube, mix 100 µL of the 3-HBA solution with 200 µL of the sodium bicarbonate buffer.

    • Add 100 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

    • After incubation, cool the mixture to room temperature.

    • Acidify the reaction mixture with 10 µL of formic acid to stop the reaction.

    • The sample is now ready for LC-MS analysis. The derivatized product will have a significantly higher mass and should be analyzed in positive ion mode. A 60-fold increase in sensitivity has been reported for a similar compound after dansylation.[11]

Protocol 3: MALDI Sample Preparation for 3-HBA using DHB Matrix

This protocol provides a standard method for preparing 3-HBA samples for MALDI-TOF MS analysis.

  • Reagents:

    • Analyte Solution: 1 mg/mL this compound in 50:50 acetonitrile:water.

    • Matrix Solution: 10 mg/mL 2,5-Dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Procedure (Dried-Droplet Method):

    • Mix the analyte solution and the matrix solution in a 1:10 (v/v) ratio.

    • Vortex the mixture thoroughly.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature.

    • The sample is now ready for MALDI-MS analysis.

Visualizations

Troubleshooting_Workflow start Poor 3-HBA Signal in Mass Spectrometry check_ms Check Instrument Performance (Run Standard) start->check_ms is_esi Using ESI? check_ms->is_esi Instrument OK end_bad Signal Still Poor check_ms->end_bad Instrument Issue is_maldi Using MALDI? is_esi->is_maldi No check_ion_mode Switch to Negative Ion Mode is_esi->check_ion_mode Yes check_matrix Use Appropriate Matrix (e.g., DHB) is_maldi->check_matrix Yes is_maldi->end_bad No, Other Issue optimize_mobile_phase Optimize Mobile Phase (pH and Additives) check_ion_mode->optimize_mobile_phase optimize_source Optimize Source Parameters optimize_mobile_phase->optimize_source consider_derivatization_esi Consider Derivatization optimize_source->consider_derivatization_esi Still Poor end_good Signal Improved optimize_source->end_good Success consider_derivatization_esi->end_good optimize_ratio Optimize Matrix:Analyte Ratio check_matrix->optimize_ratio optimize_prep Optimize Sample Preparation optimize_ratio->optimize_prep adjust_laser Adjust Laser Fluence optimize_prep->adjust_laser adjust_laser->end_good Success adjust_laser->end_bad Still Poor Ionization_Logic analyte This compound (Small, Polar, Acidic) lc_coupling Coupled with LC? analyte->lc_coupling esi Electrospray Ionization (ESI) lc_coupling->esi Yes maldi MALDI lc_coupling->maldi No (Direct Analysis) neg_mode Negative Ion Mode ([M-H]⁻) esi->neg_mode Primary Choice pos_mode Positive Ion Mode ([M+H]⁺) esi->pos_mode Alternative acidic_mobile_phase Acidic Mobile Phase (e.g., 0.1% Formic Acid) neg_mode->acidic_mobile_phase For good chromatography pos_mode->acidic_mobile_phase Enhances protonation derivatization Derivatization (e.g., Dansylation) pos_mode->derivatization To improve signal dhb_matrix DHB Matrix maldi->dhb_matrix

References

Technical Support Center: Separation of 3-Hydroxybenzoic Acid and Its Isomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and a standard experimental protocol for the challenging separation of 3-Hydroxybenzoic acid from its positional isomers (2-Hydroxybenzoic acid and 4-Hydroxybenzoic acid) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of hydroxybenzoic acid isomers.

Question: Why is the separation of hydroxybenzoic acid isomers so challenging?

Answer: Positional isomers, such as 2-, 3-, and 4-hydroxybenzoic acid, possess identical molecular weights and very similar physicochemical properties, including polarity and hydrophobicity. This similarity makes them difficult to resolve using standard reversed-phase HPLC methods, which primarily separate compounds based on hydrophobicity.[1] Achieving adequate separation requires careful optimization of stationary phase chemistry, mobile phase composition, and pH.[1][2]

Question: What is the recommended starting column for separating these isomers?

Answer: While a standard C18 column can be used, achieving baseline resolution is often difficult.[1][3] For aromatic positional isomers, columns that offer alternative separation mechanisms are highly recommended.[1]

  • Phenyl-Hexyl or Phenyl Phases: These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, offering a different selectivity compared to C18 columns.[1]

  • Pentafluorophenyl (PFP) Phases: PFP columns are also excellent candidates, providing a combination of hydrophobic, aromatic, and dipole-dipole interactions that can significantly enhance the resolution of positional isomers.[1]

  • Biphenyl Phases: A reversed-phase biphenyl stationary phase has been used successfully to separate all three isomers.[4]

Question: How does mobile phase pH affect the separation of hydroxybenzoic acids?

Answer: Mobile phase pH is a critical parameter for separating ionizable compounds like hydroxybenzoic acids.[5][6] The pKa values of these weak acids are crucial; at a pH below their pKa, they exist in their neutral, protonated form, which is more retained on a reversed-phase column.[7] As the pH increases above the pKa, the acids deprotonate to form anions, which are more polar and elute faster.[5][7] Since the isomers have slightly different pKa values, adjusting the pH can significantly alter their relative retention times and improve selectivity.[3] For robust methods, it is recommended to operate at a pH at least one unit away from the analyte's pKa to ensure reproducibility.[5]

Question: Which organic modifier is better: Acetonitrile or Methanol?

Answer: Both acetonitrile and methanol can be used, but they offer different selectivities. The choice can significantly impact the separation.[1][3] It is advisable to screen both solvents during method development. For example, switching from acetonitrile to methanol can change the elution order or improve the resolution between critical pairs.[3] The mobile phase typically consists of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.[4]

Troubleshooting Common Problems

Problem: I am seeing poor resolution or complete co-elution of the isomers.

  • Cause: Insufficient stationary phase selectivity.

    • Solution: As mentioned, standard C18 columns may not provide enough resolving power.[1] Switch to a Phenyl-Hexyl, PFP, or Biphenyl column to introduce alternative separation mechanisms like π-π interactions.[1][4]

  • Cause: Mobile phase pH is not optimal.

    • Solution: The charge state of the hydroxybenzoic acids is highly dependent on pH.[6] Systematically adjust the pH of the aqueous portion of your mobile phase (e.g., in 0.2-0.5 unit increments) to find the optimal selectivity. An acidic mobile phase, often containing 0.1% formic or phosphoric acid, is typically used to suppress ionization and increase retention.[1][4][8]

  • Cause: Gradient slope is too steep.

    • Solution: If using a gradient method, a rapid increase in organic solvent may not allow sufficient time for the isomers to resolve.[1] Try a shallower gradient, focusing the change in solvent composition around the percentage where the isomers elute.[1]

  • Cause: Column temperature is not optimized.

    • Solution: Temperature affects both solvent viscosity and analyte interaction with the stationary phase.[9] Analyze samples at different temperatures (e.g., 25°C, 30°C, 40°C). Lowering the temperature can sometimes enhance differential interactions and improve resolution.[1][9]

Problem: My analyte peaks are tailing.

  • Cause: Secondary interactions with the stationary phase.

    • Solution: The acidic silanol groups on the silica backbone of the column can interact with the analytes, causing peak tailing.[5] Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) to suppress silanol activity. Using a high-purity, end-capped column can also minimize these effects.

  • Cause: Sample overload.

    • Solution: Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample concentration and reinject.

Problem: I am observing split peaks.

  • Cause: Sample solvent is incompatible with the mobile phase.

    • Solution: Dissolving the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion, especially for early-eluting peaks. Whenever possible, dissolve and inject your samples in the initial mobile phase.

  • Cause: Clogged column inlet frit or column void.

    • Solution: Particulates from the sample or system can clog the inlet frit.[10] Try reverse flushing the column (disconnect from the detector first). If the problem persists, the column may need to be replaced.

Standard Experimental Protocol

This protocol provides a starting point for the separation of this compound and its isomers on a reversed-phase column. Optimization will likely be required based on your specific instrumentation and column.

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase HPLC column (e.g., Biphenyl, Phenyl-Hexyl, or PFP, 150 mm x 4.6 mm, 3.5 µm particle size).

  • HPLC-grade water, acetonitrile, and/or methanol.

  • Formic acid (or phosphoric acid).

  • Analytical standards of 2-, 3-, and 4-hydroxybenzoic acid.

  • Volumetric flasks and pipettes.

  • 0.22 µm or 0.45 µm syringe filters for sample preparation.[10]

2. Reagent and Sample Preparation

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol).[1]

  • Standard Stock Solution: Accurately weigh and dissolve ~10 mg of each isomer in methanol or mobile phase to prepare a 1 mg/mL stock solution.

  • Working Standard Solution: Dilute the stock solutions with the initial mobile phase to a final concentration of approximately 10-20 µg/mL for each isomer.

  • Sample Preparation: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging the column.[10]

3. Chromatographic Conditions The following table summarizes a typical set of starting conditions.

ParameterRecommended Setting
Column Biphenyl or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C[1]
Detection UV at 230 nm[11][12] or 255 nm[13]
Injection Volume 5 - 10 µL

4. Example Elution Data Under typical reversed-phase conditions with an acidic mobile phase, the elution order is often 4-HBA, followed by 3-HBA, and then 2-HBA, due to differences in polarity and intramolecular hydrogen bonding in the 2-isomer. The following table provides an example of retention times. Actual times will vary significantly based on the exact conditions.

CompoundExample Retention Time (min)
4-Hydroxybenzoic acid~7.5
This compound~8.2
2-Hydroxybenzoic acid~10.5

Visualized Workflows

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common separation issues.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Aqueous + Organic) prep_sample Prepare & Filter Sample/ Standard Solutions prep_mobile->prep_sample setup Equilibrate HPLC System & Column prep_sample->setup inject Inject Sample setup->inject run Execute Gradient Run inject->run detect Detect Analytes (UV) run->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Isomers integrate->quantify report Generate Report quantify->report

Caption: A standard workflow for the HPLC analysis of hydroxybenzoic acid isomers.

G start Poor Resolution or Co-elution Observed q1 Is the column a standard C18? start->q1 sol1 Switch to a Phenyl, PFP, or Biphenyl column for alternate selectivity. q1->sol1 Yes q2 Is the mobile phase pH optimized? q1->q2 No end_node Re-evaluate Separation sol1->end_node sol2 Adjust pH to maximize differences in ionization. (e.g., pH 2.5-3.5) q2->sol2 No q3 Is the gradient too steep? q2->q3 Yes sol2->end_node sol3 Decrease gradient slope to increase separation time. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: A troubleshooting decision tree for resolving co-eluting isomers.

References

Optimizing reaction conditions for the esterification of 3-Hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of 3-Hydroxybenzoic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the esterification of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield, or no ester product at all. What could be the reasons?

A: Low or no yield in a Fischer esterification is a common issue and can be attributed to several factors, as the reaction is a reversible equilibrium.[1] Here are the primary aspects to investigate:

  • Insufficient Catalyst: An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol to attack.[2] Ensure you have added a sufficient amount of a suitable catalyst.

  • Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture, either from wet reagents or glassware, will shift the equilibrium back towards the reactants, reducing the ester yield according to Le Chatelier's principle.[1]

  • Inadequate Temperature: Esterification reactions are typically slow at room temperature and require heating to proceed at a reasonable rate.[2]

  • Insufficient Reaction Time: The reaction may not have reached equilibrium.

  • Sub-optimal Reactant Ratio: The molar ratio of alcohol to carboxylic acid influences the equilibrium position.

Solutions:

  • Catalyst: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). If using a solid acid catalyst, ensure it is active.

  • Anhydrous Conditions: Use dry glassware and anhydrous reagents. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it is formed.[1][2]

  • Temperature: Heat the reaction mixture to reflux. For the esterification of hydroxybenzoic acids, a temperature around 100°C has been shown to be optimal for selectivity.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material (this compound) is consumed.

  • Reactant Ratio: Use a large excess of the alcohol (e.g., methanol) to shift the equilibrium towards the product.[1] Often, the alcohol can be used as the solvent.

Issue 2: Presence of Significant Side Products

Q: My final product is impure, and I suspect side reactions are occurring. What are the likely side products and how can I minimize them?

A: A common side reaction in the esterification of hydroxybenzoic acids is the etherification (O-alkylation) of the phenolic hydroxyl group, especially under harsh acidic conditions and high temperatures.

Solutions:

  • Control Temperature: Carefully control the reaction temperature. High temperatures can favor the dehydration of the alcohol to form ethers.[3] For the esterification of salicylic acid, an optimal temperature of around 100°C was found to provide the best selectivity.

  • Choice of Catalyst: While strong mineral acids are effective, they can also promote side reactions. Consider using a milder catalyst, such as p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst, which can sometimes offer better selectivity.

  • Protecting Groups: In cases where O-alkylation is a significant issue and cannot be controlled by optimizing reaction conditions, consider protecting the phenolic hydroxyl group before the esterification reaction. This adds extra steps to the synthesis but can significantly improve the purity of the desired ester.

Issue 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating and purifying my ester product after the reaction.

A: Effective work-up and purification are crucial for obtaining a pure product.

Solutions:

  • Neutralization: After the reaction is complete, the acid catalyst must be neutralized. This is typically achieved by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2] Add the bicarbonate solution slowly and carefully, as it will react with the acid to produce carbon dioxide gas, which can cause frothing.

  • Extraction: The ester is usually extracted from the aqueous layer using an immiscible organic solvent like ethyl acetate or diethyl ether.[2] Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break up emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.

  • Purification: The crude ester can be purified by recrystallization or column chromatography. For the synthesis of methyl 3-hydroxybenzoate, recrystallization from a benzene/cyclohexane mixture has been reported to yield a pure product.

Data Presentation

Table 1: Influence of Temperature on Esterification Yield of a Substituted Hydroxybenzoic Acid *

Temperature (°C)Benzyl Salicylate Yield (%)
7081.9
8081.4
9085.5
10087.7
11078.2
12073.4

*Data adapted from a study on the esterification of salicylic acid, a similar hydroxybenzoic acid. This suggests that an optimal temperature is around 100°C.

Table 2: Comparison of Catalysts for the Esterification of Benzoic Acid Derivatives

CatalystSubstrateAlcoholYield (%)Reference
HCl (catalytic)This compoundMethanol61PrepChem
H₂SO₄ (catalytic)4-fluoro-3-nitrobenzoic acidEthanol78ResearchGate
Zr/Ti Solid Acidp-methylbenzoic acidMethanol93.5MDPI
Iron-supported Zr/Ti Solid Acidp-chlorobenzoic acidMethanol90.0MDPI

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-hydroxybenzoate using HCl Catalyst

This protocol is based on a reported synthesis of methyl 3-hydroxybenzoate.

Materials:

  • This compound (10 g, 72.5 mmol)

  • Methanol (100 mL)

  • Hydrochloric acid (catalytic amount)

  • Ether (200 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Benzene/cyclohexane for recrystallization

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the solution to reflux for 24 hours. Monitor the reaction by TLC (10% ethyl acetate/hexane).

  • After completion, cool the solution and concentrate it to dryness using a rotary evaporator.

  • Dissolve the solid residue in ether.

  • Wash the ether solution with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting solid by recrystallization from a benzene/cyclohexane mixture to obtain methyl 3-hydroxybenzoate. (Reported yield: 61%).

Mandatory Visualization

Esterification_Optimization_Workflow Experimental Workflow for Optimizing Esterification cluster_setup Initial Reaction Setup cluster_optimization Optimization Cycle cluster_decision Decision and Refinement start Start: Define Reaction Scale reactants Combine this compound and excess Methanol start->reactants catalyst Add Acid Catalyst (e.g., H2SO4 or HCl) reactants->catalyst reflux Heat to Reflux (e.g., start at 80°C for 4h) catalyst->reflux monitor Monitor Progress by TLC reflux->monitor workup Work-up: Neutralize, Extract, Dry monitor->workup analyze Analyze Yield and Purity (e.g., by NMR, GC-MS) workup->analyze decision Yield > 85% and Purity > 95%? analyze->decision end End: Optimized Protocol decision->end Yes troubleshoot Troubleshoot: - Adjust Temperature - Change Catalyst - Vary Reactant Ratio - Alter Reaction Time decision->troubleshoot No troubleshoot->reflux Iterate

Caption: Workflow for optimizing the esterification of this compound.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer and Elimination cluster_product Product Formation start Carboxylic Acid (this compound) protonation Protonation of Carbonyl Oxygen start->protonation H+ (catalyst) attack Nucleophilic Attack by Alcohol (Methanol) protonation->attack tetrahedral Formation of Tetrahedral Intermediate attack->tetrahedral proton_transfer Proton Transfer to a Hydroxyl Group tetrahedral->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation catalyst_regen Regeneration of Acid Catalyst (H+) product Ester Product (Methyl 3-hydroxybenzoate) deprotonation->product deprotonation->catalyst_regen

Caption: The mechanism of Fischer Esterification for this compound.

References

Troubleshooting unexpected side products in 3-Hydroxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting reactions involving 3-Hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected outcomes during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Esterification Reactions

Question: I am trying to perform a Fischer esterification of this compound with methanol and sulfuric acid, but I am observing a low yield of the desired methyl 3-hydroxybenzoate. What could be the issue?

Answer: Low yields in Fischer esterification can stem from several factors. The reaction is an equilibrium process, so it's crucial to shift the equilibrium towards the product.[1] Here are some common causes and solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are using a sufficient amount of the alcohol (methanol), often as the solvent, to drive the equilibrium forward. Refluxing for an adequate amount of time (e.g., 8-24 hours) is also critical.[2][3]

  • Water Content: The presence of water in the reactants or solvent can hinder the reaction by shifting the equilibrium back to the starting materials. Ensure you are using anhydrous alcohol and reagents.

  • Insufficient Catalyst: A catalytic amount of strong acid (like concentrated H₂SO₄) is necessary.[3] If the reaction is sluggish, a slight increase in the catalyst amount might be beneficial. However, excessive acid can lead to side reactions.

A potential side reaction to consider is O-alkylation of the phenolic hydroxyl group, leading to the formation of methyl 3-methoxybenzoate. While less common under standard Fischer esterification conditions, it can occur, especially if the reaction is forced with more reactive alkylating agents.[1]

Question: During the workup of my this compound esterification, I'm having trouble with product isolation and see multiple spots on my TLC. What are these impurities?

Answer: The additional spots on your TLC are likely unreacted starting material and potential side products.

  • Unreacted this compound: Due to the equilibrium nature of the reaction, some starting material will likely remain. A basic wash (e.g., with saturated sodium bicarbonate solution) during the workup will remove the acidic starting material from the organic layer containing your ester product.[2][4]

  • Side Products from Alcohol Dehydration: If you are using a secondary or tertiary alcohol and harsh acidic conditions, dehydration of the alcohol to form an alkene can occur. This is less of a concern with methanol or ethanol.

  • Condensation Products: In some cases, intermolecular esterification between two molecules of this compound could lead to dimer or oligomer formation, though this is less common under typical Fischer esterification conditions.

To identify the impurities, techniques like GC-MS or LC-MS can be very effective.[5]

Nitration Reactions

Question: I am nitrating this compound and obtaining a mixture of isomers. How can I control the regioselectivity?

Answer: The hydroxyl (-OH) and carboxylic acid (-COOH) groups on this compound have competing directing effects in electrophilic aromatic substitution. The hydroxyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The final product distribution is sensitive to reaction conditions.

Nitration of this compound typically yields a mixture of isomers, with the main products being 2-nitro-3-hydroxybenzoic acid, 4-nitro-3-hydroxybenzoic acid, and 6-nitro-3-hydroxybenzoic acid.[6][7]

To influence the regioselectivity:

  • Temperature Control: Lower temperatures generally favor the kinetically controlled product. Nitration reactions are often exothermic, and maintaining a low and constant temperature (e.g., 0-5°C) is crucial to minimize the formation of undesired isomers and dinitro products.[8]

  • Choice of Nitrating Agent: The concentration and composition of the nitrating mixture (e.g., fuming nitric acid vs. a mixture of nitric and sulfuric acid) can affect the outcome. Using a milder nitrating agent may provide better selectivity.

Vigorous nitration conditions (high temperatures) can lead to decarboxylation and the formation of nitrophenols, and in extreme cases, picric acid.[9]

Halogenation Reactions

Question: When I treat this compound with aqueous bromine, I observe gas evolution and the formation of a product that doesn't seem to be a simple brominated benzoic acid. What is happening?

Answer: The reaction of phenols with excess aqueous bromine can lead to both bromination and decarboxylation. The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. In the case of hydroxybenzoic acids, this can lead to the replacement of the carboxylic acid group with a bromine atom, evolving carbon dioxide gas. The expected product in this case would be 2,4,6-tribromophenol.[10][11]

To achieve simple bromination without decarboxylation, you should consider using milder brominating agents and non-aqueous conditions.

Other Reactions

Question: I am concerned about the possibility of decarboxylation as a side reaction. Under what conditions is this likely to occur?

Answer: Decarboxylation, the loss of the carboxyl group as CO₂, is a potential side reaction for hydroxybenzoic acids, especially at elevated temperatures and in the presence of strong acids or bases.[12][13] For instance, during the synthesis of this compound via alkali fusion of 3-sulfobenzoic acid, high temperatures can lead to the formation of phenol as a byproduct through decarboxylation.[14]

Modern methods are being developed for controlled decarboxylative hydroxylation, but under typical synthetic conditions, it is often an undesired side reaction.[12]

Question: Can this compound undergo polymerization?

Answer: Yes, under certain conditions, this compound can undergo polymerization to form aromatic polyesters.[15] This typically requires high temperatures and/or the use of specific catalysts to promote the intermolecular esterification between the hydroxyl and carboxylic acid groups of different molecules. This is a consideration in reactions run at high temperatures for extended periods, especially if reagents that can facilitate this, such as acyl chlorides, are present.[14]

Data Presentation

Table 1: Isomer Distribution in the Nitration of 3-Chlorobenzoic Acid (as an analogue)

IsomerPercentage in Mixture
6-nitro-3-chlorobenzoic acid91.0%
2-nitro-3-chlorobenzoic acid6.7%
Other2.3%

Data from a study on a closely related substrate, providing insight into potential isomer distribution.[16]

Table 2: Purity Analysis of this compound Synthesis via Sulfonation/Alkali Fusion

CompoundPercentage
This compound99.3%
2-hydroxybenzoic acid0.25%
4-hydroxybenzoic acid0.26%
Benzoic acid0.06%

This table illustrates typical impurities found in this compound synthesized by a common industrial method.[14]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol

This protocol is adapted from standard Fischer esterification procedures.[4][17][18]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 10 g (72.5 mmol) of this compound in 100 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mL) to the solution.

  • Reflux: Heat the mixture to a gentle reflux and maintain for 8-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate (200 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid, and finally with brine (50 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude methyl 3-hydroxybenzoate.

    • The crude product can be further purified by recrystallization from a suitable solvent system like benzene/cyclohexane to yield a white solid.[2]

Protocol 2: Nitration of a Benzoic Acid Derivative (General Procedure)

This is a general protocol that should be adapted with careful temperature control for this compound.[8]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice/salt bath to 0°C or below, slowly add concentrated sulfuric acid to concentrated nitric acid.

  • Reaction Setup: In a separate beaker or flask, dissolve the benzoic acid derivative in concentrated sulfuric acid, ensuring the temperature is maintained below 0°C.

  • Nitration: Slowly add the cold nitrating mixture to the cold solution of the benzoic acid derivative with vigorous stirring, ensuring the temperature does not exceed 5°C.

  • Reaction Completion: After the addition is complete, continue stirring in the cold bath for another 10-15 minutes.

  • Workup: Pour the reaction mixture over a slurry of ice and water with stirring to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and air dry. The crude product can be recrystallized from a suitable solvent.

Visualizations

Esterification_Troubleshooting start Low Yield in Esterification incomplete_reaction Incomplete Reaction? start->incomplete_reaction water_present Water Present? start->water_present catalyst_issue Catalyst Issue? start->catalyst_issue side_products Side Products Formed? start->side_products solution1 Increase reflux time Use excess alcohol incomplete_reaction->solution1 Yes solution2 Use anhydrous reagents and solvent water_present->solution2 Yes solution3 Check catalyst activity Adjust loading catalyst_issue->solution3 Yes solution4 Optimize conditions to minimize (e.g., O-alkylation, dehydration) side_products->solution4 Yes

Caption: Troubleshooting workflow for low yield in esterification.

Nitration_Pathway reactant This compound reagent + HNO3 / H2SO4 reactant->reagent product1 2-Nitro-3-hydroxybenzoic Acid (ortho to -OH) reagent->product1 product2 4-Nitro-3-hydroxybenzoic Acid (ortho to -COOH, para to -OH) reagent->product2 product3 6-Nitro-3-hydroxybenzoic Acid (ortho to -OH) reagent->product3 side_product Decarboxylation/Over-nitration (e.g., Nitrophenols) reagent->side_product conditions Harsh Conditions (High Temp) conditions->side_product Halogenation_Decarboxylation start This compound reagent + 3Br2 (aq) start->reagent intermediate Tribrominated Intermediate reagent->intermediate product 2,4,6-Tribromophenol intermediate->product Decarboxylation co2 + CO2 (gas) product->co2

References

Enhancing the resolution of 3-Hydroxybenzoic acid in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NMR Spectroscopy of 3-Hydroxybenzoic Acid

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution of this compound in NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad?

Peak broadening in the ¹H NMR spectrum of this compound is a common issue stemming from several factors:

  • Chemical Exchange: The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are acidic and can rapidly exchange with each other and with trace amounts of water in the NMR solvent. This rapid exchange between different chemical environments is a primary cause of significant peak broadening.[1] For these specific protons, the signal may become so broad that it merges with the baseline.[2]

  • Hydrogen Bonding: this compound can form intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. Molecules involved in hydrogen bonding can exhibit temperature-dependent chemical shifts and broader lines.[3][4][5]

  • Sample Concentration: High sample concentrations can increase the viscosity of the solution and promote bimolecular interactions, which restricts molecular tumbling. This leads to shorter relaxation times (T2) and, consequently, broader NMR signals.[1][6]

  • Magnetic Field Inhomogeneity: If the magnetic field is not uniform across the sample, nuclei in different parts of the sample will experience slightly different field strengths, causing a spread in resonance frequencies and broadening the peaks. This is often due to improper instrument shimming.[1]

Q2: How can I improve the resolution of the overlapping aromatic signals?

The aromatic region of this compound (typically 6.5-8.5 ppm) can show complex splitting patterns and overlapping peaks.[7] Here are several strategies to improve resolution:

  • Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of the protons, potentially resolving overlapping multiplets.[6]

  • Adjust the Temperature: Recording the spectrum at a different temperature (Variable Temperature NMR) can sharpen peaks.[8] Changes in temperature affect molecular motion and the rates of chemical exchange, which can simplify the spectrum.[5]

  • Optimize Shimming: Before acquiring the spectrum, carefully shim the NMR magnet to improve the homogeneity of the magnetic field. This is a critical step for minimizing peak broadening.[1]

  • Use a Higher Field Instrument: NMR spectrometers with higher magnetic field strengths provide better signal dispersion, which can resolve closely spaced peaks.

  • Advanced NMR Techniques: If available, advanced techniques like 2D NMR (e.g., COSY, HSQC) can help to distinguish and assign overlapping signals by providing correlation data between different nuclei.[9][10]

Q3: The signals for the hydroxyl (-OH) and carboxylic acid (-COOH) protons are very broad or have disappeared. How can I confirm their presence?

The disappearance of these signals is common due to the rapid chemical exchange mentioned in Q1.[2] The definitive method to identify these exchangeable protons is a D₂O exchange experiment .

By adding a drop of deuterium oxide (D₂O) to the NMR sample, the labile -OH and -COOH protons will exchange with deuterium. Since deuterium is not observed in ¹H NMR, the corresponding peaks will disappear or significantly decrease in intensity in the subsequent spectrum. This confirms their identity.[6]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the NMR analysis of this compound.

Guide 1: Systematic Workflow for Improving Poor Resolution

This workflow provides a step-by-step process for diagnosing and fixing poor spectral resolution.

G cluster_0 Problem Identification cluster_1 Corrective Actions cluster_2 Outcome start Poor Resolution in ¹H NMR Spectrum check_peaks Are aromatic peaks overlapping or broad? start->check_peaks check_labile Are -OH / -COOH peaks broad or missing? check_peaks->check_labile No action_shim 1. Improve Shimming check_peaks->action_shim Yes action_d2o Perform D₂O Exchange Experiment check_labile->action_d2o Yes end_goal High-Resolution Spectrum with Clear Assignments check_labile->end_goal No action_conc 2. Reduce Sample Concentration action_shim->action_conc action_solvent 3. Change Solvent (e.g., DMSO-d6, Benzene-d6) action_conc->action_solvent action_temp 4. Vary Temperature (VT-NMR) action_solvent->action_temp action_2d Acquire 2D NMR (COSY, HSQC) action_temp->action_2d action_d2o->end_goal action_2d->end_goal

Caption: Troubleshooting workflow for enhancing NMR resolution.

Guide 2: Understanding Peak Broadening Mechanisms

This diagram illustrates the key physical and chemical processes that lead to peak broadening for this compound.

G A This compound in Solution B Chemical Properties A->B C Sample Conditions A->C D Acidic Protons (-OH, -COOH) B->D E Intermolecular Hydrogen Bonding B->E F High Concentration C->F G Paramagnetic Impurities C->G H Rapid Proton Exchange D->H I Molecular Aggregation E->I J Increased Viscosity F->J K Faster Relaxation G->K L Broad NMR Peaks H->L I->L J->L K->L

Caption: Factors contributing to NMR peak broadening.

Quantitative Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for this compound dissolved in DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹H NMR (Proton) Chemical Shift (ppm) ¹³C NMR (Carbon) Chemical Shift (ppm)
Carboxylic Acid (-COOH)~12.9C (Carboxylic)~167.8
Hydroxyl (-OH)~9.8C-OH~158.1
Aromatic (CH)7.42C-COOH~132.4
Aromatic (CH)7.39Aromatic (CH)~123.7
Aromatic (CH)7.31Aromatic (CH)~120.9
Aromatic (CH)7.03Aromatic (CH)~118.3
Data compiled from various sources.[11][12] Actual shifts may vary based on concentration, temperature, and pH.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

Objective: To prepare a high-quality NMR sample of this compound for analysis.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, high purity)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • High-precision balance

  • Vial, spatula, and pipette

  • 5 mm NMR tube

Procedure:

  • Weigh Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[13]

  • Dissolve: Gently swirl or vortex the vial until the sample is completely dissolved. Mild heating may be applied if solubility is an issue, but allow the solution to return to room temperature before proceeding.

  • Add Standard (Optional): If an internal standard is required for chemical shift referencing, add a very small amount of TMS (typically included in the solvent by the manufacturer).[13]

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument (typically ~4 cm).

  • Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Protocol 2: D₂O Exchange for Identifying Labile Protons

Objective: To confirm the identity of -OH and -COOH proton signals in the ¹H NMR spectrum.

Procedure:

  • Acquire Initial Spectrum: Prepare a sample of this compound as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Identify Potential Peaks: Note the chemical shifts of any broad peaks suspected to be from the hydroxyl or carboxylic acid protons.

  • Add D₂O: Carefully remove the cap from the NMR tube and add one drop (approximately 20-30 µL) of deuterium oxide (D₂O).

  • Mix Thoroughly: Re-cap the tube and shake it vigorously for several seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.[6]

  • Re-acquire Spectrum: Place the sample back into the NMR spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters as the first.

  • Analyze and Compare: Compare the two spectra. The signals corresponding to the exchangeable -OH and -COOH protons will have disappeared or their intensity will be dramatically reduced in the second spectrum.[6]

References

Technical Support Center: Analysis of 3-Hydroxybenzoic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the LC-MS/MS analysis of 3-Hydroxybenzoic acid.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Inconsistent Peak Areas for this compound

Possible Cause: Significant ion suppression from co-eluting matrix components is a primary cause of reduced sensitivity and erratic results.[1][2] Biological matrices like plasma and urine contain numerous endogenous substances, such as phospholipids and salts, that can interfere with the ionization of this compound in the mass spectrometer source.[3]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3]

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences. For an acidic compound like this compound, a mixed-mode or a polymeric reversed-phase sorbent can provide excellent cleanup.

    • Liquid-Liquid Extraction (LLE): LLE can be effective in separating this compound from highly polar matrix components.

    • Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing matrix components and often results in significant ion suppression.[4]

  • Improve Chromatographic Separation: Increasing the separation between this compound and interfering compounds can significantly reduce ion suppression.

    • Use a High-Resolution Column: A column with a smaller particle size (e.g., <2 µm) can improve peak shape and resolution.

    • Optimize the Mobile Phase: Adjusting the organic solvent, pH, and additives can alter the elution profile of both the analyte and interferences. For acidic compounds, a mobile phase with a low pH (e.g., using formic acid) is often beneficial.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.

Issue 2: High Variability Between Replicate Injections

Possible Cause: Inconsistent sample cleanup or the use of a suboptimal internal standard can lead to high variability.

Solutions:

  • Refine the Sample Preparation Protocol: Ensure the chosen sample preparation method is robust and reproducible. For SPE, ensure consistent conditioning, loading, washing, and elution steps.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects and variability in sample preparation and instrument response. It co-elutes with the analyte and experiences similar ion suppression, leading to more accurate and precise quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting molecules from the sample matrix.[1][2] This leads to a lower signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.

Q2: Which sample preparation method is best for reducing ion suppression for this compound in plasma?

A2: While the optimal method can be matrix and concentration-dependent, Solid-Phase Extraction (SPE) is generally the most effective technique for removing a wide range of interfering compounds from complex matrices like plasma, leading to reduced ion suppression.[3][4] Liquid-Liquid Extraction (LLE) can also be effective. Protein Precipitation (PPT) is the simplest method but is often the least effective at removing matrix components and may result in significant ion suppression.

Q3: How can I assess the extent of ion suppression in my assay?

A3: A common method is the post-extraction spike analysis. In this experiment, you compare the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process without the analyte). A lower peak area in the matrix extract indicates ion suppression.

Q4: Can changing my chromatographic conditions help reduce ion suppression?

A4: Yes, optimizing chromatographic conditions is a crucial step. By achieving better separation between this compound and co-eluting matrix components, you can significantly minimize ion suppression. This can be accomplished by adjusting the mobile phase composition (e.g., organic solvent ratio, pH, additives) and using a high-efficiency column.

Q5: What are the best mobile phase additives for the analysis of this compound?

A5: For acidic compounds like this compound, using a mobile phase with a low pH is generally beneficial for retention on reversed-phase columns and for promoting protonation in positive ion mode or deprotonation in negative ion mode. Formic acid (0.1%) is a common and effective additive. Ammonium formate or ammonium acetate can also be used to control pH and improve peak shape.

Quantitative Data Summary

The following table provides an illustrative comparison of the expected performance of different sample preparation techniques for a small acidic molecule like this compound in human plasma. The values are based on published data for similar compounds and should be used as a general guide.[4][5][6]

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT) 85 - 10540 - 70 (Suppression)< 15
Liquid-Liquid Extraction (LLE) 70 - 9510 - 30 (Suppression)< 10
Solid-Phase Extraction (SPE) 85 - 110< 15 (Suppression/Enhancement)< 5

Note: Matrix Effect is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) * 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add the internal standard and 50 µL of 1% formic acid in water.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) using a Polymeric Reversed-Phase Sorbent
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 200 µL of 2% phosphoric acid) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing lcms->data

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Poor Sensitivity or High Variability cause1 Ion Suppression issue->cause1 cause2 Inadequate Sample Cleanup issue->cause2 cause3 Poor Chromatography issue->cause3 cause4 No/Improper IS issue->cause4 sol1 Optimize Sample Prep (SPE > LLE > PPT) cause1->sol1 sol2 Improve Chromatographic Separation cause1->sol2 sol4 Dilute Sample cause1->sol4 cause2->sol1 cause3->sol2 sol3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) cause4->sol3

Caption: Troubleshooting logic for common LC-MS/MS issues with this compound.

References

Technical Support Center: Purification of Crude 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route used. Key impurities often include:

  • Isomeric Hydroxybenzoic Acids: 2-Hydroxybenzoic acid and 4-Hydroxybenzoic acid are common process-related impurities.[1]

  • Starting Materials: Unreacted starting materials, such as 3-sulfobenzoic acid, may be present.[1][2]

  • Inorganic Salts: Salts like sodium chloride or sodium sulfate can be carried over from the synthesis and workup steps.[1]

  • Colored Impurities: The crude product may contain colored byproducts, often appearing as a brown or yellow tint.

Q2: Which purification method is most suitable for my crude this compound?

A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity.

  • Recrystallization: This is the most common and often the first method to try for removing small amounts of impurities, especially if the crude product is already relatively pure. Water is a common solvent for this purpose.

  • Solvent Extraction: This is useful for separating this compound from impurities with significantly different solubilities in two immiscible solvents. It is often used as a preliminary purification step.

  • Column Chromatography: This technique is highly effective for separating compounds with similar polarities, such as isomers of hydroxybenzoic acid.

  • Sublimation: This method is suitable for removing non-volatile impurities from this compound, which can be sublimed under reduced pressure.

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: Water is an excellent starting solvent for the recrystallization of this compound. Its solubility is relatively low in cold water but increases significantly in hot water, which are key characteristics of a good recrystallization solvent. For more nonpolar impurities, a mixed solvent system, such as ethanol-water or acetone-water, may be effective.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Oiling Out (Product separates as an oil, not crystals) 1. The melting point of the solute is lower than the boiling point of the solvent. 2. The solution is supersaturated, and the solute is coming out of solution too quickly at a temperature above its melting point. 3. High concentration of impurities depressing the melting point.1. Add more hot solvent to decrease the concentration and cool the solution very slowly. 2. Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and then cool slowly. 3. Perform a preliminary purification step, like a charcoal treatment, to remove impurities.
No Crystals Form Upon Cooling 1. The solution is not saturated (too much solvent was added). 2. The solution is supersaturated but requires nucleation to begin crystallization.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure this compound.
Low Crystal Yield 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold, leading to dissolution.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Ensure the funnel and receiving flask are pre-heated before hot filtration. Use a slight excess of hot solvent to prevent premature crystallization. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are Colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Boil for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers 1. Inappropriate mobile phase polarity. 2. Column is overloaded with the sample.1. Optimize the mobile phase composition. For separating hydroxybenzoic acid isomers, a gradient elution with a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is often effective. 2. Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude compound ratio of 30:1 to 100:1 by weight.[1]
Compound is Stuck on the Column The mobile phase is not polar enough to elute the highly polar this compound.Gradually increase the polarity of the mobile phase. A small amount of acetic or formic acid can be added to the mobile phase to help elute acidic compounds.
Tailing Peaks 1. Strong interaction between the acidic compound and the silica gel. 2. Column channeling or poor packing.1. Add a small percentage (0.1-1%) of a polar modifier like acetic acid to the mobile phase to reduce tailing. 2. Ensure the column is packed uniformly without any cracks or channels.
Sublimation
Problem Possible Cause(s) Solution(s)
No Sublimate Forms 1. The temperature is too low. 2. The vacuum is not strong enough.1. Gradually increase the temperature of the heating bath, ensuring it remains below the melting point of this compound (202-203°C). 2. Check the vacuum system for leaks and ensure the pump is functioning correctly. A high vacuum is necessary for the sublimation of this compound.
Product Decomposes The heating temperature is too high.Reduce the temperature. Sublimation should occur at a temperature below the compound's melting point.
Low Recovery 1. Inefficient condensation of the vapor. 2. Sublimate is lost during the breaking of the vacuum.1. Ensure the cold finger or condensing surface is sufficiently cold throughout the process. 2. Break the vacuum very slowly to prevent a sudden inrush of air from dislodging the purified crystals.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Temperature Dependence of Solubility
Water0.725[3]Increases significantly with increasing temperature.[4]
EthanolSolubleHigh solubility.
MethanolSolubleHigh solubility.
AcetoneSolubleHigh solubility.[4]
Diethyl EtherSolubleGood solubility.[4]
DMSO28 mg/mL (2.8 g/100mL)[5]High solubility.

Table 2: Comparison of Purification Strategies

Purification Method Principle of Separation Best For Removing Typical Expected Yield Advantages Disadvantages
Recrystallization Difference in solubility between the compound and impurities at different temperatures.Small amounts of impurities with different solubility profiles.70-90%Simple, cost-effective, and can yield high purity crystals.Can have lower yields if the compound is somewhat soluble in the cold solvent; risk of "oiling out".
Solvent Extraction Differential solubility of the compound and impurities in two immiscible liquids.Impurities with significantly different polarities.80-95%Good for initial cleanup of very crude material; can handle large quantities.Requires large volumes of solvents; less effective for impurities with similar solubility.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase.Isomers and compounds with similar polarities.50-80%High resolving power for complex mixtures.Can be time-consuming and requires larger volumes of solvent; potential for sample loss on the column.
Sublimation Conversion of a solid directly to a gas, leaving non-volatile impurities behind.Non-volatile or thermally unstable impurities.60-80%Solvent-free method; can yield very pure product.Only applicable to compounds that sublime; requires vacuum and careful temperature control.

Experimental Protocols

Recrystallization from Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water until the this compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). Swirl the flask and gently boil the solution for 5-10 minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a drying oven at a temperature below the melting point of this compound (e.g., 80-100°C) or under vacuum.

Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a nonpolar mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A small amount of acetic acid (0.1-1%) can be added to the mobile phase to improve the peak shape of the acidic compound.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Recrystallization_Workflow A Crude 3-HBA B Dissolve in minimal hot water A->B C Add Activated Charcoal (if colored) B->C D Hot Gravity Filtration B->D if not colored C->D E Slow Cooling & Crystallization D->E J Insoluble Impurities & Charcoal D->J F Vacuum Filtration E->F G Wash with ice-cold water F->G K Soluble Impurities in Mother Liquor F->K H Dry Crystals G->H I Pure 3-HBA H->I

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Pack Column with Silica Gel Slurry B Load Crude 3-HBA Sample A->B C Elute with Solvent Gradient (increasing polarity) B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F I Impurities (eluted in separate fractions) E->I G Evaporate Solvent F->G H Pure 3-HBA G->H Purification_Decision_Tree Start Crude 3-HBA Impurities What are the main impurities? Start->Impurities Isomers Isomers (2-HBA, 4-HBA) Impurities->Isomers Yes Colored Colored Impurities & Minor Byproducts Impurities->Colored No NonVolatile Non-Volatile Impurities Impurities->NonVolatile If applicable Column Column Chromatography Isomers->Column Recrystallization Recrystallization (with charcoal if needed) Colored->Recrystallization Sublimation Sublimation NonVolatile->Sublimation

References

Validation & Comparative

A Comparative Guide to the Quantification of 3-Hydroxybenzoic Acid: HPLC vs. Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Hydroxybenzoic acid (3-HBA), a key phenolic compound, is crucial for various applications, from metabolism studies to pharmaceutical quality control. This guide provides a detailed comparison of the traditional High-Performance Liquid Chromatography (HPLC) method with advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS).

This comparison is based on a comprehensive review of validated analytical methodologies, focusing on key performance indicators including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Detailed experimental protocols for each technique are provided to support the practical application of these methods in a laboratory setting.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of 3-HBA depends on the specific requirements of the study, such as the required sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize the key performance characteristics of HPLC and its alternatives.

Table 1: HPLC Method Performance for Hydroxybenzoic Acid Quantification

ParameterReported ValueCitation
Linearity Range0.5 - 160 µg/mL[1]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)0.1007 µg/mL[2]
Limit of Quantification (LOQ)0.5033 µg/mL[2]
Accuracy (% Recovery)90.0% - 109%[3]
Precision (%RSD)< 2%[4]

Table 2: UPLC-MS/MS Method Performance for Hydroxybenzoic Acid Quantification

ParameterReported ValueCitation
Linearity Range0.05 - 200 mg/L[3]
Correlation Coefficient (r²)> 0.99[3]
Limit of Detection (LOD)0.01 µg/g[5]
Limit of Quantification (LOQ)0.03 µg/g[5]
Accuracy (% of Nominal)93.4% - 108%[3]
Precision (%CV)0.29% - 5.30%[3]

Table 3: Capillary Electrophoresis Method Performance for Hydroxybenzoic Acid Quantification

ParameterReported ValueCitation
Linearity Range0.46 - 3.49 µ g/spot [1]
Correlation Coefficient (r²)> 0.9977[1]
Limit of Detection (LOD)0.10 - 0.37 µ g/spot [1]
Limit of Quantification (LOQ)0.20 - 0.44 µ g/spot [1]
Recovery> 96.32%[1]
Precision (%RSD)< 15%[6]

Table 4: GC-MS Method Performance for Carboxylic Acid Quantification (as a proxy)

ParameterReported ValueCitation
Linearity Range1 - 20 ng[7]
Correlation Coefficient (r²)Not specified
Limit of Detection (LOD)1.2 - 15.2 pg[7]
Limit of Quantification (LOQ)Not specified
Accuracy (% Recovery)Not specified
Precision (%RSD)1.2% - 13.0%[7]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are outlined below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a typical reversed-phase HPLC method for the quantification of 3-HBA.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable acid for pH adjustment

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized, for instance, a gradient elution starting from a lower organic phase concentration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 238 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the 3-HBA reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Depending on the matrix, samples may require extraction, filtration, and dilution with the mobile phase before injection.

Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[2]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method offers higher sensitivity and selectivity compared to HPLC-UV.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 or other suitable UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

  • Control and data analysis software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium formate for mobile phase modification

  • This compound reference standard and a suitable internal standard (e.g., a stable isotope-labeled analog)

UPLC-MS/MS Conditions:

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for 3-HBA (e.g., m/z 137 -> 93) and the internal standard.[8]

Standard and Sample Preparation: Similar to the HPLC method, but with the addition of a fixed concentration of the internal standard to all standards and samples to correct for matrix effects and variations in instrument response.

Capillary Electrophoresis (CE) Method

CE offers high separation efficiency and low sample and reagent consumption.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm internal diameter)

  • Control and data acquisition software

Reagents:

  • Sodium tetraborate

  • Boric acid

  • Sodium hydroxide for pH adjustment

  • Organic modifiers like methanol or acetonitrile (optional)

  • This compound reference standard

Electrophoretic Conditions:

  • Background Electrolyte (BGE): A buffer solution, for example, 20 mM sodium tetraborate adjusted to a specific pH (e.g., pH 9.3).[9]

  • Voltage: 20-30 kV

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic or electrokinetic injection

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

Standard and Sample Preparation: Standards and samples are dissolved in the BGE or a compatible low-ionic-strength buffer. Samples may require filtration before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 3-HBA, a derivatization step is necessary.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • A suitable capillary column (e.g., DB-5ms)

  • Autosampler

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Solvent for extraction and derivatization (e.g., ethyl acetate)

  • This compound reference standard

GC-MS Conditions:

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

Derivatization and Sample Preparation:

  • Extract 3-HBA from the sample using a suitable solvent.

  • Evaporate the solvent to dryness.

  • Add the derivatizing agent and a solvent, then heat the mixture (e.g., at 70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative of 3-HBA.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Visualizing the Workflow and Metabolic Context

To better understand the analytical workflow and the biological relevance of this compound, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample Biological or Pharmaceutical Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Filtration Filtration/ Dilution Extraction->Filtration Derivatization->Filtration HPLC HPLC-UV Filtration->HPLC UPLC_MS UPLC-MS/MS Filtration->UPLC_MS CE CE-UV Filtration->CE GC_MS GC-MS Filtration->GC_MS Quantification Quantification HPLC->Quantification UPLC_MS->Quantification CE->Quantification GC_MS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the quantification of this compound.

cluster_degradation Bacterial Degradation of this compound 3HBA This compound Protocatechuic_acid Protocatechuic Acid 3HBA->Protocatechuic_acid Hydroxylation Ring_cleavage Ring Cleavage Products Protocatechuic_acid->Ring_cleavage Dioxygenase Central_metabolism Central Metabolism (TCA Cycle) Ring_cleavage->Central_metabolism

Caption: Simplified bacterial degradation pathway of this compound.[10]

Conclusion

The choice of an analytical method for this compound quantification is a critical decision that impacts the quality and reliability of research and development outcomes. While HPLC with UV detection remains a robust and widely accessible technique, methods like UPLC-MS/MS offer superior sensitivity and selectivity, which are essential for analyzing complex biological matrices or trace amounts of the analyte. Capillary electrophoresis provides an alternative with high separation efficiency and minimal sample consumption. GC-MS, although requiring a derivatization step, is a powerful tool for comprehensive metabolic profiling.

By understanding the comparative performance and methodological details presented in this guide, researchers can make informed decisions to select the most appropriate technique that aligns with their specific analytical needs and available resources, ultimately ensuring the generation of accurate and reproducible data.

References

A Comparative Analysis of 3-Hydroxybenzoic Acid Isomers as MALDI Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a cornerstone technique for the analysis of a wide range of analytes, from small molecules to large proteins. The choice of matrix is critical to the success of a MALDI experiment, influencing ionization efficiency, spectral quality, and analyte compatibility. While numerous matrices have been developed, the isomers of hydroxybenzoic acid represent a fundamental class of compounds for such applications. This guide provides a comparative overview of 3-hydroxybenzoic acid and its ortho- and para-isomers, 2-hydroxybenzoic acid and 4-hydroxybenzoic acid, as MALDI matrices.

Due to a lack of direct comparative studies in published literature, this guide presents a qualitative comparison based on the known properties of these isomers and general principles of MALDI-MS. It also provides a detailed experimental protocol for researchers to conduct their own quantitative comparisons.

Qualitative Performance Comparison

The following table summarizes the anticipated performance of 2-hydroxybenzoic acid (2-HBA), this compound (3-HBA), and 4-hydroxybenzoic acid (4-HBA) as MALDI matrices. These are qualitative assessments based on general structure-activity relationships in MALDI matrices.

Feature2-Hydroxybenzoic Acid (Salicylic Acid)This compound4-Hydroxybenzoic Acid
Primary Analytes Small molecules, PeptidesSmall molecules, PeptidesSmall molecules, Peptides
Ionization Efficiency ModerateModerate to HighModerate
Signal-to-Noise Ratio ModerateExpected to be favorableModerate
Crystal Homogeneity Variable, can form needle-like crystalsCan form more homogenous crystalsVariable
Analyte Compatibility Good for a range of polar small moleculesPotentially broader compatibilityGood for a range of polar small molecules
Solubility Soluble in common organic solvents (e.g., acetonitrile, ethanol)Soluble in common organic solventsSoluble in common organic solvents

Experimental Protocols

To facilitate a direct and quantitative comparison of these isomers, the following experimental protocol is provided. This methodology is designed to assess key performance metrics such as signal intensity, resolution, and mass accuracy.

I. Materials and Reagents
  • Matrices:

    • 2-Hydroxybenzoic acid (≥99.5% purity)

    • This compound (≥99.5% purity)

    • 4-Hydroxybenzoic acid (≥99.5% purity)

  • Analytes:

    • Angiotensin II (MW: 1046.2 Da) as a standard peptide.

    • A small molecule standard relevant to the user's research (e.g., Verapamil, MW: 454.6 Da).

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Ethanol (EtOH), HPLC grade

    • Ultrapure water (18.2 MΩ·cm)

    • Trifluoroacetic acid (TFA), MS grade

  • Equipment:

    • MALDI-TOF Mass Spectrometer

    • MALDI target plate (e.g., stainless steel)

    • Micropipettes

    • Vortex mixer

    • Centrifuge

II. Preparation of Solutions
  • Matrix Solutions (10 mg/mL):

    • Prepare a stock solution for each isomer by dissolving 10 mg of the matrix in 1 mL of a solvent mixture of 50:50 (v/v) ACN:Water with 0.1% TFA.

    • Vortex each solution for 1 minute to ensure complete dissolution.

    • Centrifuge briefly to pellet any undissolved material.

  • Analyte Solutions:

    • Angiotensin II (1 pmol/µL): Dissolve the appropriate amount of Angiotensin II in 0.1% TFA in water.

    • Small Molecule (1 pmol/µL): Dissolve the appropriate amount of the small molecule standard in 50:50 (v/v) ACN:Water.

III. Sample Preparation (Dried-Droplet Method)
  • Analyte-Matrix Mixture:

    • For each matrix, prepare a 1:1 (v/v) mixture of the analyte solution and the matrix solution. For example, mix 5 µL of the Angiotensin II solution with 5 µL of the 2-HBA matrix solution.

    • Vortex the mixture gently.

  • Spotting:

    • Spot 1 µL of each analyte-matrix mixture onto a clean MALDI target plate.

    • Allow the spots to air-dry completely at room temperature.

    • Prepare triplicate spots for each analyte-matrix combination to ensure reproducibility.

IV. MALDI-TOF MS Analysis
  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard peptide mixture according to the manufacturer's instructions.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion

    • Laser: Nitrogen laser (337 nm)

    • Laser Fluence: Use the minimum laser power necessary to obtain good signal intensity and resolution. This should be optimized for each matrix but kept consistent across the comparison for a given analyte.

    • Mass Range:

      • For Angiotensin II: m/z 800-1500

      • For the small molecule: m/z 200-800

    • Data Acquisition: Acquire spectra from at least 200 laser shots per spot from different locations within the spot to account for any crystal heterogeneity.

V. Data Analysis
  • Signal Intensity: Measure the absolute or relative intensity of the protonated molecular ion peak ([M+H]⁺) for each analyte with each matrix.

  • Resolution: Determine the resolution (R = m/Δm) of the [M+H]⁺ peak for each spectrum.

  • Signal-to-Noise Ratio (S/N): Calculate the S/N for the analyte peak in each spectrum.

  • Mass Accuracy: Compare the measured mass of the analyte to its theoretical mass and calculate the mass error in parts per million (ppm).

  • Statistical Analysis: Perform a statistical analysis (e.g., ANOVA) on the triplicate measurements to determine if there are significant differences in performance between the three isomers.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative analysis of the hydroxybenzoic acid isomers as MALDI matrices.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Spotting cluster_analysis MALDI-TOF MS Analysis cluster_data Data Evaluation Matrix_Prep Prepare 10 mg/mL solutions of 2-HBA, 3-HBA, and 4-HBA Mix Mix Analyte and Matrix (1:1 v/v) Matrix_Prep->Mix Analyte_Prep Prepare 1 pmol/µL solutions of Angiotensin II and Small Molecule Analyte_Prep->Mix Spot Spot 1 µL onto MALDI plate (in triplicate) Mix->Spot Dry Air-dry spots Spot->Dry Calibrate Calibrate Instrument Dry->Calibrate Acquire Acquire Spectra (Positive Ion Mode) Calibrate->Acquire Compare Compare: - Signal Intensity - Resolution - S/N Ratio - Mass Accuracy Acquire->Compare

Comparative analysis workflow.

A Head-to-Head Battle of MALDI Matrices: 3-Hydroxybenzoic Acid vs. α-Cyano-4-hydroxycinnamic Acid (CHCA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical parameter that can significantly impact the quality and reproducibility of results. This guide provides an objective comparison of two commonly referenced matrices: 3-Hydroxybenzoic acid (3-HBA) and α-Cyano-4-hydroxycinnamic acid (CHCA), with a focus on their performance in the analysis of peptides and proteins.

While CHCA is a well-established and widely used "gold standard" matrix for proteomics applications, direct quantitative performance data for this compound (3-HBA) in this context is less prevalent in scientific literature. Many studies referencing "HBA" in proteomics are often referring to its isomer, 2,5-dihydroxybenzoic acid (DHB). This guide synthesizes the available information to provide a clear comparison based on existing data.

At a Glance: Key Differences

FeatureThis compound (3-HBA)α-Cyano-4-hydroxycinnamic Acid (CHCA)
Primary Application Primarily used for analysis of small molecules, with limited documented use for peptides and proteins."Gold standard" for peptides and proteins with molecular weights typically below 30 kDa.
Ionization Efficiency Generally considered to have lower ionization efficiency for peptides compared to CHCA.High ionization efficiency for a broad range of peptides and proteins.
Background Noise Information on background noise for peptide analysis is limited.Can exhibit significant matrix-related signals in the low mass range (< 700 Da), which can interfere with the detection of small peptides.
Crystal Morphology Information on crystal morphology for co-crystallization with peptides is not well-documented.Forms fine, homogenous crystals, which contributes to good shot-to-shot reproducibility.
Solubility Soluble in common organic solvents like acetonitrile and ethanol.Soluble in a mixture of organic solvents (e.g., acetonitrile) and water, often with the addition of an acid like trifluoroacetic acid (TFA).

Performance Deep Dive: CHCA as the Reigning Champion for Peptides

CHCA has earned its reputation as the go-to matrix for MALDI-MS analysis of peptides and proteins due to its robust and reliable performance. Its effectiveness stems from its strong absorption at the nitrogen laser wavelength (337 nm) commonly used in MALDI instruments and its ability to efficiently transfer energy to the analyte, leading to soft ionization.

Quantitative Performance of CHCA

While a direct quantitative comparison with 3-HBA for peptide analysis is not available in the reviewed literature, the performance of CHCA is well-characterized. The following table summarizes typical performance metrics for CHCA in peptide analysis.

Performance MetricTypical Values for CHCANotes
Limit of Detection (LOD) Low femtomole to attomole rangeDependent on the specific peptide and instrument sensitivity.
Signal-to-Noise (S/N) Ratio Generally high for peptides within its optimal mass range.Can be affected by sample purity and the presence of contaminants.
Mass Resolution High resolution is achievable, allowing for accurate mass determination.Dependent on instrument type and calibration.
Sequence Coverage (in PMF) High sequence coverage is often achieved for protein digests.Dependent on the number of peptides detected and the database used for searching.

Experimental Protocols: A Guide to Best Practices

Detailed and consistent experimental protocols are paramount for achieving reproducible results in MALDI-MS. Below are established protocols for the preparation and use of CHCA as a MALDI matrix. A general protocol for 3-HBA is also provided, though it is not specifically optimized for peptide analysis based on the available literature.

α-Cyano-4-hydroxycinnamic Acid (CHCA) Protocol for Peptide Analysis

This protocol is a standard method for preparing peptide samples with CHCA for MALDI-MS analysis.

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), proteomics grade

  • Peptide sample (e.g., protein digest)

  • MALDI target plate

Procedure:

  • Prepare the CHCA Matrix Solution:

    • Create a saturated solution of CHCA in a solvent mixture of 50:50 (v/v) acetonitrile and water containing 0.1% TFA.

    • Vortex the solution vigorously for 1-2 minutes.

    • Centrifuge the solution to pellet any undissolved matrix. The supernatant is the working matrix solution. It is recommended to prepare this solution fresh daily.

  • Sample Preparation (Dried-Droplet Method):

    • Mix the peptide sample solution and the CHCA matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix).

    • Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air dry at room temperature. This process allows for the co-crystallization of the sample and matrix.

  • Data Acquisition:

    • Once the spot is completely dry, load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra according to the instrument's standard operating procedures for peptide analysis.

General this compound (3-HBA) Matrix Preparation

This is a general protocol for preparing a 3-HBA solution. Its suitability for specific peptide analysis would require empirical optimization.

Materials:

  • This compound (3-HBA)

  • Acetonitrile (ACN) or Ethanol, HPLC grade

  • Water, HPLC grade (optional)

Procedure:

  • Prepare the 3-HBA Solution:

    • Prepare a solution of 3-HBA at a concentration of 10 mg/mL in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

    • Vortex thoroughly to ensure the matrix is fully dissolved.

  • Sample Preparation:

    • The dried-droplet method, as described for CHCA, can be employed. Mix the analyte solution with the 3-HBA matrix solution and spot onto the MALDI target.

Visualizing the Workflow: From Sample to Spectrum

To better understand the experimental process, the following diagrams, generated using Graphviz, illustrate a typical MALDI sample preparation workflow and the subsequent peptide mass fingerprinting (PMF) analysis.

MALDI_Workflow cluster_prep Sample & Matrix Preparation Analyte Analyte Solution (e.g., Protein Digest) Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix Solution (CHCA or 3-HBA) Matrix->Mix Spot Spot onto MALDI Target Mix->Spot 1:1 ratio Dry Co-crystallization (Air Dry) Spot->Dry Analyze MALDI-TOF MS Analysis Dry->Analyze PMF_Workflow cluster_exp Experimental Steps cluster_analysis Data Analysis Protein Protein of Interest Digest Enzymatic Digestion (e.g., Trypsin) Protein->Digest Peptides Peptide Mixture Digest->Peptides MALDI MALDI-MS Analysis Peptides->MALDI Spectrum Mass Spectrum (Peptide Masses) MALDI->Spectrum Search Database Search (e.g., Mascot, Sequest) Spectrum->Search Database Protein Sequence Database Database->Search Identification Protein Identification Search->Identification

A Researcher's Guide to Inter-Laboratory Cross-Validation of 3-Hydroxybenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to reliably and reproducibly measure analytes across different laboratories is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Hydroxybenzoic acid (3-HBA), a common metabolite of various phenolic compounds. It further outlines a "best practice" protocol for inter-laboratory cross-validation, ensuring data comparability and integrity, even in the absence of a standardized, universally adopted method.

Comparative Analysis of Analytical Methods

The two most prevalent techniques for the quantification of 3-HBA are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity (LOD/LOQ) Generally in the µg/mL to high ng/mL range.[1]High sensitivity, typically in the low ng/mL to pg/mL range.[2][3]
Selectivity Moderate; co-eluting compounds with similar UV spectra can interfere.High; provides structural information, minimizing interferences.
Linearity Good, with a typical correlation coefficient (r²) > 0.99.[1]Excellent, with r² values typically > 0.99.[2][3]
Matrix Effect Less susceptible to ion suppression/enhancement.Can be significantly affected by matrix components.
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.
Throughput Generally lower due to longer run times for adequate separation.Higher throughput possible with faster chromatography methods.
Typical Application Analysis of less complex samples, quality control.Bioanalysis (plasma, urine), trace-level quantification.

Experimental Protocols for 3-HBA Quantification

Detailed methodologies are crucial for reproducibility. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of 3-HBA in a biological matrix such as plasma.

Protocol 1: HPLC-UV Method

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 238 nm.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of 3-HBA in the appropriate concentration range.

  • Process the standards using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the 3-HBA concentration in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS/MS Method

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 3-HBA).

  • Add 500 µL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: A suitable reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor to product ion transition for 3-HBA (e.g., m/z 137 -> 93) and the internal standard.[5]

3. Calibration and Quantification:

  • Prepare calibration standards and quality control (QC) samples in the same biological matrix.

  • Process and analyze the standards and QCs alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of 3-HBA in the samples from the calibration curve.

Inter-Laboratory Cross-Validation Protocol

To ensure consistency of results between two or more laboratories, a cross-validation study should be performed. This protocol is based on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7]

Objective: To demonstrate that the analytical methods used in different laboratories provide comparable results for the quantification of 3-HBA.

1. Study Design:

  • Sample Selection: A minimum of three batches of quality control (QC) samples at low, medium, and high concentrations should be prepared by one laboratory and distributed to all participating laboratories. Additionally, a set of incurred samples (if available) should be analyzed.

  • Analysis: Each laboratory will analyze the QC samples in triplicate using their validated in-house method.

2. Acceptance Criteria:

  • The mean accuracy of the QC samples at each concentration level from each laboratory should be within ±15% of the nominal concentration.[7]

  • The precision (coefficient of variation, CV) for each set of QC samples should not exceed 15%.[7]

  • For incurred samples, at least 67% of the samples should have results within 20% of the mean value from all laboratories.[8]

3. Data Comparison and Reporting:

  • The results from all laboratories should be compiled and statistically compared.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the experimental workflow for 3-HBA analysis and the logic of an inter-laboratory cross-validation study.

cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation / LLE plasma->precipitate evaporate Evaporation precipitate->evaporate reconstitute Reconstitution evaporate->reconstitute hplc_ms HPLC or LC-MS/MS Analysis reconstitute->hplc_ms peak_integration Peak Integration hplc_ms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for the quantification of this compound.

cluster_setup Study Setup cluster_labA Laboratory A cluster_labB Laboratory B cluster_compare Data Comparison prep_qc Prepare & Distribute QC Samples analyze_A Analyze QC Samples prep_qc->analyze_A analyze_B Analyze QC Samples prep_qc->analyze_B results_A Report Results A analyze_A->results_A compare_results Compare Results (Accuracy, Precision) results_A->compare_results results_B Report Results B analyze_B->results_B results_B->compare_results acceptance Meet Acceptance Criteria? compare_results->acceptance conclusion Methods are Comparable acceptance->conclusion Yes fail Investigate Discrepancies acceptance->fail No

Caption: A logical workflow for the cross-validation of this compound measurements between two laboratories.

References

A Comparative Analysis of the Biological Activities of 3-HBA, 2-HBA, and 4-HBA

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of 3-hydroxybenzoic acid, 2-hydroxybenzoic acid (salicylic acid), and 4-hydroxybenzoic acid, complete with supporting experimental data and pathway visualizations.

The isomers of hydroxybenzoic acid (HBA)—2-hydroxybenzoic acid (2-HBA or salicylic acid), this compound (3-HBA), and 4-hydroxybenzoic acid (4-HBA)—are phenolic compounds that, despite their structural similarities, exhibit a diverse range of biological activities. This guide provides a detailed comparison of their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, supported by experimental data, to inform research and drug development endeavors.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of 3-HBA, 2-HBA, and 4-HBA, allowing for a direct comparison of their potency.

Antioxidant Activity

The antioxidant capacity of the HBA isomers is influenced by the position of the hydroxyl group on the benzoic acid ring. Studies have shown that di- and tri-hydroxylated benzoic acids tend to have stronger antioxidant effects. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) and 2,3-dihydroxybenzoic acid are potent antioxidants.[1][2] Among the monohydroxybenzoic acids, the antioxidant efficacy can vary. One study indicated that this compound possesses the poorest efficiency in the ferric reducing antioxidant power (FRAP) assay compared to other phenolic acids.[2]

Table 1: Comparative Antioxidant Activity of Hydroxybenzoic Acid Isomers

Compound Antioxidant Assay IC50 / Activity Reference
2-HBA (Salicylic Acid) DPPH Radical Scavenging - [3]
3-HBA FRAP Assay Poorest efficiency among tested phenolic acids [2]

| 4-HBA | DPPH Radical Scavenging | Poor activity |[3] |

Anti-inflammatory Activity

All three isomers exhibit anti-inflammatory properties, with 2-HBA (salicylic acid) being the most well-characterized in this regard. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. While less studied, 3-HBA and 4-HBA also demonstrate anti-inflammatory potential through various mechanisms, including the modulation of inflammatory signaling pathways like NF-κB and MAPK.

Table 2: Comparative Anti-inflammatory Activity of Hydroxybenzoic Acid Isomers

Compound Assay / Model Effect Reference
2-HBA (Salicylic Acid) Inhibition of COX enzymes Well-established inhibitor [4]
3-HBA - Anti-inflammatory properties reported [5]

| 4-HBA | LPS-stimulated macrophages | Reduces pro-inflammatory cytokine production |[4] |

Antimicrobial Activity

The antimicrobial efficacy of the HBA isomers and their derivatives has been evaluated against a range of microorganisms. The activity is influenced by the position of the hydroxyl group and the nature of any ester modifications.

Table 3: Comparative Antimicrobial Activity (MIC in mM) of Hydroxybenzoic Acid Isomers and Their Esters

Compound Escherichia coli Pseudomonas aeruginosa Staphylococcus aureus Candida albicans Aspergillus brasiliensis Reference
Acids [6]
2-HBA >20 >20 10 10 10
3-HBA >20 >20 20 20 20
4-HBA >20 >20 20 20 20
Methyl Esters [6]
Methyl-2-HBA 10 10 5 5 2.5
Methyl-3-HBA 10 10 10 10 5
Methyl-4-HBA 10 10 5 5 2.5
Ethyl Esters [6]
Ethyl-2-HBA 5 5 2.5 2.5 1.2
Ethyl-3-HBA 5 5 5 5 2.5
Ethyl-4-HBA 5 5 2.5 2.5 1.2
Propyl Esters [6]
Propyl-2-HBA 2.5 2.5 1.2 1.2 1.2
Propyl-3-HBA 2.5 2.5 2.5 2.5 1.2
Propyl-4-HBA 2.5 2.5 1.2 1.2 1.2
Butyl Esters [6]
Butyl-2-HBA 1.2 1.2 1.2 1.2 1.2
Butyl-3-HBA 1.2 1.2 1.2 1.2 1.2

| Butyl-4-HBA | 1.2 | 1.2 | 1.2 | 1.2 | 1.2 | |

Cytotoxicity

The cytotoxic effects of the HBA isomers have been investigated in various cancer cell lines. The potency of these compounds can vary significantly depending on the cell type and the specific isomer.

Table 4: Comparative Cytotoxicity (IC50) of Hydroxybenzoic Acid Isomers

Compound Cell Line IC50 (µg/mL) Reference
2-HBA (Salicylic Acid) A549 (Lung Cancer) >1 [4]
3-HBA A549 (Lung Cancer) >1 [4]

| 4-HBA | A549 (Lung Cancer) | 1 |[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol. The working solution is then prepared by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation : Dissolve the test compounds (2-HBA, 3-HBA, 4-HBA) in methanol at various concentrations.

  • Reaction : Mix a specific volume of the sample solution with the DPPH working solution. A control is prepared using methanol instead of the sample solution.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that inhibits 50% of the DPPH radicals, is then determined.[3]

Nitric Oxide (NO) Scavenging Assay

This method evaluates the ability of a compound to scavenge nitric oxide radicals.

  • Reagent Preparation : Sodium nitroprusside in an aqueous solution at physiological pH is used to spontaneously generate nitric oxide. Griess reagent is prepared for the quantification of nitrite ions.

  • Reaction : The test compound is incubated with the sodium nitroprusside solution.

  • Measurement : After incubation, Griess reagent is added to the mixture. The formation of a colored azo dye is measured spectrophotometrically at 540 nm.

  • Calculation : The scavenging activity is determined by comparing the absorbance of the sample-treated solution to that of a control solution without the test compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution : The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation : Each well is inoculated with the standardized microbial suspension.

  • Incubation : The microtiter plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds (2-HBA, 3-HBA, 4-HBA) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis HBA_isomers 2-HBA, 3-HBA, 4-HBA Antioxidant Antioxidant Assays (DPPH, FRAP) HBA_isomers->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO Scavenging, Cytokine Measurement) HBA_isomers->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC Determination) HBA_isomers->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) HBA_isomers->Cytotoxicity Cell_lines Cell Lines Cell_lines->Anti_inflammatory Cell_lines->Cytotoxicity Microorganisms Microorganisms Microorganisms->Antimicrobial IC50_calc IC50 / MIC Calculation Antioxidant->IC50_calc Anti_inflammatory->IC50_calc Antimicrobial->IC50_calc Cytotoxicity->IC50_calc Comparison Comparative Analysis IC50_calc->Comparison Pathway_analysis Signaling Pathway Analysis Pathway_analysis->Comparison

Caption: Experimental workflow for comparing the biological activities of HBA isomers.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_inhibition Inhibition by HBAs cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates MAPK MAPK (p38, JNK) TLR4->MAPK Activates NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_p65->Cytokines Induces Transcription iNOS_COX2 iNOS, COX-2 NFkB_p65->iNOS_COX2 Induces Transcription MAPK->Cytokines Induces Transcription HBAs 2-HBA, 3-HBA, 4-HBA HBAs->IKK Inhibits HBAs->MAPK Inhibits

Caption: Generalized anti-inflammatory signaling pathway modulated by HBA isomers.

nrf2_pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_activation Activation cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Keap1->Nrf2 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation HBA Phenolic Compound (e.g., DHBAs) HBA->Keap1 May influence ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription

Caption: The Nrf2-mediated antioxidant response pathway potentially activated by hydroxybenzoic acids.

References

A Comparative Guide to the Quantitative Analysis of 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 3-Hydroxybenzoic acid (3-HBA), a key metabolite and signaling molecule, is critical. This guide provides an objective comparison of common analytical methodologies, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.

Overview of Quantification Methods

The quantification of this compound is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the most frequently employed methods. Each technique offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for different analytical methods used for the quantification of hydroxybenzoic acid isomers. Data for this compound is included where available; in other cases, data for the closely related p-hydroxybenzoic acid is presented as a reference.

MethodAnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Precision (%RSD)Recovery (%)
HPLC-UV p-Hydroxybenzoic acid2 - 140--< 1 (Intra- & Inter-day)-
p-Hydroxybenzoic acid-0.10070.5033< 1 (Intra- & Inter-day)98.3
LC-MS/MS 2,3-Dihydroxybenzoic acid0.02 - 2.42-0.02< 9.185.7 - 103.0
This compound-----
GC-MS ------
Capillary Electrophoresis Phenols0.0002 - 0.950.00005 - 0.0002--91 - 98

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are derived from validated methods for hydroxybenzoic acids and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control analysis of p-hydroxybenzoic acid preservatives in liquid pharmaceutical formulations and can be adapted for 3-HBA.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Spherisorb C(18) column (250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of potassium phosphate buffer (pH 7.05) and methanol (47.5:52.5, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.[1]

  • Sample Preparation: Samples are typically dissolved in the mobile phase, filtered, and injected. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This high-throughput method is ideal for the quantification of dihydroxybenzoic acids in biological matrices like rat plasma and can be optimized for 3-HBA.[2][3]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2][3][4]

  • Column: Luna HILIC column.[2][3]

  • Mobile Phase: An isocratic mixture of acetonitrile and 50 mM ammonium acetate in water (94:6, v/v) at a pH of 4.5.[2][3]

  • Flow Rate: 0.5 mL/min.[2][3]

  • Detection: Multiple Reaction Monitoring (MRM) mode with negative ion electrospray ionization. The ion transition monitored for dihydroxybenzoic acids is m/z 153 → m/z 109.[2][3] For 3-HBA, the characteristic MRM transition is m/z 137 → 93.[4]

  • Sample Preparation: Plasma samples can be prepared by protein precipitation with acetonitrile, followed by centrifugation. The supernatant is then directly injected into the LC-MS/MS system.[2][3] For other matrices, a mixed-mode solid-phase extraction may be employed.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity but requires derivatization for polar analytes like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Due to its polarity, 3-HBA requires derivatization prior to analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] This process converts the polar hydroxyl and carboxylic acid groups into more volatile trimethylsilyl (TMS) ethers and esters.

  • Sample Preparation: The sample is extracted and then the dried extract is reconstituted in a solvent suitable for derivatization. The derivatization reaction is typically carried out at an elevated temperature.

  • Injection and Separation: The derivatized sample is injected into the GC, where separation occurs on a capillary column.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that can be used for the analysis of isomers of hydroxybenzoic acid.

  • Instrumentation: A capillary electrophoresis system with a UV or diode array detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): The choice of BGE is crucial for separation. For phenolic compounds, a borate buffer at a high pH (e.g., 10.7) can be effective.[6]

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Injection: Samples are introduced into the capillary by either hydrodynamic or electrokinetic injection.

  • Detection: On-capillary UV detection at a specific wavelength.

Visualizing the Workflow

To illustrate the general process of quantifying this compound, the following diagrams outline a typical experimental workflow and the logical steps in method validation.

Experimental Workflow for 3-HBA Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_Data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPE, or Precipitation) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC, LC-MS/MS, GC) or Electrophoretic Separation (CE) Extraction->Chromatography Derivatization->Chromatography Detection Detection (UV, MS, FID) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: A generalized experimental workflow for the quantification of this compound.

MethodValidation Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for the validation of an analytical method for 3-HBA quantification.

References

A Comparative Guide to the Inter-Laboratory Analysis of 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of 3-Hydroxybenzoic acid (3-HBA) is critical. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-HBA, drawing upon validated methods for hydroxybenzoic acids and related phenolic compounds. In the absence of a direct inter-laboratory study for 3-HBA, this document synthesizes data from single-laboratory validations to offer a robust framework for methodology selection and future inter-laboratory comparisons.

Data Presentation: Comparison of Analytical Methods

The performance of various analytical methods is crucial for selecting the appropriate technique for a specific application. The following table summarizes key validation parameters for the analysis of hydroxybenzoic acids using High-Performance Liquid Chromatography (HPLC), a commonly employed technique.

Analytical MethodAnalyte(s)Linearity (Correlation Coefficient, r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)
HPLC Method 1 p-Hydroxybenzoic acid>0.999--<2% (Intra-day & Inter-day)[1]
HPLC Method 2 p-Hydroxybenzoic acid Preservatives>0.9999--<1% (Intra-day & Inter-day)[2]
HPLC Method 3 3,4-dihydroxy benzoic acid0.99940.01 µg/g0.05 µg/g1.2% (Intra-day), 3.0% (Inter-day)[3]
HPLC Method 4 4-hydroxybenzoic acid0.99970.04 µg/g0.14 µg/g1.1% (Intra-day), 4.8% (Inter-day)[3]
HPLC Method 5 2,3-dihydroxybenzoic acid0.99970.01 µg/g0.03 µg/g2.2% (Intra-day), 5.9% (Inter-day)[3]
HPLC Method 6 2,4-dihydroxy benzoic acid0.99550.03 µg/g0.08 µg/g12.6% (Intra-day), 12.9% (Inter-day)[3]

Note: Data for this compound was not explicitly available in a comparative format. The table presents data for structurally similar and isomeric compounds to provide a baseline for expected performance.

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. Below are protocols for HPLC analysis of hydroxybenzoic acids, which can be adapted for 3-HBA.

HPLC Method for p-Hydroxybenzoic Acid and Agnuside

  • Instrumentation: High-Performance Liquid Chromatography with a Photodiode Array Detector.

  • Column: A suitable C18 column.

  • Mobile Phase: Acetonitrile and 0.5% (v/v) O-phosphoric acid in water, used in an isocratic elution mode.[1]

  • Detection: UV detection at an appropriate wavelength.

  • Standard and Sample Preparation: Standards of the analytes are prepared in a suitable solvent to create a calibration curve. Samples are extracted and dissolved in the same solvent, then filtered before injection.[1]

Reversed-Phase HPLC for p-Hydroxybenzoic Acid Preservatives

  • Instrumentation: RP-HPLC system with UV detection.

  • Column: Spherisorb C18 (250 mm x 4.6 mm).[2]

  • Mobile Phase: Potassium phosphate buffer (pH 7.05) and methanol (47.5:52.5, v/v).[2]

  • Detection: UV at 254 nm.[2]

  • Analysis Time: Less than 8 minutes.[2]

  • Validation: The method was validated for linearity, precision, accuracy, selectivity, specificity, and ruggedness.[2]

Mandatory Visualization

The following diagrams illustrate the workflow for analytical method validation and a comparison of analytical techniques.

Inter_laboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objective Define Objective & Scope Select_Method Select Analytical Method Define_Objective->Select_Method Develop_Protocol Develop Standardized Protocol Select_Method->Develop_Protocol Prepare_Samples Prepare & Distribute Samples Develop_Protocol->Prepare_Samples Lab_Analysis Participating Laboratories Perform Analysis Prepare_Samples->Lab_Analysis Collect_Data Collect & Compile Data Lab_Analysis->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., Z-scores) Collect_Data->Statistical_Analysis Assess_Performance Assess Laboratory Performance Statistical_Analysis->Assess_Performance Final_Report Prepare Final Report Assess_Performance->Final_Report

Caption: Workflow for an inter-laboratory analytical method validation process.

Analytical_Method_Comparison cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_gc Gas Chromatography (GC) cluster_ce Capillary Electrophoresis (CE) Analytical_Techniques Analytical Techniques for Hydroxybenzoic Acids cluster_hplc cluster_hplc Analytical_Techniques->cluster_hplc cluster_gc cluster_gc Analytical_Techniques->cluster_gc cluster_ce cluster_ce Analytical_Techniques->cluster_ce HPLC_Advantages Advantages: - High Sensitivity & Selectivity - Good for Routine Analysis - Widely Available HPLC_Disadvantages Disadvantages: - Requires Skilled Personnel - Higher Cost of Equipment GC_Advantages Advantages: - High Resolution - Suitable for Volatile Compounds GC_Disadvantages Disadvantages: - Derivatization Often Required for Non-volatile Analytes - Thermal Degradation Risk CE_Advantages Advantages: - High Efficiency - Low Sample & Reagent Consumption CE_Disadvantages Disadvantages: - Lower Sensitivity for Some Analytes - Less Robust than HPLC

Caption: Comparison of analytical methods for hydroxybenzoic acids.

References

A Comparative Guide to the Synthesis of 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

3-Hydroxybenzoic acid (3-HBA) is a valuable organic intermediate extensively utilized in the manufacturing of pharmaceuticals, pesticides, food additives, and plasticizers.[1] The selection of an appropriate synthetic route is critical for achieving desired purity, yield, and cost-effectiveness. This guide provides a comparative analysis of prominent synthesis methods for 3-HBA, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their endeavors.

Comparative Analysis of Synthesis Routes

Several key methodologies have been established for the synthesis of this compound, each with distinct advantages and drawbacks. The most common approaches include the sulfonation of benzoic acid followed by alkali fusion, direct oxidation of m-cresol, and the reduction of 3-nitrobenzoic acid derivatives. More contemporary methods, such as photochemical rearrangements, are also being explored.

Sulfonation and Alkali Fusion of Benzoic Acid

This is a traditional and widely used industrial method for producing 3-HBA.[2][3] The process involves the sulfonation of benzoic acid with oleum to yield 3-sulfobenzoic acid. This intermediate is then subjected to alkali fusion with sodium hydroxide or potassium hydroxide at high temperatures, followed by acidification to produce this compound.[2][4][5] This method is known for its high yields and purity.[6]

Oxidation of m-Cresol

An alternative route involves the direct oxidation of m-cresol. This method is considered more environmentally friendly as it avoids the use of strong acids and bases typically found in traditional methods.[1] The reaction can be carried out using catalysts composed of various metal salts. While the conversion rates can be significant, the yields may be lower compared to the alkali fusion method.[1]

Reduction of 3-Nitrobenzoic Acid Esters

This synthetic pathway begins with the catalytic hydrogenation of 3-nitrobenzoic acid esters to the corresponding aminobenzoic acid esters. The amino group is then diazotized and subsequently hydrolyzed to the hydroxyl group, yielding this compound. This method can produce a product with high purity.[4]

Photochemical Rearrangement

A more novel approach involves the photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones. This light-driven reaction can produce a variety of substituted this compound derivatives and offers a unique synthetic strategy.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis routes of this compound, allowing for a direct comparison of their performance.

Synthesis RouteStarting MaterialKey Reagents/CatalystsTemperature (°C)Pressure (MPa)Yield (%)Purity (%)
Sulfonation & Alkali Fusion Benzoic AcidOleum, NaOH/KOH, H₂SO₄210 - 3001 - 3~95 - 97>99
Oxidation of m-Cresol m-CresolV, Ni, Co, Cu metal salts150310 - 30≥97
Reduction of 3-Nitrobenzoic Acid Esters 3-Nitrobenzoic Acid EstersH₂, Catalyst, NaNO₂, H₂SO₄~100--~95
Photochemical Rearrangement 6-substituted bicyclo[3.1.0]hex-3-en-2-ones-Room Temp.-~80-

Experimental Protocols

Synthesis via Sulfonation of Benzoic Acid and Alkali Fusion

Step 1: Sulfonation of Benzoic Acid

  • 122 kg of benzoic acid is added to a reactor.

  • Under stirring, 100 kg of oleum is introduced.

  • The temperature is raised to approximately 100°C and the reaction is maintained for 2 hours to obtain 3-sulfobenzoic acid.[2]

Step 2: Alkali Fusion

  • The resulting sulfonated mixture is transferred to an alkali melting pot.

  • 45 kg of solid sodium hydroxide is added.

  • The temperature is increased to melt the mixture, and the reaction proceeds for 4-5 hours to form sodium m-carboxyphenate.[2]

  • Alternatively, the reaction can be carried out in an autoclave with a 43-50% by weight sodium hydroxide solution at a temperature range of 200° to 300°C and a pressure of 10 to 30 bars for 8 to 15 hours.[6]

Step 3: Acid Hydrolysis and Purification

  • The reaction melt is cooled and dissolved in water.

  • Diluted sulfuric acid is added to acidify the solution, precipitating the crude this compound.[2][6]

  • The product is then purified by recrystallization from water with activated carbon.[4]

Synthesis via Oxidation of m-Cresol
  • 15 mol of m-cresol, 45 mL of sulfuric acid, and ethyl acetate are placed in a high-pressure reactor.

  • A catalyst comprising vanadium, nickel, cobalt, and copper metal salts supported on a molecular sieve, along with dibutyltin dilaurate, is added.

  • The reaction is conducted at 150°C and 3 MPa of pressure for 4 hours.

  • After the reaction, the solution is cooled to room temperature.

  • An inorganic acid is added to neutralize the solution to a pH of 3.

  • The resulting precipitate is filtered and washed with distilled water to obtain this compound.[1]

Synthesis via Reduction of 3-Nitrobenzoic Acid Esters
  • 3-Nitrobenzoic acid esters are catalytically hydrogenated to form aminobenzoic acid esters.

  • The aminobenzoic acid esters are then diazotized.

  • The diazonium product is treated with water and sulfuric acid at 100°C for several hours.

  • The reaction mixture is then neutralized and filtered to yield this compound.[4]

Synthesis via Photochemical Rearrangement
  • A solution of the 6-substituted bicyclo[3.1.0]hex-3-en-2-one in a suitable solvent is prepared in a photoreactor vial.

  • The solution is irradiated at 300 nm for 48 hours.

  • Following irradiation, the reaction mixture is diluted with dichloromethane and concentrated under reduced pressure.

  • The crude product is purified by column chromatography using an ethyl acetate:hexane (1:9) eluent to afford the this compound derivative.[7]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the chemical transformations in the described synthesis routes.

Sulfonation_Alkali_Fusion benzoic_acid Benzoic Acid sulfobenzoic_acid 3-Sulfobenzoic Acid benzoic_acid->sulfobenzoic_acid Oleum, 100°C na_salt Sodium 3-Hydroxybenzoate sulfobenzoic_acid->na_salt NaOH, 210-300°C hba This compound na_salt->hba H₂SO₄ (aq)

Sulfonation and Alkali Fusion Pathway

Oxidation_of_mCresol m_cresol m-Cresol hba This compound m_cresol->hba [O], Catalyst, 150°C, 3 MPa

Direct Oxidation of m-Cresol

Reduction_of_3Nitrobenzoic_Acid nitro_ester 3-Nitrobenzoic Acid Ester amino_ester 3-Aminobenzoic Acid Ester nitro_ester->amino_ester H₂, Catalyst diazonium_salt Diazonium Salt amino_ester->diazonium_salt NaNO₂, H⁺ hba This compound diazonium_salt->hba H₂O, H₂SO₄, 100°C

Reduction of 3-Nitrobenzoic Acid Ester Pathway

Workflow_Comparison cluster_0 Sulfonation & Alkali Fusion cluster_1 m-Cresol Oxidation cluster_2 3-Nitrobenzoic Acid Reduction benzoic_acid Benzoic Acid sulfonation Sulfonation benzoic_acid->sulfonation alkali_fusion Alkali Fusion sulfonation->alkali_fusion acidification1 Acidification alkali_fusion->acidification1 hba_final This compound acidification1->hba_final m_cresol m-Cresol oxidation Direct Oxidation m_cresol->oxidation oxidation->hba_final nitro_ester 3-Nitrobenzoic Acid Ester reduction Reduction nitro_ester->reduction diazotization Diazotization reduction->diazotization hydrolysis Hydrolysis diazotization->hydrolysis hydrolysis->hba_final

Comparative Experimental Workflow

References

A Researcher's Guide to Solid-Phase Extraction of 3-Hydroxybenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction and purification of target analytes from complex sample matrices is a critical step in the analytical workflow. This guide provides a comparative overview of different Solid-Phase Extraction (SPE) cartridges for the isolation of 3-Hydroxybenzoic acid, a key intermediate and metabolite in various biological and chemical processes. The selection of an appropriate SPE sorbent is paramount to achieving high recovery rates and minimizing matrix effects, thereby ensuring the accuracy and reliability of subsequent analyses such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Understanding the Mechanisms: Choosing the Right Sorbent

The extraction of this compound, an acidic compound, primarily relies on three types of SPE retention mechanisms: reversed-phase, mixed-mode, and anion exchange.

  • Reversed-Phase (RP) Sorbents (e.g., C18): These non-polar sorbents retain compounds through hydrophobic interactions. To effectively capture acidic analytes like this compound, the sample's pH must be adjusted to at least two units below the analyte's pKa, rendering it non-ionized and more hydrophobic.[1]

  • Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB): These sorbents, such as the hydrophilic-lipophilic balanced (HLB) polymer, offer enhanced retention for a broader range of compounds, from polar to non-polar.[2] Their water-wettable nature can streamline the extraction process by potentially eliminating the need for cartridge conditioning and equilibration steps.

  • Mixed-Mode Sorbents (e.g., Bond Elut Plexa PAX, Oasis WAX/MAX): Combining the properties of both reversed-phase and ion-exchange sorbents, these cartridges provide a high degree of selectivity. For acidic compounds, weak anion exchange (WAX) or strong anion exchange (MAX) functionalities are employed to retain the negatively charged analyte.[3]

  • Anion Exchange Sorbents (e.g., SAX): Strong Anion Exchange (SAX) sorbents are specifically designed to retain acidic compounds that are ionized (negatively charged) at an appropriate pH. The primary retention mechanism is the electrostatic attraction between the analyte and the sorbent.[2]

Performance Comparison: A Look at the Data

While direct, head-to-head comparative studies for this compound across a wide array of SPE cartridges are not extensively documented in publicly available literature, performance can be inferred from studies on structurally similar phenolic and acidic compounds.

SPE Cartridge TypeSorbent ChemistryTarget AnalytesSample MatrixAverage Recovery (%)
Polymeric Strong Anion Exchange Bond Elut Plexa PAXVarious Acidic DrugsHuman Plasma50 - 80%[3]
Polymeric Reversed-Phase Oasis HLBPhenolic CompoundsTobacco>86%[2]
Silica-Based Reversed-Phase C18Phenolic CompoundsTobacco>86%[2]
Silica-Based Reversed-Phase C18Benzoic AcidFood & Drink>95%[4]
Mixed-Mode Specific chemistry not detailedThis compoundSeaweed BiostimulantAnalyte successfully quantified[5]

Disclaimer: The recovery rates presented are indicative and can vary significantly based on the sample matrix, analyte concentration, and the specific experimental protocol employed.

Detailed Experimental Protocols

The following protocols provide a generalized framework for the extraction of this compound using different types of SPE cartridges. These should be optimized for specific applications.

Protocol 1: Reversed-Phase (C18) Extraction

This protocol is suitable for the extraction of this compound from aqueous samples.

  • Sample Pre-treatment: Adjust the sample pH to approximately 2.0 by adding a suitable acid (e.g., 1% formic acid). For complex matrices like plasma, a protein precipitation step followed by centrifugation may be required before pH adjustment.[6]

  • Conditioning: Pass one cartridge volume of methanol through the C18 cartridge, followed by one volume of acidified water (pH 2.0). Ensure the sorbent bed does not dry out.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/minute).

  • Washing: Wash the cartridge with one volume of 5% methanol in acidified water (pH 2.0) to remove polar interferences.

  • Elution: Elute the this compound with two aliquots of 0.5 mL of methanol or acetonitrile. The elution solvent can be modified with a small amount of base (e.g., 0.1% ammonium hydroxide) to facilitate the release of the acidic analyte.

Protocol 2: Mixed-Mode Anion Exchange (Plexa PAX) Extraction

This protocol is designed for the selective extraction of acidic compounds from biological fluids.[3]

  • Sample Pre-treatment: Dilute the plasma sample 1:3 with 2% ammonium hydroxide to ensure the this compound is in its negatively charged state.

  • Conditioning: Condition the Plexa PAX cartridge with 500 µL of methanol, followed by 500 µL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Perform two wash steps: first with 500 µL of deionized water to remove hydrophilic impurities, and second with 500 µL of methanol to remove lipophilic, non-ionic interferences.

  • Elution: Elute the retained this compound with 500 µL of methanol containing 5% formic acid. The acid neutralizes the analyte, disrupting the ionic bond with the sorbent.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Initial Sample (e.g., Plasma, Water) Pretreat Pre-treatment (e.g., pH adjustment, dilution, protein precipitation) Sample->Pretreat Condition 1. Conditioning (e.g., Methanol, Water) Pretreat->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing (e.g., 5% Methanol in Water) Load->Wash Load->Waste2 To Waste Elute 4. Elution (e.g., Methanol with modifier) Wash->Elute Wash->Waste1 To Waste Evap Evaporation & Reconstitution (Optional) Elute->Evap Elute->Evap Collect Eluate Analysis Final Analysis (e.g., HPLC, LC-MS/MS) Evap->Analysis

Caption: A generalized workflow for the solid-phase extraction of this compound.

Concluding Remarks

The selection of an SPE cartridge for this compound extraction is a balance between the complexity of the sample matrix, the required selectivity, and cost considerations.

  • For relatively clean samples, C18 cartridges offer a reliable and economical solution, provided that the sample pH is carefully controlled.[2]

  • Polymeric reversed-phase cartridges like Oasis HLB provide a more robust and versatile option, often with higher and more reproducible recoveries, especially for a wider range of analyte polarities.[2]

  • For complex biological matrices where a high degree of cleanup is necessary, mixed-mode anion exchange cartridges are the preferred choice due to their superior selectivity, which helps in minimizing matrix effects and improving the overall analytical performance.[3]

It is strongly recommended that the chosen SPE method be thoroughly optimized and validated for the specific sample matrix and analytical conditions to ensure the highest quality data.

References

A Comparative Guide to the Validation of Analytical Methods for Derivatized 3-Hydroxybenzoic Acid: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Hydroxybenzoic acid (3-HBA), a key metabolite and chemical intermediate, is crucial. This guide provides a detailed comparison of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography (HPLC). We will delve into the validation parameters of each method, offering a clear-eyed view of their respective performances based on experimental data.

Method Performance: A Head-to-Head Comparison

The choice between GC-MS and HPLC for the analysis of this compound often depends on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. Below is a summary of the key validation parameters for a typical GC-MS method involving silylation and a reversed-phase HPLC method.

It is important to note that while the GC-MS data is representative for silylated phenolic acids, the specific performance for 3-HBA may vary. The HPLC data presented is for p-Hydroxybenzoic acid, a structural isomer of 3-HBA, and is used here as a close surrogate to demonstrate typical performance.

Validation ParameterGC-MS with Derivatization (TMS)HPLC-UV
Linearity Range 1 - 200 µg/mL[1]2 - 140 µg/mL[2]
Correlation Coefficient (r²) > 0.99[1]> 0.9999[2]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3[1]Not explicitly stated, but method is sensitive
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10[1]2 µg/mL[2]
Accuracy (% Recovery) Data not available for 3-HBA98.83 - 100.47%[3]
Precision (%RSD) < 15% (for similar compounds)[4]< 1% (Intra- and Inter-day)[2]

In-Depth Look at Experimental Protocols

To understand the practical implications of choosing one method over the other, it is essential to examine their experimental workflows.

GC-MS with Silylation Derivatization

Gas chromatography requires volatile and thermally stable analytes. Since this compound is a polar compound, a derivatization step is mandatory to convert it into a more volatile form. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach.[1]

Sample Preparation and Derivatization:

  • Extraction: If 3-HBA is in a complex matrix, a liquid-liquid or solid-phase extraction is typically performed to isolate the analyte.

  • Drying: The extracted sample is dried completely under a stream of nitrogen, as the silylating reagent is sensitive to moisture.

  • Derivatization: The dried residue is reconstituted in a suitable solvent (e.g., pyridine), and a molar excess of BSTFA (often with 1% Trimethylchlorosilane - TMCS as a catalyst) is added.[1]

  • Reaction: The mixture is heated (e.g., at 70°C for 60 minutes) to ensure complete derivatization of both the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers, respectively.[1]

  • Injection: After cooling, an aliquot of the derivatized sample is injected into the GC-MS system.

GC-MS Conditions (Typical):

  • Column: A non-polar capillary column, such as one coated with 5% diphenyl and 95% dimethylpolysiloxane.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C and ramping up to 300°C.[1]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-600.[1]

HPLC Method

High-Performance Liquid Chromatography can often analyze polar compounds like 3-HBA directly, without the need for derivatization. A reversed-phase method is commonly employed.

Sample Preparation:

  • Dissolution: The sample containing 3-HBA is dissolved in a suitable solvent, often the mobile phase itself or a compatible mixture.

  • Filtration: The sample solution is filtered through a 0.45 µm filter to remove any particulate matter that could damage the HPLC column.

HPLC Conditions (for p-Hydroxybenzoic Acid): [2]

  • Column: A C18 reversed-phase column (e.g., Spherisorb C18, 250 mm x 4.6 mm).[2]

  • Mobile Phase: A mixture of a buffer (e.g., potassium phosphate buffer, pH 7.05) and an organic solvent (e.g., methanol) in an isocratic elution.[2]

  • Flow Rate: A constant flow rate, for example, 1.0 mL/min.

  • Detection: UV detection at a wavelength where 3-HBA has significant absorbance (e.g., 254 nm for p-HBA).[2]

  • Injection Volume: A fixed volume, typically in the range of 10-20 µL.

Visualizing the Workflow: GC-MS Derivatization

To better illustrate the steps involved in the GC-MS analysis of this compound, the following workflow diagram was created using the DOT language.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample containing 3-HBA extraction Liquid-Liquid or Solid-Phase Extraction start->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitute in Pyridine drying->reconstitution add_bstfa Add BSTFA + 1% TMCS reconstitution->add_bstfa heating Heat at 70°C for 60 min add_bstfa->heating injection Inject into GC-MS heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

GC-MS workflow for derivatized 3-HBA analysis.

Concluding Remarks

Both GC-MS with derivatization and HPLC are powerful techniques for the quantification of this compound. The GC-MS method, while requiring a more involved sample preparation due to the derivatization step, can offer high sensitivity and selectivity, especially with the use of mass spectrometric detection. The HPLC method, on the other hand, provides a simpler and often faster workflow by eliminating the need for derivatization.

The choice of method will ultimately be guided by the specific analytical needs, matrix complexity, and available instrumentation. For high-throughput screening where simplicity is key, HPLC may be the preferred method. For complex matrices requiring high specificity and sensitivity, the additional effort of derivatization for GC-MS analysis may be well justified. This guide provides the foundational data and protocols to make an informed decision for your analytical challenges.

References

A Comparative Analysis of the Antioxidant Capacity of Hydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of three common isomers of monohydroxybenzoic acid: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. Understanding the differential antioxidant potential of these isomers is crucial for research and development in pharmaceuticals, nutraceuticals, and cosmetic industries. This document summarizes quantitative data from key antioxidant assays, details the experimental protocols for these assays, and visualizes the underlying antioxidant mechanisms.

Structure-Activity Relationship: How Isomerism Influences Antioxidant Capacity

The antioxidant activity of hydroxybenzoic acids is fundamentally linked to their chemical structure, specifically the position of the hydroxyl (-OH) group on the benzoic acid ring. This positioning influences the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals. Generally, the presence of an electron-donating hydroxyl group enhances the antioxidant capacity.

The ortho (2-hydroxy) and para (4-hydroxy) isomers typically exhibit stronger antioxidant activity compared to the meta (3-hydroxy) isomer.[1] This is attributed to the greater resonance stabilization of the resulting phenoxyl radical after donating a hydrogen atom. The ortho and para positions allow for the delocalization of the unpaired electron over the benzene ring and the carboxyl group, which increases the stability of the radical and, consequently, the antioxidant potential. In contrast, the meta-position offers less effective resonance stabilization.

Quantitative Comparison of Antioxidant Capacity

To provide a clear comparative overview, the following table summarizes the antioxidant capacity of the three hydroxybenzoic acid isomers as determined by various in vitro assays. It is important to note that the results are sourced from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

IsomerAssayValueUnitReference
2-Hydroxybenzoic Acid DPPH (IC50)>1000µg/mL(Sroka & Cisowski, 2003)
FRAP202 ± 10.6TAUFe/μmol(Zaczyńska et al., 2020)[2]
This compound DPPH (IC50)>1000µg/mL(Sroka & Cisowski, 2003)
FRAP< 2,5-dihydroxybenzoic acid-(Zaczyńska et al., 2020)[2]
4-Hydroxybenzoic Acid DPPH (IC50)>1000µg/mL(Sroka & Cisowski, 2003)
ABTS (TEAC)--Data not readily available in searched literature
FRAP--Data not readily available in searched literature

IC50: The concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. It measures the antioxidant capacity of a substance relative to the standard, Trolox. FRAP: Ferric Reducing Antioxidant Power. The values are often expressed as Fe(II) equivalents. TAUFe/μmol: Trolox antioxidant units per micromole of the compound.

Antioxidant Mechanisms of Hydroxybenzoic Acids

Hydroxybenzoic acids exert their antioxidant effects through two primary mechanisms: direct radical scavenging and indirect cellular pathways.

Direct Radical Scavenging: This involves the direct interaction of the hydroxybenzoic acid molecule with free radicals. The phenolic hydroxyl group can donate a hydrogen atom to a radical, thereby neutralizing it and terminating the radical chain reaction.

Indirect Mechanism via Nrf2 Signaling Pathway: Hydroxybenzoic acids can also exert antioxidant effects indirectly by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[1] When exposed to oxidative stress or certain activators like phenolic compounds, Keap1 undergoes a conformational change, releasing Nrf2.[4] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which bolster the cell's endogenous antioxidant defenses.

G Antioxidant Mechanisms of Hydroxybenzoic Acids cluster_direct Direct Radical Scavenging cluster_indirect Indirect Mechanism (Nrf2 Pathway) cluster_nucleus Inside Nucleus HBA Hydroxybenzoic Acid FreeRadical Free Radical (ROS/RNS) NeutralizedProduct Neutralized Product PhenoxylRadical Phenoxyl Radical (Stabilized) HBA->PhenoxylRadical H Atom Donation FreeRadical->NeutralizedProduct HBA2 Hydroxybenzoic Acid Keap1 Keap1 HBA2->Keap1 Induces Conformational Change Keap1Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_active Active Nrf2 Keap1Nrf2->Nrf2_active Nrf2 Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->AntioxidantEnzymes Promotes Transcription

Caption: Direct and indirect antioxidant mechanisms of hydroxybenzoic acids.

Experimental Protocols

Detailed methodologies for the three most common antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the hydroxybenzoic acid isomers in methanol to prepare a series of concentrations (e.g., 10, 50, 100, 500, 1000 µg/mL).

  • Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration. A control is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

G DPPH Assay Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Hydroxybenzoic Acid Isomer Solutions start->prep_samples mix Mix DPPH Solution with Sample Solutions prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: General workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the hydroxybenzoic acid isomers in a suitable solvent.

  • Reaction Mixture: Add 1.0 mL of the ABTS•+ working solution to 10 µL of the sample solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the hydroxybenzoic acid isomers in a suitable solvent.

  • Reaction Mixture: Add 1.5 mL of the FRAP reagent to 50 µL of the sample solution. A blank is prepared using 50 µL of the solvent.

  • Incubation: Incubate the reaction mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µmol of Fe(II) equivalents per gram or mole of the sample.

Conclusion

The antioxidant capacity of hydroxybenzoic acid isomers is significantly influenced by the position of the hydroxyl group on the benzene ring, with ortho and para isomers generally demonstrating superior activity to the meta isomer. This guide provides a foundational understanding of their comparative antioxidant potentials, supported by quantitative data and detailed experimental protocols. For drug development and research applications, it is recommended to perform these assays under standardized conditions to allow for robust and direct comparisons between isomers and other potential antioxidant compounds. Further investigation into the specific interactions of each isomer with cellular signaling pathways like Nrf2 will provide deeper insights into their biological activities and therapeutic potential.

References

A Researcher's Guide to Assessing 3-Hydroxybenzoic Acid Purity from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and product quality. 3-Hydroxybenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals, resins, and other fine chemicals, is available from numerous suppliers. This guide provides a framework for assessing the purity of this compound from different sources, complete with experimental protocols and data presentation formats to aid in making informed procurement decisions.

Comparative Purity Data from Various Suppliers

The initial step in selecting a supplier for this compound is to review the purity specifications they provide. This information is typically available on the product page of their websites or in their catalogs. While these stated purities are a valuable starting point, it is crucial to recognize that they are often based on a single analytical technique and may not fully characterize the impurity profile. The following table summarizes the advertised purity levels from a selection of chemical suppliers.

SupplierStated PurityAnalytical MethodReference
Sigma-Aldrich≥99.0%HPLC[1]
Fisher Scientific99%Not Specified[2]
Jai Swaminarayan Multichem99%+Not Specified[3]
ChemFaces>=98%HPLC[4]
Selleck Chemicals99%Not Specified[5]
Shandong Biotech>98.0%HPLC, Neutralization titration[6]
LGC StandardsAnalytical StandardISO 17025 characterized[7]
ReagentPlus® (Sigma-Aldrich)99%Not Specified[8]

Note: The data presented in this table is based on publicly available information from the suppliers' websites and may not reflect the exact purity of a specific batch. Independent verification is always recommended.

Experimental Workflow for Purity Assessment

A systematic approach is essential for rigorously evaluating the purity of this compound from different suppliers. The following workflow outlines the key steps, from sample reception to final purity determination.

G cluster_0 Sample Reception & Preparation cluster_1 Physicochemical Characterization cluster_2 Chromatographic & Spectroscopic Analysis cluster_3 Data Analysis & Purity Determination A Receive 3-Hydroxybenzoic Acid Samples from Suppliers B Assign Unique Identifiers and Document A->B C Prepare Standard Solutions for Analysis B->C D Melting Point Analysis C->D E Visual Inspection (Color and Form) C->E F High-Performance Liquid Chromatography (HPLC) C->F G Nuclear Magnetic Resonance (NMR) Spectroscopy C->G H Infrared (IR) Spectroscopy C->H K Compare Results Across Suppliers D->K E->K I Quantify Purity from HPLC Data F->I J Identify Impurities from NMR & IR Spectra G->J H->J I->K J->K L Final Purity Assessment and Supplier Selection K->L

References

Safety Operating Guide

Proper Disposal of 3-Hydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper handling, safety protocols, and disposal procedures for 3-Hydroxybenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining laboratory safety and ensuring environmental compliance.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary safety precautions. The substance is a white powder that can cause serious eye irritation, as well as skin and respiratory tract irritation[1][2].

Key safety measures include:

  • Ventilation: Always use this material in a well-ventilated area or with local exhaust ventilation to control airborne levels[1][3].

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the table below.

  • Handling Practices: Avoid generating dust[1][3]. Wash hands and any exposed skin thoroughly after handling[2][4]. Do not eat, drink, or smoke in the work area[2][3].

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container[1][3][4]. Keep it away from incompatible materials such as strong oxidizing agents[1][5].

Personal Protective Equipment (PPE) Summary

Proper disposal procedures begin with ensuring personal safety. The following table summarizes the recommended personal protective equipment when handling this compound.

Protection Type Specification Source
Eye/Face Protection Chemical safety goggles or glasses with side-shields conforming to standards like OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5][6]
Skin Protection Wear appropriate protective gloves (inspected prior to use) and clothing to prevent skin exposure.[1][6]
Respiratory Protection In case of insufficient ventilation, wear a dust respirator or self-contained breathing apparatus.[3][6][7]

Step-by-Step Disposal Procedure

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and must consult state and local regulations for complete and accurate classification[1].

  • Waste Identification and Collection:

    • Collect unused this compound or material contaminated with it separately.

    • Do not mix with other waste streams[8].

    • Place the waste in a clean, dry, sealable, and clearly labeled container[1][3].

  • Engage Professional Disposal Service:

    • Surplus and non-recyclable solutions must be disposed of by a licensed professional waste disposal service[6][7].

    • Follow local, state, and national environmental regulations for chemical waste disposal[8].

  • Disposal of Contaminated Packaging:

    • Handle uncleaned or empty containers in the same manner as the product itself[7][8].

    • Dispose of contaminated packaging as unused product, following the same professional disposal route[6].

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation[6].

  • Assemble PPE: Before cleanup, don the appropriate personal protective equipment, including respiratory protection, gloves, and safety goggles[1][6].

  • Containment: Prevent the spilled material from entering drains, sewers, or water courses[3][7][8].

  • Cleanup:

    • For minor spills, use dry cleanup procedures. Carefully sweep or vacuum up the material, avoiding dust generation[1][3].

    • Place the swept-up material into a suitable, closed container for disposal[1][5][6].

  • Decontamination: Clean the affected area after the material has been removed[7][8].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start Start cluster_assessment Assessment & Containment cluster_disposal Final Disposal start Waste Identification (Unused or Contaminated This compound) spill Is it a spill? start->spill contain Contain Spill & Sweep into Designated, Labeled Container spill->contain Yes collect Collect Waste in a Sealed, Labeled Container spill->collect No (Bulk Waste) ppe Ensure Full PPE is Worn (Goggles, Gloves, Respirator) contain->ppe collect->ppe service Dispose of Contents/Container via Approved Waste Disposal Plant ppe->service

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-Hydroxybenzoic Acid.

Working with this compound, a common building block in pharmaceutical synthesis, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment

This compound is a white crystalline powder that, while stable under normal conditions, presents several health hazards.[1][2][3] It is crucial to be aware of these risks to implement appropriate safety measures.

Potential Health Effects: [1][2][4]

  • Eye Irritation: Can cause serious and potentially severe eye irritation.[1][2]

  • Skin Irritation: May cause skin irritation upon contact.[2][4]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2][4]

  • Harmful if Swallowed: Ingestion can be harmful and may cause irritation of the digestive tract.[2][4]

A comprehensive summary of hazard classifications is provided in the table below.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4][5]
Skin IrritationCategory 2H315: Causes skin irritation[2][4][5]
Eye IrritationCategory 2H319: Causes serious eye irritation[2][4][5]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[2][4][5]

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure to this compound. The following table outlines the minimum required PPE for handling this chemical.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Chemical safety goggles or glassesOSHA 29 CFR 1910.133 or European Standard EN166[1]
Hands Protective gloves (e.g., nitrile rubber)Follow manufacturer's specifications and good laboratory practices[2][6]
Body Laboratory coat or other protective clothingTo prevent skin exposure[1][2]
Respiratory NIOSH/MSHA approved respirator (if dust is generated)OSHA 29 CFR 1910.134 or European Standard EN 149[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow diagram and detailed steps provide a clear operational plan.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Work Area B->C D Weighing C->D Proceed to handling E Dissolving/Mixing D->E F Decontaminate Equipment E->F After experiment G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

A procedural workflow for the safe handling of this compound.

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[7]

  • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.[2]

  • Prepare the Work Area: Ensure the work area is clean and uncluttered. If there is a risk of dust generation, perform work in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure an eyewash station and safety shower are readily accessible.[1]

2. Handling:

  • Weighing: When weighing the solid, minimize dust generation.[1] Use a spatula to handle the powder and avoid pouring, which can create airborne dust.

  • Dissolving/Mixing: When dissolving or mixing, add the this compound slowly to the solvent to avoid splashing.

3. Cleanup and Disposal:

  • Decontaminate Equipment: Clean all contaminated equipment and surfaces with an appropriate solvent and then soap and water.

  • Waste Disposal: Dispose of unused this compound and any contaminated materials as hazardous waste in a properly labeled, sealed container.[6][8] Do not dispose of it down the drain.[6][7]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][2]
Inhalation Move the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Spill For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][8] For major spills, evacuate the area and follow your institution's emergency spill response procedures.[8]

Storage Plan

Proper storage of this compound is necessary to maintain its stability and prevent accidental release.

  • Location: Store in a cool, dry, and well-ventilated area.[1][2]

  • Container: Keep the container tightly closed when not in use.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

By adhering to these safety and logistical guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer laboratory environment for everyone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.